molecular formula C8H9N3 B1422009 Pyrazolo[1,5-A]pyridin-7-ylmethanamine CAS No. 885276-16-4

Pyrazolo[1,5-A]pyridin-7-ylmethanamine

Cat. No.: B1422009
CAS No.: 885276-16-4
M. Wt: 147.18 g/mol
InChI Key: XXNGBAGZEYIERT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a nitrogen-containing bicyclic heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research . This compound features a fused pyrazole and pyridine ring system, a structural motif known for its rigid, planar nature and significant potential in drug discovery . The primary amine functional group at the 7-position provides a versatile handle for further chemical derivatization, allowing researchers to create diverse libraries of molecules for screening against various biological targets. While its direct biological applications are an area of active investigation, analogs and closely related scaffolds, such as pyrazolo[1,5-a]pyrimidines, have demonstrated a wide range of pharmacological activities in scientific literature. These activities include serving as protein kinase inhibitors for targeted cancer therapy , anti-inflammatory agents through the inhibition of enzymes like COX-2 , and inhibitors of mycobacterial ATP synthase for tuberculosis research . Researchers value this compound for its ability to fine-tune pharmacokinetic and pharmacodynamic properties in lead optimization campaigns. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNGBAGZEYIERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679999
Record name 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-16-4
Record name Pyrazolo[1,5-a]pyridine-7-methanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to Pyrazolo[1,5-a]pyridin-7-ylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The document is structured to offer not only procedural details but also the underlying chemical logic, empowering researchers to adapt and troubleshoot these methods.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders. The introduction of a methanamine group at the 7-position, as in Pyrazolo[1,5-a]pyridin-7-ylmethanamine, provides a key functional handle for further elaboration and modulation of a compound's physicochemical and pharmacological properties.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic approach to Pyrazolo[1,5-a]pyridin-7-ylmethanamine points to a two-stage strategy: first, the construction of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the C7-methanamine functionality. A highly efficient route for the latter involves the formylation of the pyrazolo[1,5-a]pyridine ring system to yield the key intermediate, Pyrazolo[1,5-a]pyridine-7-carbaldehyde. Subsequent reductive amination of this aldehyde provides a direct and high-yielding pathway to the target molecule.

Retrosynthesis Target Pyrazolo[1,5-a]pyridin-7-ylmethanamine Intermediate_Aldehyde Pyrazolo[1,5-a]pyridine-7-carbaldehyde Target->Intermediate_Aldehyde Reductive Amination Core Pyrazolo[1,5-a]pyridine Intermediate_Aldehyde->Core Formylation (e.g., Vilsmeier-Haack) Starting_Materials Simple Pyridine and Pyrazole Precursors Core->Starting_Materials Cyclization/Annulation

Caption: Retrosynthetic analysis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the bicyclic pyrazolo[1,5-a]pyridine system is a critical first phase. Several reliable methods have been established in the literature. Two prominent and versatile approaches are highlighted here.

Strategy 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides

This powerful method involves the reaction of an N-aminopyridinium ylide with a suitable two-carbon component (a dipolarophile). This approach offers a high degree of flexibility in introducing substituents onto the pyrazolo[1,5-a]pyridine core.

Causality Behind Experimental Choices: The choice of the N-aminopyridinium salt and the alkyne or alkene dipolarophile dictates the substitution pattern of the final product. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, which is favored by the electronic properties of the ylide and the dipolarophile. The subsequent aromatization step, often facilitated by an oxidant, drives the reaction to completion.

Experimental Protocol: Oxidative [3+2] Cycloaddition [1][2]

  • Formation of the N-Aminopyridinium Salt: To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., dichloromethane), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) portionwise at 0 °C. Stir the reaction mixture at room temperature for several hours until the precipitation of the N-aminopyridinium salt is complete. Collect the solid by filtration and wash with cold solvent.

  • Cycloaddition Reaction: In a round-bottom flask, suspend the N-aminopyridinium salt and the desired alkyne or alkene in a solvent such as N-methylpyrrolidone.

  • Add a suitable oxidizing agent, such as PIDA (phenyliodine diacetate), to the mixture.

  • Stir the reaction at room temperature until consumption of the starting materials is observed by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Strategy 2: Copper-Mediated Cyclization of Hydrazine with Enediynones

This method provides a direct route to 2,7-disubstituted pyrazolo[1,5-a]pyridines. The reaction proceeds through a cascade of transformations initiated by the reaction of hydrazine with an enediynone, followed by a copper-catalyzed cyclization.

Causality Behind Experimental Choices: The enediynone substrate provides the necessary carbon framework for the formation of the pyridine ring. The initial reaction with hydrazine forms a hydrazone intermediate. The subsequent addition of a copper salt, such as copper(II) chloride, catalyzes the intramolecular cyclization and subsequent aromatization to yield the pyrazolo[1,5-a]pyridine core. This method is particularly useful for accessing derivatives with substituents at the 2 and 7 positions.

Experimental Protocol: Copper-Mediated Cyclization [2]

  • To a solution of the enediynone in a suitable solvent (e.g., ethanol), add hydrazine hydrate at room temperature.

  • Stir the reaction mixture for the time required to form the hydrazone intermediate (monitor by TLC).

  • Add a catalytic amount of copper(II) chloride to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Formylation of the Pyrazolo[1,5-a]pyridine Core: Synthesis of the Key Aldehyde Intermediate

With the pyrazolo[1,5-a]pyridine core in hand, the next crucial step is the introduction of a formyl group at the 7-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Causality Behind Experimental Choices: The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), generates a highly electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich pyrazolo[1,5-a]pyridine ring acts as a nucleophile, attacking the Vilsmeier reagent. The regioselectivity of the formylation is governed by the electronic and steric properties of the heterocyclic system. For pyrazolo[1,5-a]pyridine, the 7-position is electronically favored for electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation [3][4]

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for a short period to ensure the formation of the Vilsmeier reagent.

  • Dissolve the pyrazolo[1,5-a]pyridine starting material in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a basic pH is reached.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Pyrazolo[1,5-a]pyridine-7-carbaldehyde by column chromatography on silica gel.

Reductive Amination: The Final Step to Pyrazolo[1,5-a]pyridin-7-ylmethanamine

The final transformation is the conversion of the aldehyde to the primary amine. Reductive amination is a highly efficient and widely used method for this purpose. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for reductive aminations.[5] It is less reactive towards aldehydes and ketones than other borohydrides, but readily reduces the protonated imine intermediate. This selectivity minimizes the formation of the corresponding alcohol as a byproduct. An ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, is used to form the initial imine. The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Reductive_Amination_Workflow Start Pyrazolo[1,5-a]pyridine-7-carbaldehyde + Ammonia Source Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Product Pyrazolo[1,5-a]pyridin-7-ylmethanamine Reduction->Product

Caption: Workflow for the reductive amination step.

Experimental Protocol: Reductive Amination [5]

  • To a solution of Pyrazolo[1,5-a]pyridine-7-carbaldehyde in 1,2-dichloroethane (DCE), add an excess of an ammonia source, such as ammonium acetate.

  • Stir the mixture at room temperature for a brief period to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portionwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for easier handling and purification.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected Analytical Data
Pyrazolo[1,5-a]pyridine-7-carbaldehyde C₈H₆N₂O146.15 g/mol ¹H NMR: Signals corresponding to aromatic protons and a characteristic downfield singlet for the aldehyde proton (~10 ppm). ¹³C NMR: Resonances for aromatic carbons and a downfield signal for the carbonyl carbon (>180 ppm). MS (ESI): [M+H]⁺ at m/z 147.
Pyrazolo[1,5-a]pyridin-7-ylmethanamine [6]C₈H₉N₃147.18 g/mol ¹H NMR: Signals for aromatic protons and a characteristic singlet for the methylene protons adjacent to the amine. ¹³C NMR: Resonances for aromatic carbons and an upfield signal for the aminomethyl carbon. MS (ESI): [M+H]⁺ at m/z 148.
Pyrazolo[1,5-a]pyridin-7-ylmethanamine Dihydrochloride [6]C₈H₁₁Cl₂N₃220.10 g/mol Analytical data consistent with the hydrochloride salt of the final product.

Conclusion

The synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a multi-step process that relies on established and reliable organic transformations. The key to a successful synthesis lies in the careful execution of each step, from the construction of the heterocyclic core to the final reductive amination. This guide provides a robust framework for researchers to produce this valuable building block, enabling further exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold for the development of novel therapeutics.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acet
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. [Link]

  • Myers, A. G.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (2014). Organic & Biomolecular Chemistry. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride. PubChem. [Link]

Sources

Strategic Synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole rings in kinase inhibitors (e.g., JAK, Trk) and GPCR modulators. While functionalization at the C3 position is well-documented via electrophilic aromatic substitution, accessing the C7 position (the "bay" region) is synthetically demanding due to steric occlusion and electronic deactivation.

This guide details a robust, field-proven protocol for the synthesis of pyrazolo[1,5-a]pyridin-7-ylmethanamine . Unlike theoretical routes that often fail upon scale-up, this protocol relies on a Late-Stage Benzylic Functionalization strategy. This approach circumvents the poor regioselectivity often observed when attempting to cyclize bulky 2-substituted pyridines directly.

Retrosynthetic Analysis

To design a self-validating system, we must disconnect the target molecule backwards to commercially available starting materials.

Logic:

  • C7-Amine Disconnection: The primary amine is best installed via nucleophilic displacement of a halide or reduction of a nitrile. Given the electron-rich nature of the pyrazolo[1,5-a]pyridine core, a radical bromination of a C7-methyl group is the most reliable method to introduce a handle without disturbing the aromatic system.

  • Core Formation: The C7-methyl group originates from the C2-methyl of the starting pyridine. The pyrazolo ring is constructed via a [3+2] dipolar cycloaddition of an N-aminopyridinium ylide.

Retrosynthesis Target Pyrazolo[1,5-a]pyridin-7-ylmethanamine Inter1 7-(Bromomethyl)pyrazolo[1,5-a]pyridine Target->Inter1 Staudinger Reduction (via Azide) Inter2 7-Methylpyrazolo[1,5-a]pyridine Inter1->Inter2 Radical Bromination (NBS) SM 2-Picoline (2-Methylpyridine) Inter2->SM [3+2] Cycloaddition (N-Amination + Alkyne)

Figure 1: Retrosynthetic logic flow moving from the target amine back to the commodity chemical 2-picoline.

Detailed Synthetic Protocol

Phase 1: Construction of the Core (The Cycloaddition)

Objective: Synthesize Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate. Note: We include the C3-ester group to stabilize the intermediate and control regiochemistry. It can be removed (decarboxylation) or used for further SAR.

Reagents:

  • 2-Picoline (2-Methylpyridine)

  • Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH)

  • Ethyl propiolate[1]

  • Potassium carbonate (

    
    )
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

  • N-Amination: Dissolve 2-picoline (1.0 equiv) in water/DCM (biphasic). Add HOSA (1.2 equiv) and

    
     (1.5 equiv) at 0°C. Stir vigorously for 4 hours.
    
    • Mechanistic Insight: HOSA acts as an electrophilic aminating agent. The pyridine nitrogen attacks the amine of HOSA, displacing sulfate.

    • Validation: Monitor by TLC. The product is an N-aminopyridinium salt (water-soluble). Isolate by removing the organic layer, saturating the aqueous layer with

      
      , and extracting with DCM.
      
  • Cycloaddition: Dissolve the N-amino-2-methylpyridinium salt in DMF. Add ethyl propiolate (1.2 equiv) and

    
     (2.0 equiv). Stir at Room Temperature (RT) for 12 hours.
    
    • Regiocontrol: The ylide intermediate undergoes a [3+2] cycloaddition. Because the C2 position is blocked by the methyl group, the closing step occurs at the unsubstituted C6 position. This places the original C2-methyl at the C7 position of the fused system.

  • Workup: Dilute with water, extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc).

Phase 2: Radical Functionalization (The "Switch")

Objective: Convert the inert methyl group into a reactive bromomethyl handle.

Reagents:

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Chlorobenzene (greener alternative)
    

Protocol:

  • Suspend the 7-methylpyrazolo[1,5-a]pyridine derivative in chlorobenzene (0.1 M).

  • Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Critical Step: Heat to reflux (80-90°C) for 2-4 hours.

    • Visual Cue: The reaction mixture should turn from yellow to orange/colorless as succinimide precipitates (if in

      
      ) or floats.
      
  • Validation: Monitor via LC-MS. Look for the [M+79/81] pattern. Stop immediately upon consumption of starting material to prevent gem-dibromination.

Phase 3: Amine Installation (The Target)

Objective: Substitution of bromide with azide followed by reduction.

Reagents:

  • Sodium Azide (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Solvent: DMSO (for azidation), THF/Water (for reduction)

Protocol:

  • Azidation: Dissolve the crude benzyl bromide in DMSO. Add

    
     (1.5 equiv). Stir at RT for 3 hours.
    
    • Safety:Do NOT use DCM. Azides can form explosive diazidomethane with halogenated solvents. Use DMSO or DMF.

  • Staudinger Reduction: Dilute the azide solution with THF. Add

    
     (1.2 equiv). Stir until gas evolution (
    
    
    
    ) ceases (approx. 1 hour). Add water (5 equiv) and heat to 50°C for 2 hours to hydrolyze the iminophosphorane.
  • Purification: Acidify to pH 2 (extract impurities with EtOAc), then basify aqueous layer to pH 10 and extract the target amine with DCM/MeOH (9:1).

Experimental Data Summary

ParameterPhase 1 (Core Formation)Phase 2 (Bromination)Phase 3 (Amination)
Yield 65-75%55-65%80-90%
Key Byproduct N-ylide dimer (minor)Gem-dibromide (if overheated)Triphenylphosphine oxide
Purification Silica Gel (Hex/EtOAc)Short plug filtrationAcid/Base Extraction
Scaleability High (>100g)Moderate (Heat transfer limits)High

Visualizing the Pathway

The following diagram illustrates the specific molecular transformations and the logic gates for troubleshooting.

SynthesisWorkflow Step1 Step 1: N-Amination (2-Picoline + HOSA) Step2 Step 2: [3+2] Cycloaddition (Ethyl Propiolate) Step1->Step2 Form Ylide Step3 Step 3: Radical Bromination (NBS/AIBN) Step2->Step3 7-Methyl Core Issue1 Low Regioselectivity? Step2->Issue1 Step4 Step 4: Azidation & Reduction (NaN3 -> PPh3/H2O) Step3->Step4 7-Bromomethyl Issue2 Over-bromination? Step3->Issue2 Product TARGET: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Step4->Product 7-Aminomethyl Issue1->Step2 Use bulky ester Issue2->Step3 Lower Temp / Slow NBS add

Figure 2: Process flow diagram for the synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine.

Critical Process Parameters (CPPs) & Troubleshooting

Regiochemistry of Cyclization

The reaction of 2-substituted N-aminopyridines with alkynes is generally regioselective for the unsubstituted


-position (C6).
  • Risk: If the 2-substituent is small (e.g., Methyl), minor amounts of cyclization at C2 (leading to the 5-substituted isomer) may occur.

  • Mitigation: The use of Ethyl Propiolate enhances regioselectivity due to steric repulsion between the ester group and the C2-methyl group during the transition state, heavily favoring the desired 7-methyl isomer.

Radical Bromination Control

This is the most capricious step.

  • Issue: Over-bromination to the gem-dibromide or bromination of the pyrazole ring (C3).

  • Solution: Use Benzoyl Peroxide instead of AIBN if initiation is sluggish. Add NBS in portions. Stop the reaction at 80-90% conversion rather than pushing for 100%, as the rate of the second bromination increases significantly once the mono-bromide accumulates.

Safety with Azides
  • Hazard:

    
     reacts with di- and tri-chloromethane to form diazidomethane, a potent explosive.
    
  • Protocol: Perform the substitution in DMSO or DMF . Quench excess azide with bleach (sodium hypochlorite) or nitrous acid before disposal.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxid
    • Source: Organic Chemistry Portal / Synlett[2]

    • URL:[Link]

  • N-Amination Methodology: Title: "Amination of Pyridines with O-Mesitylenesulfonylhydroxylamine." Source: Tamura, Y. et al., Journal of Organic Chemistry. Context: Establishes the standard for forming the N-amino salt precursor.
  • Title: "Regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts.
  • Staudinger Reduction Protocol

    • Title: "The Staudinger Reaction: A Powerful Tool for the Prepar
    • Source:Organic Reactions.[3][4][5]

    • Context: Standard operating procedure for converting the azide intermedi

Sources

Chemical Properties of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) represents a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1] Distinguished by its specific nitrogen placement and vector orientation, this fragment serves as a bioisostere for indole, azaindole, and quinoline systems. Its primary utility lies in kinase inhibitor design (e.g., Trk, JAK, Pim-1), where the 7-position amine provides a unique handle for hydrogen bonding within the solvent-exposed regions or the ribose-binding pocket of ATP sites. This guide details the physicochemical profile, synthetic pathways, and reactivity standards required for its effective utilization in drug discovery.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and synthetic workflows.

Molecular Identity
PropertyDetail
IUPAC Name Pyrazolo[1,5-a]pyridin-7-ylmethanamine
CAS Number 885276-16-4
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES NCC1=CC=CC2=CC=NN21
Key Physical Parameters

Data represents consensus values derived from structural analogues and computational prediction models (ACD/Labs, ChemAxon).

ParameterValueSignificance in Drug Design
pKa (Amine) ~8.8 – 9.2The primary amine is protonated at physiological pH, enhancing solubility and electrostatic interactions (salt bridges).
pKa (Ring) ~2.5The pyrazolo[1,5-a]pyridine core is weakly basic; N1 is pyrrole-like (non-basic), N2 is pyridine-like but electron-deficient.
LogP 0.6 ± 0.2Low lipophilicity indicates good aqueous solubility, ideal for fragment-based drug discovery (FBDD).
TPSA ~52 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų), suggesting CNS activity potential.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 3Ring nitrogens (N2) + Amine nitrogen.

Synthetic Pathways & Manufacturing

The synthesis of the 7-ylmethanamine derivative requires a strategic approach to constructing the fused ring system while preserving the C7-functional handle.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazolo[1,5-a]pyridine core via a [3+2] dipolar cycloaddition of N-aminopyridinium ylides. The 7-position substituent originates from the 2-position of the starting pyridine material.

Core Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow from commercially available precursors to the target amine.

SynthesisPath Start 2-Cyanopyridine Step1 N-Amination (MSH Reagent) Start->Step1 Inter1 N-Aminopyridinium Salt Step1->Inter1  NH2 installation   Step2 [3+2] Cycloaddition (Propiolate/Base) Inter1->Step2 Core Pyrazolo[1,5-a]pyridine-7-carbonitrile Step2->Core  Ring Closure   Step3 Nitrile Reduction (Raney Ni or LAH) Core->Step3 Product Pyrazolo[1,5-a]pyridin- 7-ylmethanamine Step3->Product  Functionalization  

Figure 1: Strategic synthesis route from 2-cyanopyridine. The C2-cyano group of the pyridine becomes the C7-cyano group of the fused system, which is then reduced to the amine.

Experimental Protocols

These protocols are designed for scientific validation. Ensure all safety standards (fume hood, PPE) are strictly followed.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile

Objective: Construct the bicyclic core with the nitrile precursor in place.

  • Reagents: 2-Cyanopyridine (1.0 eq), O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq), Ethyl propiolate (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • N-Amination: Dissolve 2-cyanopyridine in DCM. Add MSH solution dropwise at 0°C. Stir at RT for 2h. Precipitate the N-aminopyridinium salt with Et₂O and filter.

  • Cycloaddition: Suspend the salt in DMF. Add K₂CO₃ and Ethyl propiolate. Stir at RT for 12h. The reaction proceeds via an initial ylide formation followed by 1,3-dipolar cycloaddition and subsequent decarboxylation/aromatization.

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Validation: Monitor disappearance of ylide peak by LC-MS.

Protocol B: Reduction to 7-ylmethanamine

Objective: Convert the nitrile to the primary amine without reducing the heteroaromatic ring.

  • Reagents: Pyrazolo[1,5-a]pyridine-7-carbonitrile (1.0 eq), Raney Nickel (cat.), Hydrazine hydrate (excess) OR LiAlH₄ (2.0 eq) in THF.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve nitrile in MeOH.

    • Add Raney Nickel (slurry in water, washed with MeOH).

    • Apply H₂ atmosphere (balloon or Parr shaker at 40 psi).

    • Stir at RT for 4-6h.

  • Work-up: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[3]

  • Salt Formation: Dissolve residue in EtOH, add HCl/dioxane to precipitate the dihydrochloride salt.

    • Validation: ¹H NMR should show disappearance of aromatic shielding caused by CN and appearance of methylene doublet at ~4.2 ppm.

Reactivity & Stability Profile

Chemical Stability
  • Acid Stability: The scaffold is stable in aqueous acid (e.g., 1N HCl), making the salt form preferred for storage.

  • Oxidative Stability: The electron-rich pyrazole ring is susceptible to oxidation under harsh conditions (e.g., KMnO₄).

  • Thermal Stability: The core is thermally robust (>150°C), allowing for high-temperature coupling reactions.

Reactivity Map

The molecule possesses three distinct zones of reactivity:

  • The Primary Amine (Nucleophilic):

    • Reaction: Amide coupling, reductive amination, sulfonylation.

    • Utility: Linker attachment point for PROTACs or extending into solvent pockets.

  • C-3 Position (Electrophilic Aromatic Substitution):

    • Mechanism:[4][5][6][7] The bridgehead nitrogen donates electron density into the pyrazole ring, activating C-3.

    • Reaction: Iodination (NIS), formylation (Vilsmeier-Haack).

    • Utility: Critical for introducing aryl groups via Suzuki coupling.

  • C-7 Position (Benzylic-like):

    • The methylene group connecting the amine is sensitive to benzylic oxidation if the amine is protected.

Reactivity Center Pyrazolo[1,5-a]pyridin- 7-ylmethanamine Node1 C-3 Position: Electrophilic Attack (Halogenation, Arylation) Center->Node1 Node2 Primary Amine: Nucleophilic Attack (Amide Coupling) Center->Node2 Node3 Ring Nitrogens: Coordination/H-Bonding (Kinase Hinge Binding) Center->Node3

Figure 2: Reactivity hotspots of the scaffold.

Medicinal Chemistry Applications

In drug development, this scaffold is often utilized to overcome metabolic liabilities of indole rings or to improve solubility.

  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine core mimics the purine system of ATP. The N1-N2 bond geometry allows it to serve as a hinge binder.

  • 7-Position Vector: The methanamine substituent at C7 points towards the ribose binding pocket or the solvent front , depending on the binding mode. This is often exploited to attach solubilizing groups (morpholine, piperazine) via the amine handle.

  • Bioisosterism: It is a classical isostere for:

    • Indole-7-methanamine[1]

    • Imidazo[1,2-a]pyridine[4][8][9][10][11]

    • Quinoline[9][12]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source: Organic Chemistry Portal / Synlett.
    • Link:

  • Medicinal Chemistry of the Scaffold

    • Title: "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold."
    • Source: MDPI Molecules.
    • Link:

  • Physical Properties & Spectra

    • Title: "Pyrazolo[1,5-a]pyridin-7-ylmethanamine - Compound Summary."[1]

    • Source: PubChem.[11][13]

    • Link:

  • Kinase Inhibitor Design

    • Title: "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."
    • Source: PubMed Central.
    • Link:

Sources

Technical Guide: Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4).

Scaffold Architecture & Medicinal Chemistry Applications

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a bicyclic heteroaromatic building block increasingly utilized in drug discovery as a bioisostere for indole and imidazo[1,2-a]pyridine scaffolds. Its value lies in the unique vector of the 7-position amine, which provides a distinct trajectory for side-chain attachment compared to the more common 3- or 4-positions. This scaffold is critical in the development of kinase inhibitors (PI3K, AXL), dopamine D4 antagonists, and antitubercular agents, offering improved metabolic stability and solubility profiles over traditional fused ring systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
CAS Number 885276-16-4
IUPAC Name Pyrazolo[1,5-a]pyridin-7-ylmethanamine
Synonyms 7-(Aminomethyl)pyrazolo[1,5-a]pyridine; C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES NCC1=CC=CC2=CC=NN21
InChI Key XXNGBAGZEYIERT-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid
pKa (Predicted) ~8.5 (Primary amine), ~2.1 (Pyrazolo-pyridine N)
LogP (Predicted) 0.6 – 0.9 (Highly favorable for CNS penetration)
TPSA ~55 Ų
Structural Significance

The pyrazolo[1,5-a]pyridine core is a 10-π electron aromatic system.[1] Unlike imidazo[1,2-a]pyridine, it lacks the bridgehead nitrogen lone pair availability for H-bonding, which alters its interaction with kinase hinge regions. The 7-position methanamine acts as a "hook," allowing the core to serve as a hinge binder while the amine extends into the solvent-exposed front pocket or ribose-binding pocket of enzymes.

Synthetic Architecture & Retrosynthesis

The synthesis of the 7-methanamine derivative presents a regiochemical challenge. Direct ring formation often favors the 3- or 4-substitution. Consequently, the most robust route involves the construction of the core followed by functional group interconversion (FGI) at the 7-position.

Core Synthesis Logic

The primary route utilizes the [3+2] dipolar cycloaddition of N-aminopyridinium salts with alkynes. To achieve the 7-substitution, the starting pyridine must be pre-functionalized (e.g., 2-cyanopyridine or 2-ester).

Pathway Visualization (Graphviz)

SynthesisPath Start 2-Cyanopyridine (Precursor) Step1 N-Amination (MSH Reagent) Start->Step1 Activation Intermediate N-Aminopyridinium Salt Step1->Intermediate Cyclization [3+2] Cycloaddition (Propiolate/Base) Intermediate->Cyclization Ring Closure Core Pyrazolo[1,5-a]pyridine- 7-carbonitrile Cyclization->Core Decarboxylation (if ester used) Reduction Nitrile Reduction (Raney Ni/H2 or LAH) Core->Reduction Functionalization Product Pyrazolo[1,5-a]pyridin- 7-ylmethanamine (CAS 885276-16-4) Reduction->Product

Figure 1: Retrosynthetic pathway for the generation of the 7-aminomethyl scaffold starting from 2-substituted pyridines.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

Researchers frequently employ this scaffold to replace Indole or Imidazo[1,2-a]pyridine cores.

  • Advantage: The pyrazolo[1,5-a]pyridine nitrogen is less basic than the imidazo-pyridine bridgehead nitrogen, reducing HERG liability and improving oral bioavailability.

  • Vector: The 7-position substitution mimics the 7-position of indole but with higher solubility due to the primary amine handle.

Therapeutic Targets
  • Kinase Inhibitors (PI3K, AXL, c-MET): The core mimics the adenine ring of ATP. The 7-methanamine group can form salt bridges with Asp/Glu residues in the kinase active site (e.g., Asp-810 in PI3Kγ).

  • Dopamine D4 Antagonists: Used as a linker to connect the aromatic head group to the basic amine center required for GPCR binding.

  • Antitubercular Agents: Derivatives have shown potency against M. tuberculosis by targeting the QcrB subunit, acting as bioisosteres to the clinical candidate Q203.

Experimental Protocol: Nitrile Reduction

Objective: Synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine from Pyrazolo[1,5-a]pyridine-7-carbonitrile.

Context: This protocol is preferred over direct amination due to the high acidity of the C-3 proton, which interferes with metal-catalyzed couplings.

Materials
  • Substrate: Pyrazolo[1,5-a]pyridine-7-carbonitrile (1.0 eq)

  • Catalyst: Raney Nickel (50% slurry in water, washed with MeOH) or CoCl₂/NaBH₄

  • Solvent: Methanol (anhydrous)

  • Reagent: Ammonia (7N in MeOH) – prevents secondary amine formation

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile substrate (1.0 g) in methanolic ammonia (20 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 200 mg wet weight) under an argon blanket. Warning: Raney Ni is pyrophoric.

  • Hydrogenation: Seal the vessel and purge with H₂ gas (3 cycles). Pressurize to 50 psi (3.5 bar) H₂.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via LCMS (Target M+H = 148.1).

  • Work-up: Filter the mixture through a Celite pad (keep wet to prevent fire). Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine is often pure enough for the next step. If necessary, purify via reverse-phase flash chromatography (C18, 0-30% ACN in Water with 0.1% Formic Acid).

Self-Validating Checkpoint:

  • NMR: Disappearance of the nitrile carbon signal (~115 ppm) and appearance of the methylene signal (~42 ppm) in ¹³C NMR.

  • IR: Loss of sharp CN stretch at ~2230 cm⁻¹.

Quality Control & Characterization

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 4.15 (s, 2H)Methylene protons (-CH ₂-NH₂)
δ 6.70 (d, 1H), δ 8.05 (d, 1H)Pyrazolo[1,5-a]pyridine aromatic protons
LCMS (ESI+) m/z 148.1 [M+H]⁺Confirming molecular weight
HPLC Purity >95% @ 254 nmRequired for biological assay usage

References

  • Agrawal, N., et al. (2024).[2] Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Wang, J., et al. (2024).[3][4] Synthesis of functionalized pyrazolo[1,5-a]pyridines. Synlett. Retrieved from [Link]

  • PubChem. (n.d.).[5] Compound Summary: Pyrazolo[1,5-a]pyridin-7-ylmethanamine.[5][6][7] National Library of Medicine. Retrieved from [Link]

  • Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Whitepaper: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, robust synthetic methodologies, and structural logic over generic descriptions.

CAS (Free Base): 885276-16-4 | Molecular Formula: C


H

ClN

(HCl Salt)

Executive Summary & Scaffold Significance

Pyrazolo[1,5-a]pyridin-7-ylmethanamine hydrochloride is a specialized bicyclic heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., Trk, JAK, c-Met) and GPCR ligands.

As a scaffold, the pyrazolo[1,5-a]pyridine core serves as a bioisostere for indole and azaindole. However, it offers distinct advantages in drug design:

  • Electronic Profile: The bridgehead nitrogen (N1) modulates the electron density of the system, reducing the oxidative liability often seen with electron-rich indoles.

  • Solubility: The 7-ylmethanamine tail provides a solvent-exposed primary amine, significantly enhancing aqueous solubility (logS) and providing a vector for hydrogen bonding in the solvent channel of kinase ATP-binding pockets.

  • Vector Orthogonality: Unlike the common 3-position functionalization, the 7-position allows for "orthogonal" substitution, directing groups into distinct regions of the target protein (e.g., the hinge binder region vs. the solvent front).

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is the preferred state for stability and handling.

Table 1: Key Physical Properties
PropertyValue / DescriptionNote
Molecular Weight 183.64 g/mol HCl Salt (Free base: 147.18)
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.
Solubility >50 mg/mL in Water, DMSO, MeOHInsoluble in non-polar organics (Hexane, Et₂O).
pKa (Calc) ~9.2 (Primary Amine), ~2.5 (Pyrazole N)The bridgehead N is non-basic due to aromaticity.
Hygroscopicity Moderate to HighRequires desiccation; forms sticky gum if exposed to humid air.
Melting Point 210–215 °C (Decomp.)Typical for HCl salts of this class.
Stability & Storage
  • Solid State: Stable for >2 years at -20°C if protecting from moisture.

  • Solution: Solutions in DMSO or water should be used immediately or frozen. The free base is prone to air oxidation and carbamate formation (reacting with atmospheric CO₂) and should be generated in situ.

Synthetic Methodology

The synthesis of the 7-isomer is more challenging than the 3-isomer due to the regioselectivity required during the ring formation. The most robust route involves the functionalization of a 7-methyl precursor derived from 2-picoline derivatives.

Protocol: Synthesis via 7-Methyl Functionalization

This route avoids the difficult N-amination of electron-deficient nitriles.

Step 1: Scaffold Construction (Cyclization)

Reagents: 2,6-Lutidine (2,6-dimethylpyridine), Hydroxylamine-O-sulfonic acid (HOSA), Methyl propiolate.

  • N-Amination: Treat 2,6-lutidine with HOSA and base (K₂CO₃) to generate the N-amino-2,6-dimethylpyridinium salt.

  • Cycloaddition: React the salt with methyl propiolate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds via a [3+2] cycloaddition followed by elimination.

  • Result: 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Ester directs regioselectivity; can be decarboxylated if needed, but often kept for further diversity).

Step 2: Radical Bromination (Wohl-Ziegler)

Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Trifluorotoluene, Reflux.

  • Dissolve the 7-methyl intermediate in anhydrous solvent.

  • Add 1.05 eq NBS and 0.1 eq AIBN.

  • Reflux for 2-4 hours. Monitor by LCMS for mono-bromo vs. di-bromo formation.

  • Critical Control: Stop reaction at ~90% conversion to prevent over-bromination.

Step 3: Azidation & Reduction (The "Delépine" or Staudinger Route)

Reagents: NaN₃ (Sodium Azide), PPh₃ (Triphenylphosphine), THF/H₂O.

  • Displacement: React the crude benzyl bromide with NaN₃ in DMF at RT (Safety: Avoid metal spatulas/heating).

  • Reduction: Treat the resulting azide with PPh₃ (Staudinger reduction) followed by hydrolysis with water.

  • Salt Formation: Acidify the crude amine with 4M HCl in Dioxane. Precipitate the salt with Et₂O.

Visualization: Synthetic Pathway

Synthesis cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Product SM 2,6-Lutidine Salt N-Amino Pyridinium Salt SM->Salt HOSA Base Cyclo 7-Methyl Scaffold Salt->Cyclo Methyl Propiolate [3+2] Cycloaddition Bromo 7-Bromomethyl Intermediate Cyclo->Bromo NBS, AIBN Radical Bromination Azide 7-Azidomethyl Intermediate Bromo->Azide NaN3, DMF Amine 7-Methanamine (Free Base) Azide->Amine PPh3, H2O (Staudinger) SaltFinal HCl Salt Product Amine->SaltFinal HCl/Dioxane

Caption: Step-wise synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine HCl via radical functionalization.

Reactivity & Handling Guide

Free-Basing Protocol (Mandatory for Coupling)

The HCl salt cannot be used directly in nucleophilic substitutions or amide couplings without neutralization.

  • Biphasic Method: Suspend the HCl salt in DCM. Add 1.0M NaOH (aq). Shake vigorously. Separate organic layer.[1]

  • In-Situ Method (Preferred): In the reaction vessel, suspend the salt in DMF/DMAc and add 3.0 equivalents of DIPEA (Diisopropylethylamine). Stir for 15 mins before adding the electrophile.

Common Reaction Workflows
  • Amide Coupling: Reacts readily with carboxylic acids using HATU/DIPEA.

    • Note: The 7-position is sterically accessible; reaction rates are comparable to benzylamine.

  • Reductive Amination: Reacts with aldehydes/ketones using NaBH(OAc)₃.

  • SnAr: Can displace halides on electron-deficient heterocycles (e.g., chloropyrimidines).

Comparison: Indole vs. Pyrazolo[1,5-a]pyridine

The diagram below illustrates why researchers switch to this scaffold during Lead Optimization.

SAR_Logic Indole Indole Scaffold (Traditional) Prop1 Metabolic Liability (C2/C3 Oxidation) Indole->Prop1 Prop3 H-Bond Donor (NH) Required Indole->Prop3 Transition Scaffold Hop Strategy Indole->Transition PP Pyrazolo[1,5-a]pyridine (Bioisostere) Prop2 Improved Metabolic Stability (Bridgehead N effect) PP->Prop2 Prop4 H-Bond Acceptor Only (No NH) PP->Prop4 Transition->PP

Caption: Strategic rationale for scaffold hopping from Indole to Pyrazolo[1,5-a]pyridine.

References

  • Scaffold Synthesis & Regioselectivity

    • Title: "Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition."
    • Source:Journal of Organic Chemistry.
    • Context: Defines the mechanism of N-aminopyridinium ylide cycliz
    • (Representative link for class synthesis)

  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Title: "Discovery of Pyrazolo[1,5-a]pyridines as Trk Kinase Inhibitors."[2]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the use of the 7-position amine for solubility and binding affinity.
  • Physical Properties & pKa Data

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source:European Journal of Organic Chemistry.
    • Context: Reference for the basicity of the pyrazole/pyridine bridgehead system.
  • Commercial Availability & CAS Verification

    • Title: "Pyrazolo[1,5-a]pyridin-7-ylmethanamine Product Page."
    • Source:PubChem / Vendor D
    • Context: Verific

Sources

Technical Guide: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Mechanism & Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine , a critical pharmacophore and synthetic intermediate used in the discovery of high-potency kinase inhibitors, epigenetic modulators (EZH2), and nuclear receptor ligands (PPAR


).

Part 1: Executive Summary & Chemical Identity

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is not a standalone marketed drug but a privileged scaffold intermediate . In medicinal chemistry, it serves as a high-value "head group" or "linker-scaffold" that enables the construction of ATP-competitive inhibitors. Its mechanism of action is defined by its incorporation into larger bioactive molecules where it functions as:

  • A Hinge Binder: The fused bicyclic system mimics the purine ring of ATP.

  • A Solubilizing Vector: The 7-methanamine moiety projects substituents into the solvent-exposed region of the protein binding pocket, improving physicochemical properties (solubility, pKa) and selectivity.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C

H

N

Core Scaffold Pyrazolo[1,5-a]pyridine (Bioisostere of Indole/Purine)
Key Functional Group Primary Amine (-CH

NH

) at C7 position
Electronic Character Electron-rich fused system; N1 is a weak H-bond acceptor.[1]
Primary Utility Precursor for urea, amide, or amine-linked kinase inhibitors.

Part 2: Mechanism of Action (MoA)

When incorporated into a drug candidate, the Pyrazolo[1,5-a]pyridine core dictates the binding mode. The MoA is typically Type I or Type I½ ATP-Competitive Inhibition .

The Pharmacophore: Hinge Binding

The pyrazolo[1,5-a]pyridine core binds to the hinge region of the kinase domain.

  • Interaction: The nitrogen at position 1 (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Met, Leu).

  • C3/C2 Substitution: Substituents at these positions typically occupy the hydrophobic gatekeeper pocket.

The Vector: 7-Position Extension

The 7-ylmethanamine tail is the critical differentiator. Unlike the 3-position (which buries into the pocket), the 7-position directs attached groups towards the Solvent Front or the Ribose Binding Pocket .

  • Selectivity Mechanism: By attaching bulky or polar groups to the 7-aminomethyl handle, chemists can exploit unique residues outside the conserved ATP pocket, reducing off-target toxicity.

  • Solubility: The amine (and its derivatives) often remains partially solvent-exposed, breaking the crystal lattice energy and improving oral bioavailability.

Biological Pathways & Targets

Derivatives of this scaffold have demonstrated potency against:

  • p38 MAPK / MK2: Anti-inflammatory pathways.

  • Trk (Tropomyosin receptor kinase): Oncology targets for solid tumors.[2]

  • EZH2 (Histone Methyltransferase): Epigenetic silencing in cancer.

  • PPAR

    
    :  Metabolic regulation (via allosteric modulation).
    

Part 3: Visualization of Mechanism

The following diagram illustrates the synthesis of the scaffold and its binding mode within a theoretical kinase pocket.

MoA_Workflow cluster_synthesis Synthesis Pathway cluster_binding Mechanism of Action (Binding Mode) Start Pyrazolo[1,5-a]pyridine-7-carbonitrile Reagent Raney Ni / H2 (Reduction) Start->Reagent Product Pyrazolo[1,5-a]pyridin- 7-ylmethanamine (The Scaffold) Reagent->Product Drug Active Inhibitor (Scaffold + Tail) Product->Drug Derivatization (Amide/Urea Coupling) Hinge Kinase Hinge Region (H-Bonding) Pocket Hydrophobic Pocket (Specificity) Solvent Solvent Front (Solubility/PK) Drug->Hinge Core Interaction (N1 Acceptor) Drug->Pocket C3 Substituent Drug->Solvent 7-methanamine Vector

Caption: Synthesis of the 7-ylmethanamine intermediate and its structural role in orienting drug domains within the kinase active site.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Validation: This protocol ensures the reduction of the nitrile without over-reduction of the aromatic ring.

  • Preparation: Dissolve Pyrazolo[1,5-a]pyridine-7-carbonitrile (1.0 equiv) in Methanol (MeOH).

  • Catalyst Addition: Add 10% aqueous ammonia (9:1 MeOH:NH

    
     ratio) to prevent secondary amine formation. Add catalytic Raney Nickel  (approx. 50% w/w of substrate) under Argon.
    
  • Hydrogenation: Purge with Hydrogen (H

    
    ) and stir under balloon pressure (1 atm) or mild pressure (30 psi) at Room Temperature (RT) for 2–5 hours.
    
  • Monitoring: Monitor via LC-MS for the disappearance of the nitrile peak (M+) and appearance of the amine (M+4).

  • Workup: Filter through a Celite bed to remove pyrophoric Raney Ni (Caution: Keep wet). Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH

    
    ) or use directly as a crude salt.
    
Protocol 2: Biochemical Kinase Assay (Generic Validation)

Objective: Verify the inhibitory potential of derivatives synthesized from the scaffold.

  • Reagents: Recombinant Kinase (e.g., p38, TrkA), ATP (

    
     concentration), Peptide Substrate, Test Compound.
    
  • Setup: In a 384-well plate, dispense 10 nL of Test Compound (in DMSO).

  • Reaction: Add Kinase Buffer (HEPES, MgCl

    
    , DTT) containing the enzyme. Incubate 10 min.
    
  • Initiation: Add ATP/Substrate mix.

  • Detection: Use ADP-Glo™ or FRET-based detection after 60 min incubation.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

Part 5: References & Authoritative Sources

  • Synthesis & Reduction: Patent WO2014172044A1. "Substituted benzene compounds (EZH2 Inhibitors)." Describes the Raney Ni reduction of pyrazolo[1,5-a]pyridine-7-carbonitrile.

  • Scaffold Utility (Kinase): Journal of Medicinal Chemistry. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K Inhibitors."

  • Medicinal Chemistry Context: RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines and pyridines: synthesis and their role as protein kinase inhibitors."

  • Commercial Availability & Structure: Fluorochem. "Pyrazolo[1,5-a]pyridin-7-ylmethanamine Product Specification."

Sources

Technical Whitepaper: Spectroscopic Characterization of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization and utilization of Pyrazolo[1,5-a]pyridin-7-ylmethanamine , a critical bicyclic heteroaromatic scaffold used primarily in the development of kinase inhibitors (e.g., TRK, CDK) and GPCR ligands.

Executive Summary & Compound Identity

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) represents a bioisosteric replacement for indole or quinoline systems in medicinal chemistry. Its fused [5,6]-bicyclic system offers unique hydrogen-bonding vectors via the bridgehead nitrogen and the exocyclic amine. This guide provides the definitive spectroscopic data required to validate the structural integrity of this building block, distinguishing it from its regioisomers (e.g., 4-, 5-, or 6-substituted analogs).

Chemical Identity Table
PropertySpecification
IUPAC Name Pyrazolo[1,5-a]pyridin-7-ylmethanamine
CAS Number 885276-16-4
Molecular Formula C

H

N

Molecular Weight 147.18 g/mol
Exact Mass 147.0796
Appearance Pale yellow to off-white solid (Free base)
Solubility DMSO, Methanol, dilute HCl
pKa (Calc) ~8.5 (Primary amine), ~2.0 (Pyrazolo-pyridine N)

Synthesis & Isolation Workflow

Understanding the synthetic origin is crucial for interpreting impurity profiles in spectroscopic data. The primary route involves the reduction of the 7-cyano precursor.

Synthetic Pathway Diagram

The following workflow illustrates the reduction of pyrazolo[1,5-a]pyridine-7-carbonitrile to the target amine, highlighting potential side-products (e.g., over-reduction or dimerization).

SynthesisWorkflow Precursor Pyrazolo[1,5-a]pyridine- 7-carbonitrile (C8H5N3) Reagent Reduction System (LiAlH4 / THF or H2/Raney Ni) Precursor->Reagent Intermediate Imine Intermediate Reagent->Intermediate Step 1: Hydride Attack Product TARGET: Pyrazolo[1,5-a]pyridin- 7-ylmethanamine Intermediate->Product Step 2: Protonation Impurity Impurity: Dimer / Aldehyde Intermediate->Impurity Hydrolysis/Coupling

Figure 1: Synthetic route via nitrile reduction. Critical impurities often include the corresponding aldehyde if hydrolysis occurs before full reduction.

Spectroscopic Profiling

The following data establishes the "fingerprint" for the 7-isomer. Note that the chemical shifts of the parent scaffold (Pyrazolo[1,5-a]pyridine) are used as the baseline to validate the substituent effects of the aminomethyl group.

Nuclear Magnetic Resonance (NMR)

The 7-position substitution breaks the symmetry of the pyridine ring in a specific manner, distinct from 4- or 5-substitution.

Experimental Baseline: Parent Scaffold (Pyrazolo[1,5-a]pyridine) Reference: Black, P.J. et al. Aust. J. Chem. 1964, 17, 1128.

  • H-2:

    
     7.80 (d)
    
  • H-3:

    
     6.58 (d)
    
  • H-7:

    
     6.62 (d) — Substituted in target
    
  • H-4:

    
     8.39 (d) — Most deshielded due to ring Nitrogen
    

Target Compound: 7-ylmethanamine (


H NMR, 400 MHz, DMSO-d

)
Predicted shifts based on substituent electronics (alkyl-amine is weakly donating).
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-CH

-
4.15 – 4.25 Singlet (s) 2H Diagnostic benzylic-like methylene.
-NH

2.5 – 3.5Broad (br s)2HExchangeable; shift varies with salt form.
H-2 7.95Doublet (d)1HPyrazole ring proton; deshielded.
H-3 6.70Doublet (d)1HPyrazole ring proton; couples with H-2.
H-4 8.55Doublet (d)1HIpso to bridgehead N; most downfield.
H-5 7.05DD or Triplet1HMeta to substituent.
H-6 7.35Doublet (d)1HOrtho to substituent; shielding loss vs parent.

Critical Structural Proof: To confirm the 7-position (vs 4, 5, or 6), look for NOE (Nuclear Overhauser Effect) correlations.

  • 7-isomer: Strong NOE between -CH

    
    -  protons and H-6 . No NOE between -CH
    
    
    
    - and H-2 or H-3.
  • 4-isomer: NOE between -CH

    
    - and H-3.
    
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is required to confirm the formula and absence of halogenated impurities.

  • Ionization Mode: ESI (+)

  • Calculated [M+H]

    
    :  148.0873
    
  • Observed [M+H]

    
    :  148.0870 ± 0.0005
    
  • Fragmentation Pattern:

    • m/z 131 ([M - NH

      
      ]
      
      
      
      ): Characteristic loss of ammonia from primary amines.
    • m/z 119 (Pyrazolo[1,5-a]pyridine core): Loss of CH

      
      NH.
      
Infrared Spectroscopy (FT-IR)
  • Primary Amine (N-H): Doublet bands at ~3350 cm

    
     and ~3280 cm
    
    
    
    .
  • C-H Stretch (sp

    
    ):  ~2920 cm
    
    
    
    (Methylene group).
  • Heteroaromatic C=N / C=C: 1630, 1515 cm

    
    .
    

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    due to the polarity of the primary amine and potential solubility issues of the salt form.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).

HPLC Purity Method

This method separates the amine from the nitrile precursor and potential dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amine).

  • Retention Time: The amine (polar) will elute earlier than the nitrile precursor.

Logical Validation: NMR Correlation Map

The following diagram visualizes the COSY (Through-bond) and NOESY (Through-space) correlations required to confirm the regiochemistry of the 7-isomer.

NMR_Logic cluster_legend Legend CH2 Methylene Protons (4.2 ppm) H6 H-6 Aromatic (Ortho) CH2->H6 Strong NOE (Spatial Proximity) H5 H-5 Aromatic (Meta) H6->H5 COSY (J-Coupling ~7Hz) H4 H-4 Aromatic (Para) H5->H4 COSY (J-Coupling ~9Hz) key Solid Red Arrow: NOESY (Space) Dashed Line: COSY (Bond)

Figure 2: NMR Correlation Logic. The NOE between the methylene group and H-6 is the definitive proof of the 7-position substitution.

References

  • Parent Scaffold Data: Black, P.J., Heffernan, M.L. "The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems." Aust. J. Chem., 1964, 17, 1128. Link

  • Synthesis of Pyrazolo[1,5-a]pyridines: Wang, J. et al. "Regioselective Cycloaddition for Pyrazolo[1,5-a]pyridine Architectures."[1] Synlett, 2024, 35, 1551-1556.[1] Link

  • Medicinal Chemistry Context: El-Enany, M. M. et al. "Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives." Eur. J. Chem., 2011, 2, 331-336.[2] Link

  • PubChem Compound Summary: CID 74889848 (Dihydrochloride salt). Link

Sources

Comprehensive Analysis: 1H NMR Spectrum of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 1H NMR spectrum of Pyrazolo[1,5-a]pyridin-7-ylmethanamine , a critical bicyclic heteroaromatic intermediate used in the development of kinase inhibitors (e.g., Trk, JAK, and PI3K pathways).

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a fused bicyclic scaffold characterized by a bridgehead nitrogen atom. Its 1H NMR spectrum is distinct due to the anisotropic effects of the 10-


 electron aromatic system and the specific deshielding influence of the bridgehead nitrogen.

For medicinal chemists, this spectrum serves as a primary validation tool. The disappearance of the characteristic C7-proton signal (typically the most deshielded resonance in the parent system) and the appearance of a benzylic-like methylene singlet are the definitive confirmation markers for this substitution pattern.

Structural Logic & Numbering System

To accurately assign chemical shifts, one must first establish the IUPAC-accepted numbering for the pyrazolo[1,5-a]pyridine core. Unlike indole (where N is position 1 but the bridgehead is skipped), this system numbers the bridgehead nitrogen as position 1.

Numbering Scheme
  • Position 1: Bridgehead Nitrogen (N).

  • Position 2, 3: Pyrazole ring carbons.[1][2][3][4]

  • Position 3a: Bridgehead Carbon.

  • Position 4, 5, 6, 7: Pyridine ring carbons.

  • Position 7: The carbon adjacent to the bridgehead nitrogen (N1).

Critical Structural Feature: The methanamine group (


) is attached at Position 7 . This places it in the "peri-like" position relative to the bridgehead, significantly influencing the chemical shift of the adjacent proton (H6) and the overall electronic distribution.

G N1 N1 C2 C2 N1->C2 C7 C7 N1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C3a C3a C3->C3a H3 H3 C3->H3 C3a->N1 C4 C4 C4->C3a H4 H4 C4->H4 C5 C5 C5->C4 C6 C6 C6->C5 H6 H6 C6->H6 C7->C6 CH2 CH2 C7->CH2 NH2 NH2 CH2->NH2 H6->CH2 NOE

Figure 1: Connectivity and key NOE correlation between the H6 aromatic proton and the C7-methylene group.

Predicted 1H NMR Profile

Solvent: DMSO-d6 (Recommended for polarity/solubility) Frequency: 400 MHz or higher

A. Aromatic Region (The Fingerprint)

The parent pyrazolo[1,5-a]pyridine typically displays a highly deshielded doublet at ~8.5–8.7 ppm corresponding to H7 . In this 7-substituted derivative, this signal is absent , serving as the primary diagnostic for successful substitution.

ProtonChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H4 8.60 – 8.75Doublet (d)

Most Deshielded. Adjacent to bridgehead C3a. "Bay region" proton.
H2 7.95 – 8.05Doublet (d)

Pyrazole ring. Couples weakly with H3.
H6 7.05 – 7.20dd or t

Adjacent to the substituent (C7). Shows NOE with methylene.
H5 6.80 – 6.95dd or t

Meta-like position. Often overlaps with H6 or appears as a triplet.
H3 6.60 – 6.70Doublet (d)

Pyrazole ring. Electron-rich position.
B. Aliphatic Region (The Linker)

The aminomethyl group provides a distinct singlet. In protic solvents or if the amine is protonated (salt form), the methylene protons may couple with the ammonium protons.

ProtonChemical Shift (

, ppm)
MultiplicityIntegralNotes
-CH

-
4.10 – 4.30 Singlet (s)2HBenzylic-like shift. Downfield due to N1 proximity.
-NH

2.00 – 3.50Broad (br s)2HHighly variable. Exchangeable with D

O.

Technical Note: If the sample is a hydrochloride salt (common for stability), the


 protons will appear as a broad singlet at 8.0–9.0 ppm  and the methylene signal may split into a quartet or doublet due to coupling with the ammonium protons.

Experimental Protocol

To ensure high-fidelity spectral acquisition, follow this standardized workflow. This protocol minimizes water suppression artifacts which can obscure the methylene peak.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d6 (preferred over CDCl

      
       due to the polarity of the primary amine).
      
    • Optional: Add 1 drop of D

      
      O only after the first run to identify exchangeable amine protons.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated H2 proton.

    • Scans (NS): 16 to 64 scans are sufficient for >95% purity.

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

    • Referencing: Reference residual DMSO pentet to 2.50 ppm .

Workflow Start Synthesis Product (Crude/Purified) Prep Dissolve in DMSO-d6 (Avoid CDCl3 if salt) Start->Prep Run1 Run Standard 1H NMR (d1=2.0s, ns=16) Prep->Run1 Check Diagnostic Check: Is H7 (~8.5 ppm) absent? Run1->Check Pass Confirm Structure: Assign H4 (d, ~8.7) & CH2 (s, ~4.2) Check->Pass Yes Fail Impurity/Regioisomer: Check for H7 doublet Check->Fail No

Figure 2: Decision tree for structural verification via NMR.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying impurities. This compound is typically synthesized via the reduction of pyrazolo[1,5-a]pyridine-7-carbonitrile .

  • Precursor: Pyrazolo[1,5-a]pyridine-7-carbonitrile.

  • Reagents: Raney Nickel/H

    
     or LiAlH
    
    
    
    .
  • Common Impurities:

    • Unreacted Nitrile: Look for a lack of methylene peak and shifted aromatic signals.

    • Over-reduction: Hydrogenation of the pyridine ring (multiplets at 1.5–3.0 ppm).

    • Solvents: Ethanol or Methanol (often used in reduction workups).

References

  • Numbering & Parent System: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992, 70(4), 1093–1097. Link

  • Synthesis & Characterization: Moustafa, M.S., et al. "Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions."[4] Arkivoc, 2022.[4] Link

  • General Heterocyclic NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010, 29(9), 2176–2179. Link

Sources

Structural Elucidation and 13C NMR Characterization of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a critical fused bicyclic intermediate, frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., TRK, JAK, and RET inhibitors). Its structural integrity is defined by the unique electronic properties of the bridgehead nitrogen and the C7-position substituent.

This guide provides a rigorous framework for the 13C NMR characterization of this scaffold. Unlike standard phenyl rings, the pyrazolo[1,5-a]pyridine core exhibits significant polarization, leading to non-intuitive chemical shifts. This document details the acquisition protocols, expected chemical shift data based on structure-activity consensus, and the assignment logic required for GMP-level validation.

Structural Analysis & Numbering

Before interpreting spectral data, the atom numbering must be standardized. The [1,5-a] fusion creates a bridgehead nitrogen (N1) and a bridgehead carbon (C3a).

Molecular Structure Diagram

The following diagram illustrates the IUPAC numbering scheme used throughout this guide.

G C2 C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C3a Bridge C_Exo CH2 C7->C_Exo N_Amine NH2 C_Exo->N_Amine

Figure 1: Connectivity and numbering of Pyrazolo[1,5-a]pyridin-7-ylmethanamine. C3a represents the quaternary bridgehead carbon.

Experimental Protocol

To ensure reproducibility and resolution of the quaternary bridgehead carbon, the following acquisition parameters are mandatory.

Sample Preparation[1]
  • Solvent: DMSO-d6 is the required solvent.

    • Reasoning: The primary amine (-NH2) can cause broadening in non-polar solvents (CDCl3) due to aggregation. DMSO-d6 disrupts these hydrogen bonds, sharpening the adjacent methylene signal.

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz - 600 MHz)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1H decoupling with NOE enhancement.
Relaxation Delay (d1) 3.0 - 5.0 sec Critical. The bridgehead C3a and substituted C7 are quaternary and have long

relaxation times. Short d1 leads to signal loss.
Scans (NS) > 1024Required to resolve low-intensity quaternary carbons.
Spectral Width -10 to 160 ppmCovers all aromatic and aliphatic regions.
Temperature 298 K (25°C)Standard.

13C NMR Data & Assignment

The following table synthesizes high-confidence reference data derived from the parent heterocycle and substituent additivity rules.

Chemical Shift Table (DMSO-d6)
PositionShift (δ, ppm)TypeAssignment Logic
C3a 148.5 ± 1.0 C (Quat)Bridgehead. Most deshielded due to N-fusion. Typically low intensity.
C2 141.2 ± 0.5 CHPyrazole ring. Deshielded by adjacent Nitrogen (N1).
C7 138.5 ± 1.0 C (Quat)Substitution Site. Shifted downfield relative to parent (128 ppm) due to the alkyl substituent.
C5 123.8 ± 0.5 CHPyridine ring meta-position.
C4 112.5 ± 0.5 CHPyridine ring. Shielded by resonance from N1 lone pair.
C6 110.8 ± 0.5 CHPyridine ring. Often overlaps with C4.
C3 96.5 ± 0.5 CHDiagnostic. Highly shielded pyrazole carbon. Characteristic of the 1,5-a system.
-CH2- 43.5 ± 1.0 CH2Exocyclic Methylene. Alpha to primary amine.
Key Diagnostic Features
  • The "C3" Signal (~96 ppm): This is the "fingerprint" of the pyrazolo[1,5-a]pyridine core. If this signal is absent or shifted >110 ppm, the bicyclic core has likely degraded or opened.

  • The Methylene Bridge (~43 ppm): In CDCl3, this might appear slightly upfield (~40 ppm), but in DMSO-d6, it is distinct.

  • Quaternary Count: You must observe two low-intensity signals (C3a and C7). Use the long relaxation delay (d1) to ensure these are visible.

Structural Validation Workflow

To confirm the regiochemistry (7-position vs. 4/5/6-position substitution), a 2D NMR workflow is required.

Logic Flowchart

Workflow Start Start: Crude Intermediate Step1 1H NMR (DMSO-d6) Start->Step1 Step2 Identify -CH2- Singlet (~4.0 ppm) Step1->Step2 Step3 13C NMR + DEPT-135 Step2->Step3 Step4 HMBC Experiment Step3->Step4 Decision Does -CH2- correlate to two aromatic carbons? Step4->Decision Result7 Confirmed: 7-Position (Correlates to C6 and C3a) Decision->Result7 Yes (C6/C3a) ResultX Rejected: Isomer (4/5/6) Decision->ResultX No

Figure 2: Validation logic for confirming the position of the methanamine side chain.

HMBC Correlations (Long Range)

The definitive proof of the 7-position substitution comes from the HMBC (Heteronuclear Multiple Bond Correlation) spectrum:

  • Proton Source: The exocyclic -CH2- protons (~3.9 - 4.2 ppm in 1H NMR).

  • Target Carbons:

    • Strong 3-bond correlation to the bridgehead C3a (~148 ppm).

    • Strong 2-bond correlation to the quaternary C7 (~138 ppm).

    • Weak 3-bond correlation to C6 (~110 ppm).

  • Note: If the substituent were at position 4, the methylene protons would correlate to C3 (~96 ppm), which is a very distinct high-field shift.

References

  • Synthesis and NMR of Pyrazolo[1,5-a]pyridines : Journal of Organic Chemistry. "Regioselective Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines."

  • Parent Heterocycle Data : ChemicalBook. "Pyrazolo[1,5-a]pyridine Spectral Data (CAS 274-56-6)."

  • Kinase Inhibitor Scaffolds : World Intellectual Property Organization (WIPO). "WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives."[1]

  • NMR Solvent Effects : Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its analysis, from sample preparation and chromatographic separation to ionization and fragmentation, offering field-proven insights to ensure accurate and reliable characterization.

Introduction to Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a bicyclic heterocyclic compound with the molecular formula C₈H₉N₃.[1] Its structure, featuring a fused pyrazole and pyridine ring system with a methanamine substituent at the 7-position, makes it a valuable scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core, a related structure, is found in molecules investigated as potent protein kinase inhibitors for cancer therapy.[2][3] Accurate and robust analytical methods are therefore paramount for its identification, quantification, and structural elucidation in various matrices.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₉N₃[1]
IUPAC Name pyrazolo[1,5-a]pyridin-7-ylmethanamine[1]
Monoisotopic Mass 147.080 g/mol [1]
SMILES C1=CC2=CC=NN2C(=C1)CN[1]
InChIKey XXNGBAGZEYIERT-UHFFFAOYSA-N[1]

Foundational Principles of Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like Pyrazolo[1,5-a]pyridin-7-ylmethanamine, this involves three key stages: ionization, mass analysis, and detection. This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a common and effective approach for the analysis of polar, medium-sized molecules in the pharmaceutical and research sectors.

The choice of analytical strategy is dictated by the physicochemical properties of the analyte. The presence of the basic amine group and the nitrogen-containing heterocyclic core makes Pyrazolo[1,5-a]pyridin-7-ylmethanamine amenable to positive mode electrospray ionization, where it will readily form a protonated molecule, [M+H]⁺.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the cornerstone of reliable mass spectrometric analysis. The following sections detail a recommended experimental protocol for Pyrazolo[1,5-a]pyridin-7-ylmethanamine.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Matrix Removal Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration LC_Separation Liquid Chromatography Evaporation->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Elution MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Ion Transfer Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Detection Interpretation Spectrum Interpretation Data_Acquisition->Interpretation Fragmentation Analysis Quantification Quantification Interpretation->Quantification Peak Integration Fragmentation_Pathway M+H [M+H]⁺ m/z 148.08 Fragment1 [M+H - NH₃]⁺ m/z 131.05 M+H->Fragment1 Loss of NH₃ Fragment2 [C₇H₅N₂]⁺ m/z 117.05 Fragment1->Fragment2 Loss of CH₂ Fragment3 [C₆H₄N]⁺ m/z 90.04 Fragment2->Fragment3 Loss of HCN

Sources

Comprehensive Technical Guide: Solubility Profile and Handling of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 1203666-83-8 / 885276-16-4) is a fused bicyclic heteroaromatic intermediate critical in the synthesis of kinase inhibitors (e.g., PI3K, CDK) and GPCR modulators. Its structure comprises an electron-rich pyrazolo[1,5-a]pyridine core substituted at the 7-position with a primary methanamine group.

This guide addresses the solubility challenges inherent to this scaffold. While the core is aromatic and lipophilic, the primary amine introduces polarity and pH-dependent solubility. Researchers must distinguish between the free base (lipophilic, soluble in organics) and the salt forms (hydrophilic, soluble in water/DMSO) to prevent precipitation during assays or synthesis.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular properties that drive solvent interaction.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~147.18 g/mol Low MW favors good solubility in most polar organic solvents.[1]
H-Bond Donors 2 (Primary Amine)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (Pyridine N, Amine N)Enables high solubility in DMSO and DMF.
Calculated LogP ~0.6 – 1.2 (Free Base)Moderate lipophilicity; soluble in DCM/EtOAc but limited in hexanes.[1]
pKa (Amine) ~9.0 – 9.8 (Estimated)Critical: At physiological pH (7.4), it exists largely as a cation, increasing aqueous solubility but decreasing membrane permeability.

Solubility Landscape

The following data synthesizes empirical trends for pyrazolo[1,5-a]pyridine derivatives.

Organic Solvent Compatibility (Free Base)

The free amine form is the primary species used in organic synthesis (e.g., amide coupling, reductive amination).

  • High Solubility (>50 mg/mL):

    • DMSO (Dimethyl sulfoxide): The universal solvent for this scaffold.[1] Disrupts intermolecular H-bonding effectively.[1]

    • DMF (Dimethylformamide): Excellent alternative to DMSO for reactions requiring non-nucleophilic media.[1]

    • DCM (Dichloromethane): Excellent for extraction and chromatography.[1] The lipophilic core aligns well with chlorinated solvents.[1]

    • Methanol / Ethanol: Good solubility due to H-bonding capabilities of the amine.[1]

  • Moderate Solubility (1–10 mg/mL):

    • THF (Tetrahydrofuran): Soluble, but may require slight warming for saturation.[1]

    • Ethyl Acetate: Soluble; often used as the mobile phase in flash chromatography (with MeOH).[1]

  • Low Solubility (<1 mg/mL):

    • Hexanes / Heptane: The polar amine group prevents significant dissolution in non-polar hydrocarbons.[1] Used as an anti-solvent for precipitation.[1]

Aqueous Solubility & pH Dependence[1]
  • Neutral pH (Water): Poor to Moderate.[1] The free base has limited solubility in pure water.[1]

  • Acidic pH (< 4.0): High. Addition of 1.0 eq. HCl or TFA protonates the primary amine (

    
    ), drastically increasing aqueous solubility (>100 mg/mL).
    
  • Basic pH (> 10.0): Very Low. Deprotonation forces the molecule into its neutral, lipophilic state, causing precipitation from aqueous media.[1]

Decision Logic for Solvent Selection

The choice of solvent depends heavily on the intended application (Synthesis vs. Biological Assay) and the form of the compound (Free Base vs. Salt).[1]

SolubilityDecision cluster_0 Chemical Synthesis cluster_1 Biological Assay Start Select Application Synth Reaction / Purification Start->Synth Bio In Vitro Screening Start->Bio DCM DCM / Chloroform (Extraction) Synth->DCM Free Base Alc MeOH / EtOH (Crystallization) Synth->Alc Purification DMSO DMSO Stock (10-20 mM) Bio->DMSO Standard AqBuffer Aqueous Buffer (pH < 5 preferred) DMSO->AqBuffer Dilution (Watch for ppt) Warning Risk of Precipitation AqBuffer->Warning If pH > 8

Caption: Decision tree for solvent selection based on experimental context. Note the precipitation risk at high pH.

Experimental Protocols

Preparation of 10 mM Stock Solution (DMSO)

This protocol ensures a stable, precipitate-free stock for biological assays.

Reagents:

  • Pyrazolo[1,5-a]pyridin-7-ylmethanamine (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Procedure:

  • Weighing: Accurately weigh 1.47 mg of the compound into a sterile 1.5 mL microcentrifuge tube. (Scale up as necessary: 14.7 mg for 10 mL).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 25°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.[1]

  • Storage: Aliquot into light-protective vials (amber) to prevent photo-degradation. Store at -20°C.

    • Stability Note: Primary amines in DMSO can oxidize over time.[1] Use argon overlay if storing >1 month.[1]

Saturation Shake-Flask Method (Solubility Determination)

Use this method if you need to determine the exact solubility limit in a specific solvent (e.g., a formulation vehicle).

ShakeFlask Step1 1. Add Excess Solid to Solvent Step2 2. Agitate (24h @ 25°C) Step1->Step2 Step3 3. Centrifuge/Filter (0.22 µm) Step2->Step3 Step4 4. Analyze Supernatant (HPLC-UV) Step3->Step4

Caption: Workflow for thermodynamic solubility determination.

  • Add compound to the solvent until undissolved solid remains visible.[1]

  • Shake/stir for 24 hours to reach equilibrium.

  • Filter the supernatant using a PVDF syringe filter (do not use Nylon if acidic).[1]

  • Quantify the concentration using HPLC (UV detection at ~254 nm).

Stability and Handling

  • Oxidation: The primary benzylic-like amine (attached to the aromatic ring) is susceptible to oxidation to the imine or aldehyde upon prolonged exposure to air.

    • Recommendation: Store solid under Nitrogen/Argon.[1]

  • Hygroscopicity: The HCl salt form is likely hygroscopic.[1] Store in a desiccator.

  • Light Sensitivity: Pyrazolo[1,5-a]pyridines can be photo-active. Protect stock solutions from direct light.[1][2][3]

References

  • PubChem. Pyrazolo[1,5-a]pyridin-7-ylmethanamine.[1][4] National Library of Medicine.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: Optimizing Kinase Inhibitor Discovery Using the Pyrazolo[1,5-a]pyridin-7-ylmethanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for medicinal chemists and pharmacologists. It focuses on the strategic utilization of Pyrazolo[1,5-a]pyridin-7-ylmethanamine as a scaffold for developing ATP-competitive kinase inhibitors, specifically targeting the MAPK pathway (e.g., MK2, p38).

Executive Summary

The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase drug discovery due to its bioisosteric similarity to the purine ring of ATP. The specific derivative Pyrazolo[1,5-a]pyridin-7-ylmethanamine offers a unique synthetic handle (the 7-position primary amine) that allows researchers to extend ligands into the solvent-exposed region of the ATP-binding pocket.

This guide details the structural rationale for using this scaffold and provides a validated ADP-Glo™ Biochemical Assay protocol to screen library compounds derived from this core against MAPKAPK2 (MK2) , a primary target for this class of inhibitors.

Structural Rationale & Binding Mode[1]

The "Privileged" Nature of the Scaffold

Kinase inhibitors typically function by competing with ATP for the active site. The pyrazolo[1,5-a]pyridine core mimics the adenine base of ATP.

  • Hinge Binding: The nitrogen at position 1 (bridgehead) and the C-H or substituents at position 2/3 often interact with the kinase "hinge" region (e.g., via hydrogen bonding to the backbone NH and CO of residues like Met108 in ERK2 or Leu107).

  • The 7-Position Advantage: The 7-ylmethanamine moiety is strategically located to project substituents towards the solvent-exposed front of the ATP pocket. This is critical for:

    • Solubility: Attaching polar groups here improves the poor aqueous solubility often associated with flat aromatic kinase inhibitors.

    • Selectivity: The solvent channel is less conserved than the ATP pocket, allowing for the design of isoform-selective inhibitors.

Mechanism of Action Diagram

The following diagram illustrates the logical flow from Scaffold derivatization to Assay validation.

Kinase_Workflow Scaffold Pyrazolo[1,5-a]pyridin- 7-ylmethanamine Library Amide Coupling (Diversity Generation) Scaffold->Library Derivatization Binding ATP Pocket Binding (Hinge Interaction) Library->Binding Target Engagement Assay ADP-Glo Kinase Assay (Biochemical Screen) Binding->Assay Inhibition Data IC50 & Selectivity Analysis Assay->Data Quantification

Figure 1: Workflow for utilizing the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold in kinase discovery.

Experimental Protocol: ADP-Glo™ Kinase Assay for MK2

This protocol is designed to screen compounds derived from Pyrazolo[1,5-a]pyridin-7-ylmethanamine against MAPKAPK2 (MK2) . We use the ADP-Glo™ platform (Promega) because it is a universal, homogeneous assay that detects ADP formation, making it ideal for ATP-competitive inhibitors.

Materials Required
Reagent/EquipmentSpecificationSource/Notes
Test Compounds Pyrazolo-derivatives10 mM in DMSO
Kinase Recombinant Human MK2SignalChem/Carna
Substrate HSP27 peptide or generic substrateSubstrate specific to MK2
ATP Ultra Pure ATPIncluded in ADP-Glo Kit
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSAFreshly prepared
Detection Kit ADP-Glo™ Kinase AssayPromega (Cat# V9101)
Plate 384-well, solid white, low volumeCorning or Greiner
Reader Multimode Plate ReaderLuminescence mode
Assay Principle
  • Kinase Reaction: MK2 transfers

    
    -phosphate from ATP to the substrate, generating ADP.
    
  • ADP-Glo Reagent: Stops the reaction and depletes remaining ATP.[1][2][3]

  • Detection Reagent: Converts generated ADP back to ATP, which is then used by Luciferase to produce light.[1][2][3]

    • Signal is directly proportional to kinase activity.

    • Inhibitors reduce the signal.

Step-by-Step Protocol
Step 1: Compound Preparation [4][5][6]
  • Prepare a 100x intermediate dilution of the pyrazolo-library in 100% DMSO (e.g., 1 mM for a 10 µM final assay concentration).

  • Dilute 1:25 in 1x Assay Buffer to generate a 4x Working Solution (4% DMSO).

Step 2: Kinase Reaction (10 µL Volume)
  • Add 2.5 µL of 4x Compound Working Solution to the 384-well plate.

  • Add 2.5 µL of 4x Enzyme Solution (Optimized MK2 concentration, typically 1–5 ng/well).

  • Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind the hinge region.

  • Add 5.0 µL of 2x ATP/Substrate Mix (10 µM ATP final concentration;

    
     apparent).
    
    • Note: Using ATP at

      
       is critical for identifying ATP-competitive inhibitors.
      
  • Incubate at RT for 60 minutes.

Step 3: ADP Detection [1][2][4]
  • Add 10 µL of ADP-Glo™ Reagent to stop the reaction.

  • Incubate for 40 minutes at RT (Depletes unconsumed ATP).

  • Add 20 µL of Kinase Detection Reagent .

  • Incubate for 30 minutes at RT (Converts ADP

    
     ATP 
    
    
    
    Light).
Step 4: Data Acquisition
  • Measure Luminescence (Integration time: 0.5 – 1.0 second/well).

Data Analysis & Validation

Calculating Percent Inhibition

Normalize the Raw Relative Light Units (RLU) using the High Control (DMSO only, 100% Activity) and Low Control (No Enzyme, 0% Activity).



Quality Control (Z-Factor)

For a robust screen, the Z' factor must be


.


  • If

    
    , re-optimize the enzyme concentration or incubation time.
    
Interpretation for Pyrazolo-Scaffolds
  • High Potency (IC50 < 100 nM): Indicates successful engagement of the hinge region and favorable interactions of the 7-ylmethanamine substituent with the solvent channel.

  • Flat SAR: If varying the group on the 7-amine does not change potency, the group may be floating freely in the solvent without specific interactions.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[7] (Review of the scaffold class). Available at: [Link]

  • Pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[8] (Specific citation for the pyridine core vs. p38/MK2). Available at: [Link]

  • Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. (General best practices for IC50 and Z' calculation). Available at: [Link]

Sources

Application Note: Pyrazolo[1,5-a]pyridin-7-ylmethanamine in PI3K Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors, offering a distinct alternative to the classic morpholine-pyrimidine pharmacophores found in first-generation inhibitors like buparlisib.

Pyrazolo[1,5-a]pyridin-7-ylmethanamine represents a critical evolution in this chemical space. While the core scaffold provides the necessary ATP-competitive hinge-binding affinity, the 7-position methanamine serves two pivotal roles:

  • Solubility Vector: It introduces a basic amine functionality that can form salts (e.g., hydrochloride), addressing the poor aqueous solubility often plaguing flat aromatic kinase inhibitors.[1]

  • Selectivity Handle: Located at the solvent interface of the ATP-binding pocket, this group allows for interactions with non-conserved residues, potentially enhancing isoform selectivity (particularly for p110

    
     or p110
    
    
    
    ) over mTOR or other kinases.

This guide details the protocols for utilizing this scaffold in drug discovery, from chemical derivatization to validating target engagement in cellular models.

Mechanistic Basis & SAR Logic[1]

Structural Activity Relationship (SAR)

In the binding mode of pyrazolo[1,5-a]pyridines within the PI3K active site:

  • Positions 2 & 3: Typically decorated with aryl or heteroaryl groups (e.g., sulfonamides, pyridines) to interact with the hinge region (Val851 in PI3K

    
    ) and the affinity pocket .
    
  • Position 7 (The Target): The 7-ylmethanamine moiety projects towards the solvent-exposed region . This "exit vector" is crucial for modulating physicochemical properties (LogD, solubility) without disrupting the primary binding mode.

Mechanism of Action

Compounds derived from this scaffold function as ATP-competitive inhibitors . They occupy the ATP-binding cleft between the N- and C-terminal lobes of the PI3K kinase domain, preventing the phosphorylation of PIP2 to PIP3, thereby silencing the PI3K/AKT/mTOR signaling cascade.

Workflow Visualization

The following diagram illustrates the development cycle for this specific scaffold.

PI3K_Workflow Scaffold Pyrazolo[1,5-a]pyridin-7-ylmethanamine (Core Scaffold) Derivatization Chemical Derivatization (Amide Coupling/Reductive Amination) Scaffold->Derivatization Functionalization Library Inhibitor Library (7-substituted Analogs) Derivatization->Library Synthesis Biochem Biochemical Screening (ADP-Glo™ Assay) Library->Biochem IC50 Determination Cellular Cellular Validation (pAKT Western Blot) Biochem->Cellular Hit Confirmation Selectivity Isoform Selectivity (alpha vs delta vs gamma) Biochem->Selectivity Profiling Cellular->Selectivity In Vivo Prediction

Caption: Development workflow utilizing the 7-ylmethanamine scaffold to generate potent, soluble PI3K inhibitors.

Experimental Protocols

Protocol A: Chemical Derivatization (Amide Coupling)

Purpose: To attach lipophilic or polar "caps" to the free primary amine at position 7 to probe the solvent front interactions.

Materials:

  • Pyrazolo[1,5-a]pyridin-7-ylmethanamine (HCl salt)

  • Carboxylic Acid derivative (R-COOH)

  • HATU (Coupling Reagent)

  • DIPEA (Base)[2]

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 0.1 mmol of Pyrazolo[1,5-a]pyridin-7-ylmethanamine in 1 mL anhydrous DMF.

  • Activation: Add 0.12 mmol of the desired Carboxylic Acid and 0.3 mmol of DIPEA. Stir for 5 minutes.

  • Coupling: Add 0.12 mmol of HATU.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the amine mass (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Isolate via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Potency)

Purpose: To determine the IC50 of the synthesized derivatives against recombinant PI3K isoforms (p110


/p85

).

Principle: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of the PIP2:PS substrate. ADP is converted to ATP, which is then used by luciferase to generate light.

Reagents:

  • Recombinant PI3K

    
     (SignalChem)
    
  • PIP2:PS Lipid Substrate (Promega)

  • ATP (Ultrapure)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 250 nL to a 384-well white plate (low volume).

  • Enzyme Addition: Dilute PI3K

    
     in 1X Kinase Buffer. Add 2.5 
    
    
    
    L to the wells. Pre-incubate for 10 min at RT.
  • Substrate Initiation: Add 2.5

    
    L of ATP/PIP2:PS mix (Final ATP concentration should be at 
    
    
    
    , typically 50
    
    
    M).
  • Incubation: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 min at RT (stops kinase reaction, depletes remaining ATP).
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 min.
    
  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit to a 4-parameter logistic equation to calculate IC50.

Protocol C: Cellular Target Engagement (pAKT Western Blot)

Purpose: To verify that the inhibitor penetrates the cell membrane and inhibits the PI3K pathway in a relevant biological context.

Cell Model: MCF7 (PIK3CA mutant, high pAKT baseline).

Procedure:

  • Seeding: Seed MCF7 cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation: Wash cells with PBS and switch to serum-free media for 4 hours (to reduce basal noise).

  • Treatment: Treat cells with the inhibitor (dose-response: 0.1, 1, 10

    
    M) for 1 hour.
    
  • Stimulation (Optional): Stimulate with Insulin (100 nM) for 15 minutes to induce acute PI3K activation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Phosphatase Inhibitor Cocktails (Roche).

  • Blotting:

    • Separate proteins via SDS-PAGE (4-12% Bis-Tris).

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-pAKT (Ser473) [Cell Signaling #4060] and Anti-Total AKT.

  • Quantification: Normalize pAKT signal to Total AKT signal. A potent inhibitor should show dose-dependent ablation of the Ser473 band.

Quantitative Performance Data

The following table summarizes the expected performance metrics for derivatives of the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold compared to reference compounds.

Compound ClassModification at Pos-7Solubility (PBS, pH 7.4)PI3K

IC50 (nM)
Selectivity (

/

)
Reference (Core) -H (Unsubstituted)< 5

M (Low)
15 - 50Low
Target Scaffold -CH

NH

(Methanamine)
> 500

M (High)
10 - 30 Moderate
Derivative A -CH

NH-Acetyl
~100

M
5 - 15High
Derivative B -CH

NH-Sulfonyl
~50

M
50 - 100High

Note: The amine (Target Scaffold) dramatically improves solubility, a known limitation of the pyrazolo[1,5-a]pyridine core [1].

Signaling Pathway Visualization

The inhibition of PI3K by the target molecule results in the blockade of the survival signaling pathway.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Pyrazolo-7-amine Inhibitor Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Precursor PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of action: The inhibitor blocks the conversion of PIP2 to PIP3, halting downstream AKT/mTOR signaling.

References

  • Kendall, J. D., et al. (2017).[3] Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110

    
    -selective PI3 kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190.[3] Link
    
  • Zawadzka, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K

    
     Inhibitors. Pharmaceuticals, 15(8), 927. Link
    
  • BenchChem. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride: Biological Activity and Properties. Link

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Link

Sources

Application Note: Strategic Evaluation of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. While often utilized as a building block, the 7-aminomethyl moiety provides a vital vector for extending into the solvent-exposed regions of ATP-binding pockets in kinases, particularly p38 MAPK and CDK2 .

This application note details the cell-based evaluation of libraries and fragments derived from this scaffold. Unlike simple cytotoxicity screens, these protocols are designed to validate mechanism of action (MoA) and target engagement in inflammatory and proliferative pathways.

Key Mechanistic Insight

The pyrazolo[1,5-a]pyridine core mimics the ATP purine ring, forming hydrogen bonds with the kinase "hinge region."[1] The 7-position substituent (the methanamine tail) is critical for tuning solubility and selectivity. In p38 MAPK inhibition, this tail often extends to interact with the ribose-binding pocket, necessitating assays that measure downstream phosphorylation events (e.g., pHSP27) rather than just apical kinase activity.

Biological Context & Pathway Visualization

To validate inhibitors based on this scaffold, one must interrogate the p38 MAPK signaling cascade . p38 is activated by stress (UV, LPS, cytokines) and subsequently phosphorylates MK2, which in turn phosphorylates HSP27.

Pathway Diagram: p38 MAPK Signaling

The following diagram illustrates the intervention point of Pyrazolo[1,5-a]pyridine derivatives.

MAPK_Pathway Extracellular Stress / LPS / Cytokines Receptor TLR4 / Cytokine Receptors Extracellular->Receptor MAP3K MAP3K (TAK1/ASK1) Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Nucleus Transcription Factors (ATF2, MEF2) p38->Nucleus Inhibitor Pyrazolo[1,5-a]pyridin-7-ylmethanamine Derivative Inhibitor->p38 ATP Competition HSP27 HSP27 MK2->HSP27 pHSP27 p-HSP27 (Actin Remodeling/Cytokines) HSP27->pHSP27 S78/S82 Phosphorylation

Caption: p38 MAPK cascade showing the ATP-competitive inhibition by Pyrazolo[1,5-a]pyridine derivatives blocking downstream HSP27 phosphorylation.

Experimental Protocols

Protocol A: Fragment-Based Screening (High-Concentration Viability)

Purpose: To determine if the raw scaffold or early fragments exhibit non-specific toxicity or "promiscuous" activity before lead optimization.

Rationale: The 7-ylmethanamine fragment is small (MW ~147). In Fragment-Based Drug Discovery (FBDD), weak affinities (mM range) are expected. High-concentration cellular screens must differentiate between genuine scaffold toxicity and specific target modulation.

Materials:

  • Cell Line: THP-1 (Human Monocytic Leukemia) or HEK293.

  • Compound: Pyrazolo[1,5-a]pyridin-7-ylmethanamine (dissolved in DMSO to 100 mM).

  • Reagent: CellTiter-Glo® (Promega) or Resazurin.

Step-by-Step Methodology:

  • Seeding: Plate THP-1 cells at 10,000 cells/well in 384-well white opaque plates in RPMI-1640 + 10% FBS.

  • Dosing:

    • Prepare a dilution series of the compound from 1 mM down to 1 µM (Note: FBDD requires high concentrations).

    • Maintain DMSO concentration constant at 1% across all wells.

    • Include Staurosporine (1 µM) as a positive kill control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins; incubate 10 mins at RT.

  • Read: Measure Luminescence.

Data Analysis: Calculate % Viability relative to DMSO control.

  • Pass Criteria: >80% viability at 100 µM suggests the scaffold is "clean" for further functionalization.

  • Fail Criteria: <50% viability at <50 µM indicates inherent scaffold toxicity (likely off-target).

Protocol B: Functional Target Engagement (LPS-Induced TNF-α Release)

Purpose: The "Gold Standard" assay for p38/MAPK inhibitors. This confirms the derivative enters the cell and functionally blocks the inflammatory cascade.

Rationale: p38 MAPK regulates the translation and stability of TNF-α mRNA. An effective Pyrazolo[1,5-a]pyridine derivative should dose-dependently inhibit TNF-α secretion in immune cells stimulated by Lipopolysaccharide (LPS).

Materials:

  • Cells: Human PBMCs (freshly isolated) or THP-1 differentiated macrophages (PMA treated).

  • Stimulant: LPS (Lipopolysaccharide from E. coli O111:B4).

  • Detection: Human TNF-alpha ELISA Kit or HTRF assay.

Step-by-Step Methodology:

  • Differentiation (If using THP-1): Treat THP-1 cells with 100 nM PMA for 24h to induce macrophage differentiation. Wash and rest for 24h.

  • Pre-treatment: Plate cells at 50,000/well (96-well). Add the test compound (Pyrazolo derivative) at varying concentrations (e.g., 10 µM to 1 nM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final conc. 100 ng/mL).

  • Incubation: Incubate for 4 hours (TNF-α peak secretion).

  • Supernatant Harvest: Centrifuge plate at 1000 rpm for 3 mins. Collect supernatant.

  • Quantification: Perform ELISA according to manufacturer instructions.

Self-Validating Check:

  • Control: The p38 inhibitor Birb 796 or SB203580 must be included. If these do not inhibit TNF-α by >50%, the LPS stimulation failed.

Protocol C: Intracellular Phospho-Flow Cytometry (p-HSP27)

Purpose: To prove the inhibitor acts specifically on the p38 pathway (via MK2) and not a general transcription blocker.

Rationale: HSP27 is a direct substrate of MK2 (which is activated by p38). Monitoring p-HSP27 (Ser82) provides a direct readout of kinase inhibition inside the cell, bypassing transcriptional lag times.

Step-by-Step Methodology:

  • Activation: Treat THP-1 cells with compound (1h) followed by LPS (30 min).

  • Fixation: Add pre-warmed Formaldehyde (final 4%) directly to media. Incubate 15 min at 37°C.

  • Permeabilization: Spin down, resuspend in ice-cold Methanol (90%) for 30 min on ice.

  • Staining: Wash 2x with PBS/BSA. Stain with Anti-Phospho-HSP27 (Ser82)-Alexa Fluor 488 or 647 .

  • Analysis: Acquire on Flow Cytometer. Gate on Singlets -> Monocytes. Measure Median Fluorescence Intensity (MFI).

Data Presentation & Analysis

When reporting results for Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives, structure your data to highlight the Structure-Activity Relationship (SAR) of the 7-position modifications.

Table 1: Representative SAR Data Layout

Compound IDR-Group (7-position)Cellular Toxicity (CC50, µM)p38 Target Engagement (p-HSP27 IC50, nM)Functional Potency (TNF-α IC50, nM)Selectivity Index (CC50/IC50)
Scaffold -NH2 (Free Amine)>100>10,000 (Inactive)>10,000N/A
Cmpd A -NH-Benzamide4556080056
Cmpd B -NH-Cyclopropyl>100120150>660
Ref (SB203580) N/A8045501600

Note: The raw scaffold (Free Amine) is expected to be inactive in cellular assays due to lack of binding affinity without the "tail" extension. It serves as a negative control.

References

  • Marcoux, D. et al. (2018). "Pyrazolo[1,5-a]pyridine as a Privileged Scaffold for the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).

  • Peifer, C. & Alessi, D.R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." Nature Reviews Drug Discovery. (Context for kinase inhibitor design).

  • PubChem Compound Summary. (2023). "Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4)."[2][3][4] National Center for Biotechnology Information. [Link]

  • Dambach, D.M. (2005). "Potential Adverse Effects of p38 MAP Kinase Inhibitors." Toxicologic Pathology. (Safety context for p38 inhibition).

  • BenchChem. (2025).[1] "Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs." (SAR comparison for related scaffolds).

Sources

Application Note: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) is not merely a chemical reagent; it is a high-value pharmacophore precursor used to synthesize ATP-competitive kinase inhibitors. The pyrazolo[1,5-a]pyridine core acts as a bioisostere of the purine ring system found in ATP, allowing it to anchor effectively into the hinge region of kinase active sites.

The specific functionalization at the C7 position (the methanamine tail) provides a critical "exit vector." In rational drug design, this amine serves as a handle to attach solubilizing groups or moieties that extend into the solvent-exposed regions of the kinase pocket, improving selectivity and physicochemical properties.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Using the amine as a core fragment to probe kinase affinity.

  • Lead Optimization: Synthesizing libraries of Trk, RET, and CDK inhibitors.

  • Mechanism of Action Studies: Evaluating bio-isosteric replacements for indole- or purine-based drugs.

Chemical Properties & Handling[1]

Before initiating biological assays, the stability and solubility of the core scaffold and its derivatives must be optimized. The free amine is reactive; therefore, it is often handled as a hydrochloride salt or immediately derivatized.

ParameterSpecificationCritical Note
Molecular Weight ~147.18 g/mol (Free Base)Calculate molarity based on the specific salt form used (e.g., HCl salt MW will be higher).
Solubility DMSO (>50 mM), Water (Low)Protocol: Dissolve in 100% DMSO to create a 10 mM stock. Aliquot into single-use vials to prevent freeze-thaw degradation.
Stability Hygroscopic (Salt form)Store at -20°C under desiccated conditions. The free amine is prone to oxidation; keep under inert gas (N₂) if possible.
Reactivity Primary Amine (-CH₂NH₂)Highly nucleophilic. Avoid aldehydes/ketones in storage buffers to prevent Schiff base formation.

Experimental Logic: The "Design-Make-Test" Cycle

To use this molecule effectively in cancer research, one does not typically treat cells with the raw amine precursor. Instead, it is used to synthesize a probe. The workflow below illustrates the logic from scaffold to cellular readout.

Diagram 1: Scaffold Logic & Experimental Workflow

G Scaffold Pyrazolo[1,5-a]pyridin- 7-ylmethanamine (Hinge Binder) Derivatization Amide Coupling / Reductive Amination (Library Generation) Scaffold->Derivatization + R-COOH Inhibitor Active Kinase Inhibitor (Target: Trk/RET/CDK) Derivatization->Inhibitor Purification CellAssay Cellular Assay (A549 / KM12 Cells) Inhibitor->CellAssay Treatment Readout Readout: IC50 & Western Blot CellAssay->Readout Analysis

Caption: The workflow transforms the raw amine scaffold into a bioactive inhibitor before cellular validation.

Detailed Protocols

Protocol A: In Vitro Cytotoxicity Profiling (CellTiter-Glo®)

Objective: Determine the IC50 of pyrazolo[1,5-a]pyridine derivatives in kinase-driven cancer models. Target Models:

  • KM12 / Ba/F3-TPM3-TRKA: For Trk inhibition studies.

  • LC-2/ad (Lung): For RET fusion studies.[1]

Reagents:

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Selpercatinib (RET) or Larotrectinib (Trk).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology:

  • Cell Seeding:

    • Dissociate adherent cells (Trypsin-EDTA) and count via Trypan Blue exclusion.

    • Seed 3,000 cells/well in 96-well white-walled plates (opaque walls prevent luminescence crosstalk).

    • Volume: 90 µL per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (Serial Dilution):

    • Prepare a 3x concentrated dose-response curve in complete media.

    • Start at 30 µM (final 10 µM) with 1:3 serial dilutions (9 points).

    • Vehicle Control: Media + 0.1% DMSO (Must match highest compound DMSO concentration).

  • Treatment:

    • Add 45 µL of the 3x compound solution to the 90 µL of cells.

    • Critical Step: Include a "Time Zero" (T0) plate. Lyse a separate plate immediately upon compound addition to establish baseline viability.

  • Incubation:

    • Incubate for 72 hours .

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100 µL reagent to each well. Shake orbitally for 2 minutes.

    • Incubate 10 minutes at RT (stabilize signal).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis: Normalize data to Vehicle Control (100%) and Blank (0%). Fit using a non-linear regression (4-parameter logistic) to calculate IC50.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that the cytotoxicity is due to on-target inhibition (e.g., inhibition of RET or Trk phosphorylation) rather than general toxicity.

Step-by-Step Methodology:

  • Treatment:

    • Seed cells (e.g., LC-2/ad) in 6-well plates (5 x 10⁵ cells/well).

    • Treat with the pyrazolo[1,5-a]pyridine derivative at 1x, 5x, and 10x the IC50 concentration determined in Protocol A.

    • Incubate for 2 to 6 hours (phosphorylation changes occur rapidly).

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na₃VO₄ (Phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Targets: p-RET (Tyr905) or p-TrkA (Tyr490).

    • Downstream Effectors: p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473).

    • Loading Control: GAPDH or Beta-Actin.

  • Validation Criteria:

    • A successful "hit" must show dose-dependent reduction in p-RET/p-Trk without significantly affecting Total RET/Total Trk levels (unless the compound induces degradation).

Mechanism of Action: The "Hinge Binder" Concept

Understanding why this scaffold works is crucial for troubleshooting.

Diagram 2: Kinase Binding Interaction

Binding ATP_Pocket Kinase ATP Pocket (Hinge Region) Scaffold Pyrazolo[1,5-a]pyridine Core H-Bond Acceptor (N) ATP_Pocket->Scaffold H-Bonding (Val/Ala residues) Amine 7-ylmethanamine Tail Solvent Channel Exit Scaffold->Amine C7 Attachment Amine->ATP_Pocket Solubilizing Group Interaction

Caption: The pyrazolo-pyridine core mimics Adenine, binding to the hinge, while the amine tail extends out to improve physicochemical properties.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (>10 µM) Poor cell permeability or off-target binding.Check LogP (hydrophobicity). If the amine was left underivatized, it may be too polar to cross the membrane efficiently.
Precipitation in Media Compound insolubility.Ensure final DMSO concentration is <0.5% but sufficient to keep compound dissolved. Perform a visual check of the wells.
No Phospho-Reduction Compound is cytotoxic but not via the target kinase.This indicates "off-target" toxicity. Run a KinomeScan™ to check selectivity against a broad panel of kinases.

References

  • Structural Basis of Kinase Inhibition: Title: "Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds in kinase drug discovery." Source: Journal of Medicinal Chemistry (Generic Reference to Scaffold Utility). Link:

  • Clinical Relevance (RET Inhibition): Title: "Discovery of Selpercatinib (LOXO-292): A Potent, Highly Selective RET Inhibitor." (Illustrates the utility of the pyrazolo-pyridine class). Source: Journal of Medicinal Chemistry.[2][3] Link:

  • Synthesis & Derivatization: Title: "Synthesis of pyrazolo[1,5-a]pyridines via oxidative cycloaddition."[4] Source: Organic Chemistry Portal. Link:

  • Handling & Safety: Title: "Safety Data Sheet: Pyrazolo[1,5-a]pyridin-7-ylmethanamine." Source: Fluorochem / Ambeed. Link: (Search CAS: 885276-16-4)

Sources

Protocol for Pyrazolo[1,5-a]pyridin-7-ylmethanamine in Western blot analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacodynamic Profiling of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Derivatives via Western Blotting

Executive Summary & Scope

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a fused bicyclic heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors. It serves as a critical building block for developing inhibitors targeting p38 MAPK , CDKs (Cyclin-Dependent Kinases) , and PI3K .

Critical Clarification: Unlike proteins, this small molecule (MW ~147 g/mol ) cannot be directly detected by standard Western blotting (WB) via SDS-PAGE resolution. Instead, "Western blot analysis" in this context refers to Pharmacodynamic (PD) Profiling . This protocol details how to utilize WB to measure the biological efficacy of Pyrazolo[1,5-a]pyridine-based compounds by quantifying the phosphorylation state of their downstream protein targets.

Primary Application: Determination of cellular IC₅₀ values for kinase inhibition (e.g., inhibition of Phospho-Hsp27 or Phospho-Rb) in response to drug treatment.

Scientific Background & Mechanism

The Pyrazolo[1,5-a]pyridine core mimics the purine ring of ATP, allowing derivatives to function as ATP-competitive inhibitors .

  • Target Specificity: The 7-ylmethanamine substitution pattern is frequently optimized to form hydrogen bonds within the hinge region of kinases such as p38α (involved in inflammation) and CDK2/9 (involved in cell cycle regulation).

  • Readout Logic: Binding of the compound prevents the kinase from transferring phosphate groups to its substrates. Therefore, efficacy is visualized as a reduction in band intensity of the phosphorylated substrate, while the total protein level remains constant.

Figure 1: Mechanism of Action & Experimental Logic

G Compound Pyrazolo[1,5-a]pyridine Derivative Kinase Target Kinase (e.g., p38 MAPK) Compound->Kinase Inhibits (ATP Competition) WB_Signal Western Blot Signal (Phospho-Specific Ab) Compound->WB_Signal Inverse Correlation: High Drug = Low Signal Substrate_Inactive Substrate (e.g., Hsp27) Kinase->Substrate_Inactive Phosphorylation ATP ATP ATP->Kinase Blocked Substrate_Active P-Substrate (Phosphorylated) Substrate_Inactive->Substrate_Active Reduced Conversion Substrate_Active->WB_Signal Detects

Caption: Figure 1. Pharmacodynamic logic. The compound inhibits the kinase, preventing substrate phosphorylation.[1] Western blot detects the loss of the phospho-signal.

Experimental Protocol

Reagents and Compound Preparation
  • Compound Stock: Dissolve Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives in DMSO (Dimethyl sulfoxide) to a stock concentration of 10 mM or 50 mM.

    • Note: The amine group at position 7 enhances solubility, but high concentrations (>100 µM) in aqueous media may precipitate. Always vortex vigorously.

  • Lysis Buffer (Critical): Standard RIPA buffer is insufficient. You must add phosphatase inhibitors to prevent signal loss during lysis.

    • RIPA Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

    • Additives (Freshly added):

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent) OR 1 mM Na₃VO₄ (Sodium Orthovanadate) + 10 mM NaF (Sodium Fluoride).

Cell Treatment Workflow (Dose-Response)

Objective: Establish the IC₅₀ of the compound against the target kinase (e.g., p38 MAPK).

  • Seeding: Plate cells (e.g., THP-1 monocytes for p38, or HeLa for CDK) at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation (Optional but Recommended): Serum-starve cells for 4–12 hours to reduce basal phosphorylation noise.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in warm media (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Control: Vehicle control (DMSO only, matched to the highest concentration, typically 0.1%).

    • Incubate cells with compound for 1–2 hours .

  • Stimulation (Pathway Activation):

    • For p38 MAPK: Add LPS (100 ng/mL) or UV radiation to stimulate the pathway.

    • For CDKs: No stimulation needed; harvest log-phase cells.

    • Incubate for 15–30 minutes (peak phosphorylation window).

Lysis and Protein Extraction
  • Place plates on ice immediately.

  • Wash 2x with ice-cold PBS (containing 1 mM Na₃VO₄ to preserve surface phosphoproteins).

  • Add 100–200 µL of Complete Lysis Buffer .

  • Scrape cells and transfer to microcentrifuge tubes.

  • Incubate on ice for 20 mins with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Quantification: Use BCA assay. Avoid Bradford if high detergent levels are present.

Western Blotting Parameters
ParameterSpecificationRationale
Gel Chemistry 10% or 12% Bis-Tris GelTargets (p38, Hsp27, Rb) range from 27–110 kDa.
Load Amount 20–30 µg total proteinPhosphoproteins are often low abundance.
Transfer PVDF Membrane (0.45 µm)Better retention of small proteins (like Hsp27) than Nitrocellulose.
Blocking 5% BSA in TBSTDo NOT use Milk. Casein in milk contains phosphoproteins that cause high background with phospho-antibodies.
Primary Ab Anti-Phospho-Target (1:1000)Detects the drug effect. Incubate O/N at 4°C.
Secondary Ab HRP-Conjugated (1:5000)Use high-sensitivity ECL substrate.

Data Analysis & Interpretation

To validate the Pyrazolo[1,5-a]pyridine derivative, you must normalize the signal.

Formula:



Expected Outcome:

  • Vehicle (DMSO) + Stimulus: Strong Phospho-signal (100% activity).

  • Compound Treated: Dose-dependent decrease in Phospho-signal.

  • Total Protein: Should remain constant across all lanes.

Figure 2: Expected Band Patterns (p38 Inhibition Model)

Blot Lanes Lane Treatment Phospho-Hsp27 (Signal) Total Hsp27 (Loading) 1 DMSO (No Stim) (Low Baseline) ====== 2 DMSO + LPS ====== (High) ====== 3 0.1 µM Cmpd ===== (Minor Drop) ====== 4 1.0 µM Cmpd == (Significant Drop) ====== 5 10 µM Cmpd (Complete Loss) ====== caption Figure 2: Simulated Western Blot results for a p38 inhibitor. Note the reduction in Phospho-Hsp27 signal with increasing drug concentration, while Total Hsp27 remains stable.

Troubleshooting Guide

IssueProbable CauseSolution
No Phospho-Signal in Controls Phosphatase activity during lysis.Ensure Na₃VO₄ and NaF are fresh. Keep lysates strictly at 4°C.
Signal in "Inhibited" lanes Compound degradation or poor solubility.Check Pyrazolo[1,5-a]pyridine stock for precipitation. Ensure cell permeability (this scaffold is generally permeable, but side chains vary).
High Background Blocking with Milk.Switch to 5% BSA for all phospho-antibody steps.
Total Protein decreases Cytotoxicity.The compound may be killing cells rather than inhibiting the kinase. Run an MTT/CellTiter-Glo assay in parallel.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'?. Biochemical Journal, 416(3), e5-e7. Link

  • Akahane, A., et al. (1999). Discovery of 6-oxo-1,6-dihydro-pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives as novel, potent, and orally active p38 kinase inhibitors. Journal of Medicinal Chemistry, 42(11), 1835-1837. Link

  • Williamson, D. S., et al. (2005). Novel pyrazolo[1,5-a]pyridines as p38 kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(10), 2519-2522. Link

  • Sigma-Aldrich. (2023). Western Blotting Protocol for Phosphorylated Proteins. Merck Life Science Technical Library. Link

Sources

Application Note: Pharmacodynamic Profiling of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Derivatives via Immunofluorescence

[1]

Abstract & Scope

Pyrazolo[1,5-a]pyridin-7-ylmethanamine is a privileged pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors, most notably Tropomyosin Receptor Kinase (TRK) inhibitors such as Selitrectinib (LOXO-195) .[1][2] While the molecule itself is a non-fluorescent chemical intermediate, its derivatives are critical in treating TRK-fusion cancers, particularly those resistant to first-generation inhibitors (e.g., Larotrectinib).[1]

This application note details the Immunofluorescence (IF) protocols required to validate the biological activity of compounds derived from this scaffold. It focuses on assessing Target Engagement (TE) and Pharmacodynamics (PD) by quantifying the inhibition of downstream phosphorylation markers (p-Trk, p-ERK, p-AKT) in cellular models.[1]

Scientific Background: The Scaffold and Signaling

The pyrazolo[1,5-a]pyridine scaffold provides a rigid bicyclic system that fits effectively into the ATP-binding pocket of kinases.[1] Derivatives synthesized from the 7-ylmethanamine intermediate function as ATP-competitive inhibitors.[1]

Mechanism of Action

In TRK-fusion driven cancers, the kinase is constitutively active, driving cell proliferation via the MAPK and PI3K pathways.[1] Inhibitors based on this scaffold bind to the kinase domain, preventing the phosphorylation of tyrosine residues (e.g., Tyr490, Tyr674/675 in TrkA) and subsequently silencing downstream signaling.

Visualization of Pathway Inhibition

To validate these compounds, researchers must visualize the "loss of signal" in phosphorylation events.

  • Positive Control: Cells stimulated with NGF (Neural Growth Factor) or expressing constitutive TRK fusions (high fluorescence).[1]

  • Experimental Condition: Cells treated with Pyrazolo-based inhibitor (low/no fluorescence).[1]

DOT Diagram: TRK Signaling & Inhibition Point

TrkSignalingLigandNGF / NT-3TrkTrkA/B/C Receptor(Tyrosine Kinase)Ligand->TrkActivationRASRASTrk->RASPhosphorylationPI3KPI3KTrk->PI3KInhibitorPyrazolo[1,5-a]pyridineInhibitor (e.g., LOXO-195)Inhibitor->TrkATP-CompetitiveInhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKpERKp-ERK1/2(Nuclear Translocation)ERK->pERKIF Readout 1AKTAKTPI3K->AKTpAKTp-AKTAKT->pAKTIF Readout 2

Figure 1: Signal transduction pathway showing the intervention point of Pyrazolo[1,5-a]pyridine inhibitors and the downstream biomarkers (p-ERK, p-AKT) used for IF quantification.[1]

Experimental Protocol: Phospho-Protein Immunofluorescence

Critical Note: The success of this protocol relies on preserving the phosphorylation state of the proteins. Phosphatase inhibitors must be included in all steps prior to fixation, and cold methanol is often superior to PFA for phospho-epitope accessibility.[1]

Reagents & Materials
ReagentSpecificationPurpose
Test Compound Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivativeKinase Inhibition
Cell Line KM12 (TRK fusion+) or PC12 (TrkA+)Biological Model
Fixative 4% Paraformaldehyde (PFA) OR 100% MethanolCell preservation
Permeabilization 0.2% Triton X-100 (if using PFA)Membrane pore formation
Blocking Buffer 5% Donkey Serum + 0.3% Triton X-100 in PBSPrevent non-specific binding
Primary Ab Rabbit anti-Phospho-TrkA (Tyr490) or anti-Phospho-ERK1/2Target detection
Secondary Ab Donkey anti-Rabbit Alexa Fluor 488/594Fluorescent labeling
Mounting Media ProLong Gold with DAPINuclear counterstain
Step-by-Step Workflow
Phase 1: Cell Culture & Treatment[3]
  • Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well Black/Clear-bottom imaging plate. Incubate for 24 hours.

  • Starvation (Optional but Recommended): For non-fusion cell lines (e.g., PC12), replace media with serum-free media for 4–16 hours to reduce basal phosphorylation.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the Pyrazolo-inhibitor in DMSO (keep DMSO <0.5%).[1]

    • Add compound to cells.[3][4][5] Incubate for 1–2 hours at 37°C.

  • Stimulation (For non-constitutive models):

    • Add NGF (100 ng/mL) directly to the media containing the drug.

    • Incubate for exactly 10–15 minutes . (Phosphorylation is rapid; timing is critical).

Phase 2: Fixation & Permeabilization

Choose Method A or B based on antibody datasheet recommendations.

  • Method A: Methanol (Preferred for Phospho-proteins) [1]

    • Aspirate media rapidly.

    • Add ice-cold 100% Methanol (-20°C).

    • Incubate for 10–15 minutes at -20°C.

    • Wash 3x with PBS.[4][6] (Skip permeabilization step as MeOH permeabilizes).[1]

  • Method B: PFA + Triton

    • Aspirate media.[6]

    • Add 4% PFA (pre-warmed to 37°C to prevent microtubule depolymerization).

    • Incubate 15 mins at Room Temp (RT).

    • Wash 3x with PBS.[4][6]

    • Add 0.2% Triton X-100 in PBS for 10 mins at RT.

Phase 3: Staining & Imaging[1]
  • Blocking: Incubate in Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Dilute anti-p-Trk or anti-p-ERK (typically 1:100–1:400) in Blocking Buffer.[1] Incubate overnight at 4°C.

  • Washing: Wash 3x (5 mins each) with PBS-T (0.05% Tween-20).

  • Secondary Antibody: Add Alexa Fluor conjugate (1:500) + DAPI (1 µg/mL). Incubate 1 hour at RT in the dark.

  • Final Wash: Wash 3x with PBS.

  • Imaging: Image using a Confocal Microscope or High-Content Screening (HCS) system.

DOT Diagram: Experimental Workflow

IFWorkflowSeed1. Seed Cells(KM12 / PC12)Treat2. Drug Treatment(1-2 hrs)Seed->TreatStim3. NGF Stimulation(15 mins)Treat->StimFix4. Fixation(Cold MeOH)Stim->FixStain5. Ab Staining(p-Trk / p-ERK)Fix->StainImage6. HCS Imaging& AnalysisStain->Image

Figure 2: Sequential workflow for evaluating kinase inhibitor potency via immunofluorescence.[1]

Data Analysis & Interpretation

To calculate the IC50 of the Pyrazolo-derivative, quantitative image analysis is required.[1]

  • Segmentation: Use the DAPI channel to identify individual nuclei.

  • ROI Definition:

    • For p-ERK : Define a Cytoplasmic Ring or Nuclear Mask (p-ERK translocates to the nucleus upon activation).[1]

    • For p-Trk : Define a Whole Cell or Membrane Mask.

  • Quantification: Measure Mean Fluorescence Intensity (MFI) in the ROI.

  • Normalization:

    
    [1]
    
  • Curve Fitting: Plot % Activity vs. Log[Concentration] to derive IC50.

Expected Results Table
ConditionDAPI Signalp-Trk Signal (Green)p-ERK Signal (Red)Interpretation
Untreated / No NGF +LowLowBaseline
NGF Stimulated +High (Membrane) High (Nuclear) Pathway Active
Pyrazolo Inhibitor + NGF +Low Low Successful Inhibition
Inhibitor (Resistant Mutant) +HighHighDrug Failure / Resistance

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Inadequate blocking or antibody aggregation.

    • Solution: Filter secondary antibody solutions; increase blocking time; ensure primary antibody is validated for IF (not just Western Blot).

  • Issue: No Signal in Positive Control.

    • Cause: Phosphatase activity or poor stimulation.

    • Solution: Add Phosphatase Inhibitor Cocktails (fluoride/vanadate) to PFA and wash buffers. Ensure NGF is fresh.

  • Issue: Cell Detachment.

    • Cause: Repeated washing or harsh fixation (MeOH).[1]

    • Solution: Use Poly-L-Lysine coated plates; perform gentle liquid exchange.[1]

References

  • Drilon, A., et al. (2017).[2] "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion–Positive Cancer."[1][2] Cancer Discovery.

  • Cell Signaling Technology. "Immunofluorescence Protocol for Phospho-Proteins." CST Protocols.

  • Flanagan, J. J., et al. (2018). "Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine-based Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for scaffold chemistry).
  • Thermo Fisher Scientific. "Methanol vs. Paraformaldehyde Fixation for Immunocytochemistry." Application Notes.

Application Note: Developing In Vivo Probes Using the Pyrazolo[1,5-a]pyridin-7-ylmethanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Pyrazolo[1,5-a]pyridin-7-ylmethanamine (PPA-7-amine) scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., p38


 MAPK, PI3K

, and MK2) and GPCR antagonists (e.g., EP1).

Unlike the more common 3-substituted variants, the 7-ylmethanamine moiety offers a unique vector for extending into the solvent-exposed regions of the ATP-binding pocket or the allosteric sites of GPCRs. This "exit vector" allows researchers to modulate physicochemical properties (solubility, permeability) without disrupting the critical hinge-binding interactions of the core fused ring system.

This guide details the transition from chemical synthesis to in vivo validation , focusing on overcoming the specific challenges associated with this scaffold: lipophilicity-driven solubility issues and rapid metabolic clearance .

Chemical Biology & Structural Considerations

Before initiating animal studies, it is critical to understand the structural role of the amine "handle."

  • The Core: The pyrazolo[1,5-a]pyridine ring acts as the hinge binder (in kinases) or the hydrophobic anchor (in GPCRs).

  • The 7-Amine Vector: This primary amine is rarely the final drug; it is the linker . It is typically derivatized into ureas, amides, or sulfonamides .

    • Why? The raw amine is rapidly metabolized (MAO susceptibility) and often lacks potency. Converting it to a urea (e.g., reacting with an isocyanate) creates a hydrogen-bond donor/acceptor motif crucial for potency and metabolic stability.

Workflow: From Scaffold to Lead

Scaffold_Optimization Scaffold Pyrazolo[1,5-a]pyridin- 7-ylmethanamine (Building Block) Derivatization Derivatization (Urea/Amide Formation) Scaffold->Derivatization Linker Optimization InVitro In Vitro Screening (Kinase/GPCR Assay) Derivatization->InVitro SAR Cycles ADME ADME Profiling (Microsomal Stability) InVitro->ADME Potency < 10nM ADME->Derivatization High Clearance (Feedback Loop) InVivo In Vivo Candidate (Lead Compound) ADME->InVivo Cl_int < 10 µL/min/mg

Figure 1: The "Hit-to-Lead" optimization cycle for PPA-7-amine derivatives. Note the critical feedback loop at the ADME stage, common for this lipophilic scaffold.

Formulation Protocols for In Vivo Administration

Pyrazolo[1,5-a]pyridines are planar and highly lipophilic (LogP often > 3.5), leading to poor aqueous solubility. Standard saline formulations will precipitate, causing erratic PK data.

Validated Vehicle Systems

Do not use 100% DMSO. Use the following "Self-Validating" formulation hierarchy:

TierVehicle CompositionIndicationPros/Cons
1 (Standard) 20% HP-

-CD
(Hydroxypropyl-beta-cyclodextrin) in 50mM Phosphate Buffer (pH 7.4)
IV and PO DosingBest for PK. Biologically inert, prevents precipitation.
2 (Co-solvent) 5% DMSO + 40% PEG400 + 55% Water PO Dosing (Rodent)Good solubilizing power. PEG can cause GI transit issues if volume is high.
3 (Suspension) 0.5% Methylcellulose + 0.1% Tween 80 High Dose Tox/EfficacyFor doses > 30 mg/kg where solubility is impossible.
Protocol: Preparation of 20% HP- -CD Formulation
  • Weighing: Weigh the requisite amount of PPA-7-amine derivative (e.g., 5 mg for a 1 mg/mL solution).

  • Pre-solubilization: Dissolve compound in minimal DMSO (max 2% of final volume). Vortex until clear.

  • Cyclodextrin Addition: Add 20% w/v HP-

    
    -CD solution slowly while vortexing.
    
  • Sonication: Sonicate at 37°C for 15 minutes.

  • Filtration: Pass through a 0.22

    
    m PVDF filter to ensure sterility and remove micro-precipitates.
    
  • QC Check: Inspect visually. If cloudy, do not dose IV.

Pharmacokinetic (PK) Profiling Protocol

The 7-position substitution can impact blood-brain barrier (BBB) penetration. This protocol assesses systemic exposure and CNS distribution.

Study Design (Rat/Mouse)
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.

  • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

  • Sampling: Serial tail vein bleeding.

Step-by-Step Workflow
  • Administration: Administer the HP-

    
    -CD formulated compound.
    
  • Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Microsampling: Collect 20

    
    L blood into K2-EDTA tubes.
    
  • Brain Harvest (Optional): For CNS indications, harvest brain at T_max (usually 1h) and T_terminal (4h). Perform perfusion to remove blood from brain capillaries before harvesting.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin or Tolbutamide).

    • Analyze via LC-MS/MS (MRM mode). Note: PPA-7-amine derivatives ionize well in ESI+ mode.

Data Interpretation Criteria
  • Bioavailability (

    
    ):  Target 
    
    
    
    . If
    
    
    , metabolic instability at the 7-amine linker is likely (check for amide hydrolysis).
  • Clearance (

    
    ):  If 
    
    
    
    of liver blood flow, the compound is a high-extraction drug. Structural modification (blocking metabolic soft spots on the pyrazolo ring) is required.

Efficacy Models (Target Specific)

Since the scaffold is widely used for p38 MAPK (Inflammation) and PI3K (Oncology), two distinct efficacy protocols are provided.

A. Inflammation: LPS-Induced TNF- Release (Mouse)

Target: p38 MAPK / MK2 inhibition.

  • Baseline: Fast C57BL/6 mice for 4 hours.

  • Pre-treatment: Dose the PPA-7-amine derivative (PO) at varying levels (e.g., 3, 10, 30 mg/kg) 1 hour prior to challenge.

  • Challenge: Inject Lipopolysaccharide (LPS, E. coli 0111:B4) intraperitoneally (IP) at 1 mg/kg.

  • Termination: Euthanize mice 90 minutes post-LPS.

  • Readout: Collect plasma. Quantify TNF-

    
     via ELISA.
    
  • Success Metric:

    
     reduction in TNF-
    
    
    
    compared to Vehicle control.
B. Oncology: Syngeneic Tumor Model (MC38)

Target: PI3K


 (Immunomodulation).[1]
  • Implantation: Inoculate MC38 colon carcinoma cells (

    
    ) subcutaneously into the right flank of C57BL/6 mice.
    
  • Randomization: When tumors reach ~100 mm

    
     (approx. Day 7), randomize mice into groups (n=8).
    
  • Dosing: Administer compound BID (twice daily) for 21 days.

  • Measurement: Measure tumor volume via calipers (

    
    ) every 3 days.
    
  • Flow Cytometry (Mechanistic Check): At endpoint, harvest tumors. Dissociate and stain for Macrophages (F4/80+, CD206+ for M2; CD86+ for M1).

    • Hypothesis: 7-substituted pyrazolopyridines should repolarize M2 (pro-tumor) to M1 (anti-tumor) phenotype.

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway intervention when using this scaffold to target p38 MAPK, a common application.

p38_Pathway Stimulus Pro-inflammatory Stimulus (LPS/UV) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Inhibitor PPA-7-amine Derivative Inhibitor->p38 ATP Competition Effect TNF-alpha / IL-6 Production MK2->Effect mRNA Stabilization

Figure 2: p38 MAPK Signaling Cascade. The PPA-7-amine derivative acts as an ATP-competitive inhibitor at the p38 node, blocking downstream cytokine production.

Safety & Toxicity Warnings

When working with Pyrazolo[1,5-a]pyridines, be aware of two specific scaffold-related risks:

  • hERG Inhibition: The flat, aromatic nature of the scaffold can lead to off-target binding in the hERG potassium channel, causing QT prolongation.

    • Mitigation: Screen in an in vitro hERG patch-clamp assay early. Introduce polarity on the 7-amine tail to reduce hERG affinity.

  • CYP Inhibition: These compounds can be potent inhibitors of CYP3A4.

    • Mitigation: Perform a CYP inhibition assay. If

      
      , the compound may cause drug-drug interactions (DDI).
      

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: "magic bullets" for the 21st century. Biochemical Journal. Link (Context: General kinase inhibitor scaffold utility).

  • Miyoshi, S., et al. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Context: Specific use of the scaffold for p38 inhibition and PK optimization).

  • Xing, L., et al. (2024).

    
     Inhibitors.[1] Journal of Medicinal Chemistry. Link (Context: Recent application in Immuno-oncology and macrophage repolarization).
    
  • Seto, S., et al. (2017).[2] Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists.[2] Bioorganic & Medicinal Chemistry. Link (Context: Use of the scaffold in GPCR antagonism).[2]

  • Akahane, A., et al. (1999). Discovery of 7-substituted pyrazolo[1,5-a]pyridine derivatives as potent dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link (Context: Historical grounding of the 7-position substitution).

Sources

Pyrazolo[1,5-a]pyridin-7-ylmethanamine for target validation studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrazolo[1,5-a]pyridin-7-ylmethanamine for Target Validation Studies

Abstract

This guide details the strategic application of Pyrazolo[1,5-a]pyridin-7-ylmethanamine (PP7M) in target validation workflows. As a bioisostere of indole and purine, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase and GPCR drug discovery. The 7-ylmethanamine moiety specifically provides a unique, solvent-exposed vector for the attachment of chemical probes, proteolysis-targeting chimeras (PROTACs), or solubilizing groups without disrupting the core hinge-binding interactions. This document provides rationale, synthesis protocols, and validation workflows for using PP7M to interrogate druggable pockets.

Introduction: The Scaffold & The Vector

Target validation requires high-quality chemical probes to link a specific protein target to a phenotypic response. The pyrazolo[1,5-a]pyridine core is widely recognized for its ability to mimic the adenosine ring of ATP, making it a staple in Type I and Type II kinase inhibitors (e.g., p38 MAPK, RET, and CDK inhibitors).

Why Pyrazolo[1,5-a]pyridin-7-ylmethanamine? While the 3-position of this scaffold is traditionally used to target the "gatekeeper" or back-pocket regions, the 7-position offers a distinct advantage:

  • Solvent Exposure: In many binding modes, the 7-position points towards the solvent front (ribose pocket), allowing for bulky substitutions without steric clash.

  • Functional Handle: The primary amine (-CH₂NH₂) serves as a high-reactivity "hook" for conjugation.

  • Physicochemical Superiority: Compared to 7-azaindoles, this scaffold often exhibits improved metabolic stability and solubility.

Core Application: PP7M is primarily used as a Fragment-Based Drug Discovery (FBDD) seed or a Linker Hub to convert a binder into a functional probe (biotinylated, fluorescent, or degrader).

Chemical Utility & Handling

PropertySpecificationRelevance
Molecular Weight ~147.18 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
Basicity (pKa) ~8.5–9.5 (Amine)Highly nucleophilic; requires protection (e.g., Boc) if modifying the core ring first.
Solubility High (DMSO, MeOH)Excellent for high-concentration biochemical assays.
Storage -20°C, DesiccatedHygroscopic as a hydrochloride salt.

Handling Precaution: The primary amine is sensitive to oxidation and carbamate formation from atmospheric CO₂. Store under inert gas (Argon/Nitrogen) when in solution.

Strategic Workflow: From Fragment to Probe

The following diagram illustrates the decision matrix for utilizing PP7M in target validation.

PP7M_Workflow Start PP7M Scaffold Decision Application Route? Start->Decision RouteA Fragment Screening (SPR/NMR) Decision->RouteA Identify Binding RouteB Probe Synthesis (Conjugation) Decision->RouteB Utilize Affinity StepA1 Fragment Growing (Amide Coupling) RouteA->StepA1 Hit Expansion StepB1 Attach Biotin/Fluorophore RouteB->StepB1 Localization StepB2 Attach E3 Ligase Ligand (PROTAC Design) RouteB->StepB2 Degradation Validation Target Validation (Cellular/Biochemical) StepA1->Validation StepB1->Validation StepB2->Validation

Caption: Workflow for utilizing PP7M. Route A focuses on optimizing the binder; Route B utilizes the amine handle to create functional tools.

Experimental Protocols

Protocol A: Derivatization for Fragment Growing (Amide Coupling)

Objective: To attach a library of carboxylic acids to the 7-aminomethyl group to probe the solvent channel interactions.

Materials:

  • PP7M (HCl salt)

  • Diverse Carboxylic Acid Library (R-COOH)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1 mL).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

  • Coupling: Add PP7M (1.0 equiv). If PP7M is a salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 147 - 18).

  • Quench: Dilute with Ethyl Acetate (10 mL), wash with Sat. NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Prep-HPLC (Water/Acetonitrile gradient).

Self-Validation Check:

  • Success Criteria: >90% purity by UV (254 nm).

  • Troubleshooting: If yield is low, check for "double coupling" on the pyrazole ring (rare, but possible if highly activated). Ensure the amine is free-based properly.

Protocol B: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: To validate that the PP7M fragment (or its derivative) binds to the target protein (e.g., a Kinase) and to measure binding kinetics (


).

Materials:

  • Biacore or Octet System

  • Sensor Chip (CM5 or NTA)

  • Recombinant Target Protein (His-tagged or Biotinylated)

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Step-by-Step Procedure:

  • Immobilization: Immobilize the target protein to a density of ~2000–3000 RU (for fragments) or ~500 RU (for potent derivatives).

    • Note: Ensure the binding site is accessible. For kinases, immobilize in the presence of an inhibitor if necessary to protect the active site, then wash.

  • Sample Prep: Prepare a dilution series of PP7M (e.g., 500 µM down to 15 µM) in Running Buffer. Crucial: Match DMSO concentration exactly (e.g., 1%) to the running buffer to avoid "bulk effect" jumps.

  • Injection: Inject samples for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Regeneration: Fragments usually dissociate rapidly. If needed, use a mild pulse of 10 mM Glycine pH 2.5.

  • Analysis:

    • Subtract Reference Channel (blank surface).

    • Subtract Solvent Correction (DMSO calibration curve).

    • Fit to Steady State Affinity (1:1) model for fragments (fast on/off).

Data Interpretation:

  • Square Wave: Typical for fragments (fast

    
    , fast 
    
    
    
    ).
  • Validation: If

    
     is >1 mM, the fragment is a non-binder or weak binder. If 
    
    
    
    is 1–100 µM, it is a valid "hit" for optimization.

Case Study: Kinase Inhibitor Design (p38 MAPK)

In the context of p38 MAPK inhibition, the pyrazolo[1,5-a]pyridine acts as the hinge binder.

  • Mechanism: The Nitrogen at position 1 and the C-H at position 2 often mimic the Adenine N1 and C2.

  • Role of 7-ylmethanamine:

    • When PP7M binds, the 7-aminomethyl group extends toward the Ribose Binding Pocket .

    • Validation: By coupling a bulky hydrophobic group (e.g., tert-butyl urea) to the amine, researchers can induce a "DFG-out" conformation (Type II inhibition), stabilizing the inactive kinase state.

    • Result: This validates the plasticity of the ATP pocket.

References

  • Review of Scaffold Utility

    • Title: Pyrazolo[1,5-a]pyrimidines and related scaffolds: Synthesis and biological evaluation as kinase inhibitors.[1][2][3][4][5]

    • Source:European Journal of Medicinal Chemistry.
    • Link: (Note: References general scaffold utility in p38 inhibitors).

  • Fragment-Based Discovery Context

    • Title: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors.[6]

    • Source:Journal of Medicinal Chemistry.
    • Link: (Illustrates the use of similar bicyclic fragments for solvent-front optimization).

  • Synthesis & Properties

    • Title: Functionalization of the Pyrazolo[1,5-a]pyridine Core.[1][2][4][7][8][9][10][11][12]

    • Source:Journal of Organic Chemistry.
    • Link: (General reference for heterocyclic amine synthesis).

  • Database Entry (Chemical Properties)

    • Title: Pyrazolo[1,5-a]pyridin-7-ylmethanamine.
    • Source: PubChem.
    • Link: (Use CAS search for specific physicochemical data).

(Note: While specific literature on the exact 7-ylmethanamine isomer is less abundant than the 3-isomer, the chemistry and binding modes are derived from the authoritative structure-activity relationships of the pyrazolo[1,5-a]pyridine class in kinase drug discovery.)

Sources

Application Note: Advanced Permeability Profiling of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) is a critical bicyclic heteroaromatic scaffold used extensively in the synthesis of kinase inhibitors (e.g., Trk, PI3K) and GPCR ligands. Its structural utility lies in the 7-position primary amine, which serves as a versatile vector for amide coupling or reductive amination. However, this primary amine moiety introduces specific physicochemical challenges—namely, pH-dependent ionization and potential non-specific binding—that can confound standard permeability data.

This guide provides a rigorous, self-validating workflow for assessing the cell permeability of Pyrazolo[1,5-a]pyridin-7-ylmethanamine. We prioritize the Caco-2 Bidirectional Assay (Gold Standard) for predicting human intestinal absorption and efflux liability, supplemented by PAMPA for passive diffusion screening.

Physicochemical Context & Pre-Assay Considerations

Before initiating biological assays, the physicochemical profile of the analyte must be understood to prevent experimental artifacts.

PropertyValue / CharacteristicImpact on Assay Design
Molecular Weight 147.18 g/mol Low MW suggests potential for paracellular transport if lipophilicity is low.
Formula C

H

N

--
Functionality Primary Amine (-CH

NH

)
High pKa (~9-10). At physiological pH (7.4), the molecule is predominantly protonated (cationic), reducing passive transcellular permeability.
Solubility Moderate to High (aqueous)Risk of precipitation is low at standard 10 µM dosing, but stock solutions should be in DMSO.
Adsorption High RiskPrimary amines adsorb to polystyrene. Use glass inserts or low-binding polypropylene plates.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data interpretation, ensuring decision-making is based on validated integrity metrics.

PermeabilityWorkflow Compound Pyrazolo[1,5-a] pyridin-7-ylmethanamine PhysChem PhysChem Profiling (pKa, Solubility) Compound->PhysChem PAMPA PAMPA Screen (Passive Diffusion) PhysChem->PAMPA High Throughput Caco2 Caco-2 Assay (Active/Efflux) PhysChem->Caco2 Definitive Data LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS Data Data Analysis (Papp, Efflux Ratio) LCMS->Data Data->Caco2 If Recovery < 70% Re-optimize

Figure 1: Integrated workflow for permeability assessment. Caco-2 is the definitive step for predicting bioavailability and transporter interactions.

Protocol A: High-Throughput PAMPA (Passive Diffusion)

Purpose: To determine the passive transcellular permeability component without the interference of transporters. Membrane: Artificial lipid-oil-lipid membrane (Dodecane/Lecithin).

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).

  • Acceptor Plate: 96-well PTFE-coated plate.

  • Lipid Solution: 1% (w/v) Lecithin in Dodecane.

  • System Solution: PBS (pH 7.4).

Step-by-Step Methodology
  • Membrane Preparation: Carefully pipette 5 µL of the Lipid Solution onto the filter surface of the donor plate.[1] Ensure the liquid spreads evenly without air bubbles.

  • Acceptor Loading: Add 300 µL of System Solution (pH 7.4) to the acceptor plate.

  • Donor Loading: Prepare a 10 µM solution of Pyrazolo[1,5-a]pyridin-7-ylmethanamine in PBS (0.5% DMSO final). Add 150 µL to the donor wells.

  • Assembly & Incubation: Place the donor plate into the acceptor plate (creating a "sandwich"). Cover to prevent evaporation. Incubate at 25°C for 5 hours in a humidity chamber.

  • Harvesting: Separate plates. Transfer aliquots from both donor and acceptor wells into glass vials for LC-MS/MS analysis.

Protocol B: Caco-2 Bidirectional Transport (The Gold Standard)

Purpose: To assess net permeability including active transport and efflux (P-gp/BCRP) liability. Cell Line: Caco-2 (Human colorectal adenocarcinoma).

Cell Culture & Differentiation
  • Seeding: Seed cells at

    
     cells/cm
    
    
    
    on polycarbonate Transwell® inserts (0.4 µm pore size).
  • Differentiation: Culture for 21 days . Monolayers must form tight junctions.

  • Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) prior to assay.[2]

    • Acceptance Criteria: TEER > 300

      
      .
      
Buffer Systems

The assay utilizes a pH gradient to mimic the transition from the intestinal lumen (Apical) to the blood (Basolateral).

  • Apical (A) Buffer: HBSS-MES, pH 6.5.

  • Basolateral (B) Buffer: HBSS-HEPES, pH 7.4.

Experimental Design (Bidirectional)

Perform the assay in two directions to calculate the Efflux Ratio (ER).

ConditionDonor ChamberReceiver ChamberPurpose
A

B
Apical (pH 6.5)Basolateral (pH 7.4)Mimics absorptive transport.
B

A
Basolateral (pH 7.[3]4)Apical (pH 6.5)Mimics secretory (efflux) transport.
Assay Procedure
  • Equilibration: Wash monolayers twice with warm HBSS. Incubate with blank buffer for 30 min at 37°C.

  • Dosing:

    • Prepare 10 µM dosing solution of Pyrazolo[1,5-a]pyridin-7-ylmethanamine in the appropriate donor buffer.[1]

    • Critical Step: Include Lucifer Yellow (100 µM) in the donor solution as an internal integrity marker.

  • Transport Initiation:

    • Add dosing solution to Donor chambers (Apical: 200 µL; Basolateral: 600 µL).

    • Add fresh buffer to Receiver chambers.

  • Incubation: Incubate at 37°C, 5% CO

    
     for 90 minutes on an orbital shaker (50 rpm) to minimize the Unstirred Water Layer (UWL).
    
  • Sampling:

    • Collect 100 µL from Receiver compartments.

    • Collect 20 µL from Donor compartments (for Mass Balance calculation).

  • Post-Assay Integrity Check: Measure Lucifer Yellow fluorescence in receiver wells (Ex 428 nm / Em 536 nm).

    • Failure Criteria:

      
       cm/s indicates monolayer leakage; discard data.
      

Analytical Method: LC-MS/MS

Due to the lack of a strong chromophore and low concentrations, UV detection is insufficient.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo). Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Optimization (Theoretical for C


H

N

):
  • Precursor Ion (Q1): 148.1 m/z [M+H]

    
    
    
  • Product Ions (Q3):

    • Quantifier: 131.1 m/z (Loss of NH

      
      , characteristic of primary amines).
      
    • Qualifier: 78.1 m/z (Pyridine ring fragment).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Note: Primary amines often tail; ensure end-capped columns are used.

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 (cm/s) using the equation:


  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of the filter (cm
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    
Efflux Ratio (ER)


Interpretation Matrix
ResultClassificationMechanistic Insight

High PermeabilityLikely BCS Class I or II. Good oral bioavailability potential.[4][5]

Low PermeabilityPoor absorption. The protonated amine may be preventing passive diffusion.
ER > 2.0 Efflux SubstrateThe molecule is likely a substrate for P-gp or BCRP.[6] Verify by co-incubating with Verapamil (P-gp inhibitor).
Recovery < 70% High AdsorptionCompound is sticking to the plastic plate or accumulating intracellularly (lysosomal trapping).

Troubleshooting: The "Amine Effect"

Issue: Low recovery or variable data. Root Cause: The primary amine on the pyrazolo[1,5-a]pyridine scaffold is basic. It can bind to negatively charged plastic surfaces or be trapped in acidic lysosomes within the Caco-2 cells. Solution:

  • Labware: Switch to silanized glass vials for all transfer steps.

  • Non-Specific Binding (NSB) Check: Incubate the dosing solution in a cell-free Transwell plate for 90 mins. If concentration drops, NSB is occurring.

  • Lysosomotropic Check: If recovery is low but NSB is negative, the compound is trapped in the cells. This is common for lipophilic amines. It does not necessarily mean poor absorption, but it complicates

    
     calculation.
    

References

  • FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary. (2024). Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4). National Center for Biotechnology Information. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[6][7] Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on PAMPA and Caco-2 correlation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Purification

[1]

Status: Operational Ticket ID: PPY-07-AMINE-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Context

Subject: Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4 / 1313727-03-5) Chemical Class: Fused Heterocyclic Primary Amine Core Challenge: Amphoteric polarity, severe silanol interaction, and atmospheric instability.[1][2]

This guide addresses the specific purification bottlenecks associated with the 7-substituted pyrazolo[1,5-a]pyridine scaffold. Unlike standard aromatic amines, the proximity of the primary amine (

1

Troubleshooting Module: Chromatography Issues

Issue 1: Severe Tailing and Retention on Normal Phase Silica

User Report: "My compound streaks from the baseline to the solvent front," or "I loaded 500mg but recovered only 50mg."

Root Cause Analysis: The primary amine at the 7-position acts as a strong Lewis base, forming hydrogen bonds with acidic silanol groups (

11

Protocol A: The "Basified Silica" Strategy Standard TEA additives are often insufficient for this scaffold. Use this pre-saturation method.

  • Column Prep: Pack the column with silica gel.

  • Saturation: Flush the column with 3 column volumes (CV) of DCM containing 5% Triethylamine (TEA) .

  • Equilibration: Flush with 5 CV of the starting mobile phase (e.g., DCM/MeOH 98:2 + 1% TEA) to remove excess free TEA, leaving the silanols deactivated.

  • Elution: Run the gradient.

Recommended Solvent Systems (Ranked by Polarity):

SystemCompositionApplication
A DCM / MeOH /

(90:9:[1]1)
Standard. Best for general purification.
B DCM / 7N

in MeOH (95:5 to 80:[1]20)
High Polarity. Use if compound sticks to baseline.
C EtOAc / EtOH / TEA (80:18:[1]2)Alternative. Useful if DCM is to be avoided.

Visual Workflow: Chromatography Decision Tree

GstartCrude Mixture AnalysistlcTLC Check (DCM/MeOH 9:1)start->tlcstreakDoes it streak?tlc->streakyes_streakYes: Silanol Interactionstreak->yes_streakYesno_streakNo: Proceed Standard Flashstreak->no_streakNomod_mobileAdd 1% TEA to Mobile Phaseyes_streak->mod_mobilestill_badStill streaking?mod_mobile->still_badstill_bad->no_streakNoswitch_statSwitch Stationary Phasestill_bad->switch_statYesoptionsOptions:1. Amine-functionalized Silica (NH2-SiO2)2. Alumina (Basic, Act. III)3. Reverse Phase (C18 + 0.1% NH4HCO3)switch_stat->options

Caption: Decision logic for overcoming amine-silica interactions during purification.

Troubleshooting Module: Extraction & Solubility

Issue 2: Low Recovery from Aqueous Workup

User Report: "I acidified the reaction to remove impurities, but when I basified and extracted, the product stayed in the water."

Root Cause Analysis: Pyrazolo[1,5-a]pyridin-7-ylmethanamine is highly polar.[1] In standard extractions (DCM/Water or EtOAc/Water), the partition coefficient (


1

Protocol B: The "Salting-Out" Extraction Do not use Diethyl Ether or Hexanes.[1]

  • Basification: Adjust aqueous layer to pH 12-13 using saturated

    
     (avoid NaOH if possible to prevent potential degradation of sensitive side groups, though the core is stable).
    
  • Saturation: Add solid NaCl to the aqueous layer until saturation (no more salt dissolves).

  • Solvent Selection: Extract with DCM:Isopropanol (3:1) or n-Butanol .[1]

    • Note: n-Butanol requires high-vac rotovap to remove (

      
      ).[1]
      
  • Drying: Dry organic layer over

    
     (Sodium Sulfate) rather than 
    
    
    (Magnesium Sulfate), as amines can sometimes bind to the slightly acidic magnesium Lewis sites.[2]

Solvent Efficiency Table:

Solvent SystemExtraction EfficiencyNotes
DCM Low (< 40%)Often fails for this specific scaffold.[1]
EtOAc Moderate (50-60%)Better, but requires multiple washes.[1]
CHCl3 / IPA (3:1) High (> 90%)Best balance of volatility and polarity.
n-Butanol Very High (> 95%)Hard to evaporate; use for difficult cases.[1]

Troubleshooting Module: Stability & Storage

Issue 3: Product Turns into an Insoluble Solid/Gum

User Report: "My oil was pure by NMR, but after a week on the bench, it turned into a white solid that is insoluble in DCM."

Root Cause Analysis: Primary amines rapidly absorb atmospheric

1

Protocol C: Immediate Salt Formation Convert the free base to a stable salt immediately after purification.[1]

  • Dissolution: Dissolve the purified free base in a minimum amount of MeOH or

    
    .
    
  • Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) or Fumaric Acid (dissolved in MeOH).

  • Precipitation:

    • HCl Salt: Often precipitates immediately. Dilute with

      
       to maximize yield.
      
    • Fumarate Salt: Often yields better crystallinity for X-ray diffraction or long-term storage.[1]

  • Filtration: Filter the solid and dry under vacuum.

Stability Pathway Diagram

StabilityFreeBaseFree Amine(Oily/Semi-solid)AirExposure to Air(CO2 + O2)FreeBase->AirSaltFormAdd HCl/DioxaneFreeBase->SaltFormCarbamateCarbamate(Insoluble Solid)Air->CarbamateDegradationStableSaltHCl Salt(Stable Solid)SaltForm->StableSaltProtection

Caption: Pathway illustrating the degradation risk of the free base and the stabilization via salt formation.[1]

FAQ: Synthesis-Specific Impurities

Q: I synthesized this via reduction of the nitrile (Pyrazolo[1,5-a]pyridine-7-carbonitrile). I see a persistent minor peak in HPLC.

  • A: This is likely the amidine intermediate or a dimer . Nitrile reductions (e.g., using Raney Ni or LAH) often stall at the imine/amidine stage if water is present.

    • Fix: Ensure anhydrous conditions during reduction. If the impurity is present, use Reverse Phase (C18) chromatography with a 0.1% Formic Acid buffer. The amine and amidine will have significantly different retention times at acidic pH.

Q: Can I use SCX (Strong Cation Exchange) cartridges?

  • A: Yes, highly recommended.

    • Load the crude mixture in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M

      
       in MeOH.
      
    • Result: This often eliminates the need for a silica column entirely for this scaffold.

References

  • Biotage. (2023).[3] "Is there an easy way to purify organic amines?" Biotage Blog. Link

  • BenchChem. (2025).[4] "Overcoming challenges in the purification of heterocyclic compounds." BenchChem Technical Support. Link

  • Sigma-Aldrich. (n.d.).[1] "(Pyrazolo[1,5-a]pyridin-5-ylmethyl)amine Properties." Merck.[5] Link

  • Fluorochem. (n.d.). "PYRAZOLO[1,5-A]PYRIDIN-7-YLMETHANAMINE Product Details." Fluorochem.[6] Link

  • University of Rochester. (n.d.). "Purification: Troubleshooting Flash Column Chromatography." Department of Chemistry. Link

Improving the solubility of Pyrazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyridine Solubility Optimization

Status: Active Ticket ID: SOL-PZP-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Group

Welcome to the Technical Support Center

You are accessing this guide because your Pyrazolo[1,5-a]pyridine (PZP) lead candidates are exhibiting "brick dust" properties—high crystallinity, high lipophilicity, and poor aqueous solubility. This is a known liability of this scaffold due to its planar, fused aromatic nature, which facilitates strong


 stacking in the solid state.

This guide moves beyond generic advice. We break down the solubility problem into three actionable modules: Structural Design , Solid-State Engineering , and Assay Troubleshooting .

Module 1: Structural Design (The Root Cause)

Diagnosis: Your compound is likely too planar (low Fsp³) or has an imbalanced LogD.

Technical Insight: The Pyrazolo[1,5-a]pyridine core is a rigid, 10-


 electron aromatic system. While this mimics the adenine ring of ATP (making it excellent for kinase inhibition), it leads to high Crystal Lattice Energy (

). Solubility is a thermodynamic battle between the energy required to break the crystal lattice and the energy released by solvation (

).

If

is too high (due to stacking), no amount of solvent manipulation will dissolve it.

Troubleshooting Guide:

Q: I cannot change the core scaffold without losing potency. How do I improve solubility? A: You must disrupt the molecular planarity without altering the binding pharmacophore.

  • Vector Analysis: The C-3 and C-7 positions are the most common vectors for modification.

  • The "Escape from Flatland": Replace flat phenyl rings at these positions with sp³-rich bioisosteres (e.g., bicyclo[1.1.1]pentane, spirocycles, or simple piperidines).

  • Pendant Solubilizers: If the core must remain flat, attach a flexible hydrophilic tail (e.g., morpholine, N-methyl piperazine) to a solvent-exposed region. This lowers LogD and provides a handle for salt formation.

Decision Tree: Structural Modification

SolubilityOptimization Start Assessment: Why is it insoluble? CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (Lattice Energy Issue) CheckMP->HighMP High Crystallinity LowMP Low MP (<150°C) (Lipophilicity Issue) CheckMP->LowMP Grease Ball Action1 Disrupt Planarity: Introduce sp3 centers (e.g., C3/C7 substitution) HighMP->Action1 Break Stacking Action2 Lower LogD: Add Polar Groups (H-bond donors/acceptors) LowMP->Action2 Increase Polarity Outcome Re-test Kinetic Solubility Action1->Outcome Action2->Outcome

Figure 1: Decision logic for structural modification based on melting point and lipophilicity data.

Module 2: Salt Selection & Solid State (The Quick Fix)

Diagnosis: You are trying to salt a weakly basic core, or the salt is disproportionating.

Technical Insight: The bridgehead nitrogen in Pyrazolo[1,5-a]pyridine is not basic. The N-1 nitrogen (in the pyrazole ring) has a lone pair, but the parent scaffold is weakly basic (pKa < 2.5).

  • Critical Failure Mode: Attempting to make a salt (e.g., HCl) of the parent scaffold often fails because the

    
     difference is insufficient (
    
    
    
    ), leading to hydrolysis in water (the "salt" turns back into the free base and precipitates).

Troubleshooting Guide:

Q: I made the HCl salt, but it precipitates in buffer. Why? A: This is likely the "Common Ion Effect" or simple hydrolysis.

  • Check the pKa: If your molecule's basic pKa is < 4.0, an HCl salt will be unstable in aqueous environments above pH 2.

  • Switch Counter-ions: For weak bases, use strong sulfonic acids.

    • Methanesulfonate (Mesylate)

    • Ethanesulfonate (Esylate)

    • Isethionate

  • The "Pendant" Strategy: Do not rely on the scaffold N-1. Engineer a basic amine (pKa 7–9) onto a side chain. This guarantees a stable salt with standard counter-ions (HCl, Succinate).

Table 1: Counter-ion Selection Matrix for PZP Derivatives

Compound Basicity (pKa)Recommended AcidRationale
Weak (2.0 - 4.0) Methanesulfonic, SulfuricRequires very strong acid to maintain ionization.
Moderate (4.0 - 7.0) Hydrochloric, TartaricStandard salts; watch for chloride common ion effect in vivo.
Strong (> 7.0) Succinic, FumaricWeaker acids allow for less hygroscopic salts.

Module 3: Formulation & Assay Protocols (The Process)

Diagnosis: Your compound crashes out of DMSO stocks during biological assays.

Technical Insight: This is a Kinetic Solubility failure. When a DMSO stock (typically 10 mM) is diluted into aqueous buffer, the rapid change in solvent polarity causes supersaturation. If the compound crystallizes faster than the assay duration, you get false negatives (IC50 drop-off).

Experimental Protocol: High-Throughput Kinetic Solubility Assay Use this protocol to validate "brick dust" behavior.

Materials:

  • 10 mM DMSO stock of test compound.

  • PBS Buffer (pH 7.4).

  • 96-well filter plate (0.45 µm PVDF).

Steps:

  • Dispense: Add 190 µL of PBS to a 96-well plate.

  • Spike: Add 10 µL of 10 mM DMSO stock (Final conc: 500 µM, 5% DMSO). Note: If 5% DMSO is too high for your biology, adjust to 1% DMSO.

  • Incubate: Shake at room temperature for 24 hours (Thermodynamic-like) or 90 minutes (Kinetic).

  • Filter: Vacuum filter into a receiver plate to remove precipitates.

  • Quantify: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS. Compare against a standard curve of the compound in 100% DMSO.

Q: My compound is potent but insoluble. How do I dose it in animals? A: If medicinal chemistry cannot fix the solubility, switch to an Amorphous Solid Dispersion (ASD) .

  • Method: Spray dry your compound with a polymer like PVP-VA64 or HPMCAS .

  • Mechanism: The polymer creates a "frozen solution," preventing the PZP molecules from stacking into their stable crystal lattice. This generates a "spring and parachute" effect: rapid supersaturation (spring) maintained by the polymer (parachute).[1]

Workflow: Salt vs. ASD Selection

FormulationStrategy Input Insoluble Lead pKaCheck Has Basic Center (pKa > 4)? Input->pKaCheck YesSalt Salt Screen pKaCheck->YesSalt Yes NoSalt Cannot Salt pKaCheck->NoSalt No ASD Amorphous Solid Dispersion (ASD) YesSalt->ASD Salt Unstable/Hygroscopic NoSalt->ASD First Choice Prodrug Phosphate Prodrug NoSalt->Prodrug If ASD Fails

Figure 2: Selection workflow for formulation strategies based on ionization capability.

References

  • Kendall, J. D., et al. (2017). "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Demonstrates the addition of basic amines (piperazines)
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

    • Relevance: Foundational text on increasing Fsp³ fraction to disrupt crystal packing in planar arom
  • BenchChem Technical Support. (2025). "Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates." Link

    • Relevance: Provides industry-standard troubleshooting for the closely related pyrimidine scaffold, applicable to pyridine deriv
  • Baghel, S., et al. (2016). "Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products." Journal of Pharmaceutical Investigation. Link

    • Relevance: Definitive guide on using ASDs (PVP-VA)

Sources

Pyrazolo[1,5-a]pyridin-7-ylmethanamine stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Reference ID: TS-PYR-7AM-2024 | Version 2.1

Executive Summary: Critical Handling Parameters

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) is a bicyclic aromatic building block featuring a primary amine on a methylene linker at the 7-position.[1][2][3] Unlike simple anilines, this molecule behaves chemically as a heteroaromatic benzylamine .

Its stability profile is defined by two competing risks: oxidative deamination (due to the activated methylene position) and carbamylation (rapid reaction of the primary amine with atmospheric CO₂).

ParameterRecommendationCriticality
Storage Temp -20°C (Long-term) / 2-8°C (Active use)High
Atmosphere Inert Gas (Argon or Nitrogen)Critical
Physical State Hygroscopic Solid / Low-melting OilModerate
Light Sensitivity Protect from light (Amber vials)Moderate
Preferred Form Dihydrochloride Salt (More stable than Free Base)High

Part 1: The Stability Matrix (Visualized)

To understand why your compound degrades, you must visualize the chemical stress points. The following diagram details the degradation pathways specific to the 7-methanamine substituent attached to the electron-rich pyrazolo[1,5-a]pyridine core.

StabilityMatrix Main Pyrazolo[1,5-a]pyridin- 7-ylmethanamine (Active API/Intermediate) Carbamate Carbamate Salt (White Crust/Insoluble) Main->Carbamate Rapid Carbamylation (Reversible with Acid) Imine Imine Dimer (Yellowing) Main->Imine Slow Condensation Aldehyde Pyrazolo-pyridine-7-carbaldehyde (Degradation Product) Main->Aldehyde Oxidative Deamination (Benzylic-type) Hydrate Clumping/Deliquescence (Weighing Errors) Main->Hydrate Hygroscopicity CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate O2 Atmospheric O2 (Oxidation) O2->Aldehyde H2O Moisture (Humidity) H2O->Hydrate

Caption: Primary degradation pathways. Note that CO₂ absorption (Carbamylation) is the fastest process for the free base, while oxidation is slower but irreversible.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific phenomena reported by medicinal chemistry teams working with this scaffold.

Q1: The compound was a white solid, but after two weeks on the bench, it has turned into a yellow gum. Is it usable?

Diagnosis: Oxidative Instability & Hygroscopicity.

  • The Mechanism: The "yellowing" is a classic sign of oxidation in nitrogen heterocycles. The primary amine at the 7-position is "benzylic" (attached to an aromatic ring via a CH₂). These positions are prone to auto-oxidation to form imines or aldehydes (see diagram above), which are often colored. The transition to a "gum" indicates moisture absorption (hygroscopicity).

  • Action:

    • Do not use for critical biological assays (IC50/Ki) as the effective concentration is unknown.

    • Salvage: If you have >100mg, repurify via Acid-Base extraction (see Protocol A below). If <50mg, discard.

Q2: My LCMS shows the correct mass, but also a peak at [M+44]. What is this?

Diagnosis: Carbamate Formation.

  • The Mechanism: Primary amines react with atmospheric CO₂ to form carbamic acid species (

    
    ), often seen as carbamate salts. The mass shift of +44 Da corresponds exactly to the addition of CO₂.
    
  • Verification: This reaction is often reversible. Acidify a small aliquot of your sample with 1N HCl and run the LCMS again. If the +44 peak disappears (releasing CO₂ gas) and the parent peak remains, it was a carbamate artifact.

  • Prevention: Store under Argon. Minimize headspace in the vial.

Q3: I ordered the Free Base, but it's difficult to weigh out. Can I convert it?

Diagnosis: Physical Handling Issues.

  • The Insight: The free base of pyrazolo[1,5-a]pyridin-7-ylmethanamine is often an oil or a low-melting solid that is sticky and electrostatic.

  • Solution: Convert it to the Dihydrochloride (2HCl) salt . The salt form is a crystalline solid, non-hygroscopic, and significantly more stable against oxidation.

    • Quick Protocol: Dissolve free base in Et₂O or Dioxane. Add 2.2 equivalents of 4M HCl in Dioxane dropwise. Filter the white precipitate.

Q4: The solubility in DMSO is poor. I thought amines were soluble?

Diagnosis: Salt vs. Free Base Confusion.

  • The Mechanism: If you are using the HCl salt, it may have limited solubility in pure DMSO or non-polar solvents.

  • Action:

    • For HCl Salts : Use Water, Methanol, or DMSO with gentle warming (40°C).

    • For Free Base : Soluble in DCM, Ethyl Acetate, DMSO, Ethanol.

    • Warning: Do not sonicate HCl salts in DCM; they will not dissolve and may form a suspension that looks dissolved but isn't.

Part 3: Validated Protocols

Protocol A: "Rescue" Purification (Acid-Base Extraction)

Use this when the free base has turned yellow or absorbed CO₂.

  • Dissolution: Dissolve the degraded yellow oil/solid in Dichloromethane (DCM) (approx. 10 mL per 100 mg).

  • Acidification: Extract the organic layer with 1N HCl (aq) (2 x 10 mL).

    • Why? The amine protonates (

      
      ) and moves to the water layer. Neutral oxidation byproducts (aldehydes/imines) stay in the DCM.
      
  • Wash: Wash the aqueous acidic layer once with fresh DCM to remove impurities.

  • Basification: Cool the aqueous layer on ice. Slowly add 2N NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo (bath temp < 30°C).
    
  • Storage: Immediately purge with Argon and store at -20°C.

Protocol B: Inert Storage Setup

Standard Operating Procedure for long-term storage.

  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid plastic Eppendorf tubes for long-term storage (permeable to O₂).

  • Atmosphere:

    • Insert a needle connected to an Argon line into the vial.

    • Flow Argon gently for 30 seconds to displace air.

    • Cap immediately while removing the needle.

  • Seal: Parafilm the cap junction.

  • Environment: Place the vial inside a secondary container (jar) containing desiccant packets (Silica gel) and store at -20°C.

References

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyridin-7-ylmethanamine.[1][2][3][4][5] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Enamine. (2024). Building Block Stability Guide: Primary Amines. (General reference for benzylic amine handling).
  • American Chemical Society (ACS). (2023).[6][7] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. Retrieved from [Link]

Sources

Troubleshooting Pyrazolo[1,5-a]pyridin-7-ylmethanamine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization in Cell Culture Assays

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) is a "privileged scaffold" fragment used extensively in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., Trk, CDK, PI3K) and GPCRs. While structurally simple, its physicochemical properties—specifically the interplay between the hydrophobic fused ring system and the reactive primary amine—present unique challenges in biological assays.

This guide addresses the three most common failure modes in cell culture: Solubility-driven precipitation , Chemical instability (oxidation/adduct formation) , and Assay interference (fluorescence) .

Module 1: Solubility & Formulation

The Issue: Users frequently report "micro-precipitation" in aqueous media, even when the stock solution in DMSO appears clear.

Technical Insight: The pH/Solubility Paradox

This molecule contains a basic primary amine (estimated pKa ~9.0–9.5) and a hydrophobic heteroaromatic core.

  • In DMSO: The molecule is fully soluble.

  • In Media (pH 7.4): The amine is largely protonated (

    
    ), which should aid solubility. However, the flat pyrazolo-pyridine core has a strong tendency for 
    
    
    
    stacking, leading to aggregation.
  • The Trap: If you use the Free Base form, it is highly hydrophobic. If you use the Dihydrochloride (2HCl) salt , it is hydrophilic but can locally acidify the media if not buffered, causing cell shock.

Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately upon addition to DMEM. How do I fix this?

Diagnosis: You are likely hitting the "Solubility Cliff" due to rapid polarity shift or using the Free Base form without acidification.

Corrective Protocol:

  • Check the Salt Form: Verify if you have the Free Base or HCl salt. The HCl salt is preferred for aqueous solubility.

  • The "Intermediate Dilution" Step: Never pipette 100% DMSO stock directly into the cell well. This creates a local high-concentration "shock zone" where precipitation nucleates.

  • Protocol:

    • Prepare 1000x Stock in DMSO (e.g., 10 mM).

    • Dilute 1:10 in culture media (not PBS) in a separate tube to create a 10x working solution (100 µM). Vortex immediately.

    • Critical Check: Inspect this 10x solution under a microscope. If crystals are visible, sonicate for 5 minutes.

    • Add the 10x solution to your cells.

Q2: What is the maximum DMSO concentration this scaffold tolerates?

Guideline: While the scaffold is stable in DMSO, your cells are not.

  • Standard Lines (HeLa, HEK293): Max 0.5% v/v DMSO.

  • Primary/Stem Cells: Max 0.1% v/v DMSO.

  • Data Normalization: You must include a "DMSO-only" vehicle control matched exactly to the % DMSO in your highest drug concentration well.

Visual Workflow: Solubility Optimization

SolubilityWorkflow Start Issue: Precipitation in Media CheckForm Check Compound Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt ActionBase Requires Protonation. Dissolve in DMSO + 1 eq. HCl OR switch to Salt form FreeBase->ActionBase ActionSalt Dissolve in 100% DMSO Salt->ActionSalt Dilution INTERMEDIATE DILUTION STEP (Critical) ActionBase->Dilution ActionSalt->Dilution DirectAdd Direct Addition to Well (High Risk of Precipitate) Dilution->DirectAdd Avoid StepDown Dilute 1:10 in Media (Creates 10x Working Soln) Dilution->StepDown Recommended Inspect Microscopic Inspection (Check for Crystals) StepDown->Inspect Inspect->ActionBase Crystals? Adjust pH FinalAdd Add to Cells Inspect->FinalAdd Clear

Figure 1: Decision tree for solubilizing Pyrazolo[1,5-a]pyridin-7-ylmethanamine, highlighting the critical intermediate dilution step to prevent "shock" precipitation.

Module 2: Stability & Chemical Reactivity

The Issue: IC50 values shift significantly (potency decreases) over a 48-72 hour incubation.

Technical Insight: The Primary Amine Vulnerability

The "methanamine" (-CH2-NH2) tail is a primary amine . In cell culture media, this group is susceptible to:

  • Oxidative Deamination: Catalyzed by amine oxidases present in serum (FBS).

  • Schiff Base Formation: Reaction with aldehydes (e.g., pyridoxal/Vitamin B6) or ketones (pyruvate) present in DMEM/RPMI.

Troubleshooting Guide (Q&A)

Q3: Is the compound degrading in the incubator?

Diagnosis: If potency drops (IC50 increases) over time, the effective concentration is decreasing due to degradation or protein binding.

Validation Experiment (The "Pre-Incubation" Test):

  • Prepare media with the compound (e.g., 1 µM).

  • Incubate this media without cells at 37°C for 24 hours.

  • Apply this "aged" media to fresh cells and run your assay alongside "fresh" media.

  • Result: If "aged" media shows lower activity, your compound is unstable.

Q4: How do I stabilize the amine in culture?

Corrective Protocol:

  • Serum Replacement: Standard FBS contains amine oxidases (SSAO). Switch to Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) to denature these enzymes.

  • Media Choice: Avoid media with high concentrations of pyruvate or aldehydes if stability is critical.

  • Refresh Rate: For assays >24 hours, replace the media with fresh compound daily.

Module 3: Assay Interference (False Positives)

The Issue: The compound shows activity in fluorescence-based assays (e.g., Resazurin/AlamarBlue) even without cells, or readings are erratic.

Technical Insight: Autofluorescence

The pyrazolo[1,5-a]pyridine core is a fused heteroaromatic system.[1] Many derivatives in this class are intrinsically fluorescent , particularly in the blue/green region (Excitation ~300-360nm, Emission ~400-450nm).

Troubleshooting Guide (Q&A)

Q5: I'm getting high background signals in my viability assay. Why?

Diagnosis: Your compound might be fluorescing at the same wavelength as your detection reagent, or quenching the signal.

The "No-Cell" Control (Mandatory):

  • Always run a set of wells containing Media + Compound + Assay Reagent (No Cells) .

  • If these wells show higher RFU (Relative Fluorescence Units) than Media + Reagent, your compound is autofluorescent.

Alternative Assay:

  • Switch to Luminescence-based assays (e.g., CellTiter-Glo / ATP quantification). The pyrazolo[1,5-a]pyridine scaffold rarely interferes with luciferase chemistry.

Summary Data Tables

Table 1: Solubility & Formulation Limits
ParameterLimit / RecommendationNotes
Max Solubility (DMSO) ~50–100 mMDepends on salt form (HCl salt > Free base).
Max Solubility (Media) < 100 µM (Typical)Highly pH dependent. Precipitates if pH > 8.
Preferred Salt Dihydrochloride (2HCl)Improves aqueous solubility significantly.
DMSO Tolerance (Cells) 0.1% (Primary) - 0.5% (Lines)Exceeding this causes membrane poration.
Storage (Solid) -20°C, DesiccatedHygroscopic (especially HCl salt).
Storage (Stock) -80°CStable for 6 months. Avoid freeze-thaw cycles.
Table 2: Biological Artifact Checklist
ObservationProbable CauseVerification Method
Crystals in Well "Shock" precipitationInspect 100x magnification. Use intermediate dilution.
Loss of Potency Amine oxidation / Serum bindingCompare HI-FBS vs. Standard FBS.
High Background AutofluorescenceRun "No-Cell" control. Check Ex/Em spectra.

Visualizing the Degradation Risk

StabilityPathways cluster_Media Cell Culture Media Environment Compound Pyrazolo-7-ylmethanamine (Active) SchiffBase Schiff Base Adduct (Inactive/Toxic) Compound->SchiffBase + Electrophiles AldehydeProd Aldehyde Derivative (Oxidized) Compound->AldehydeProd Oxidative Deamination Aldehydes Aldehydes/Ketones (Pyruvate, B6) Aldehydes->SchiffBase Oxidases Serum Amine Oxidases (in non-HI FBS) Oxidases->AldehydeProd Catalysis

Figure 2: Potential chemical instability pathways in culture media. The primary amine can react with media components or be oxidized by serum enzymes.

References

  • Vertex AI Search. (2025). Pyrazolo[1,5-a]pyridine scaffold medicinal chemistry kinase inhibitors. 1

  • National Institutes of Health (PubChem). (2025). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. Link[2][3][4]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Best Practices. 5[3][4]

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry and Stability. 6[2][3][4]

  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. 7

Sources

Optimizing reaction conditions for Pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyridine Scaffolds Ticket Priority: High (Drug Discovery/Medicinal Chemistry)

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for Pyrazolo[1,5-a]pyridine synthesis. This fused nitrogen-bridgehead heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Aurora-A, EGFR) and dopamine antagonists.

The Problem: While theoretical routes exist, practical synthesis often fails due to:

  • Regioselectivity: Competing formation of C2- vs. C3-substituted isomers.

  • Dimerization: Self-reaction of unstable

    
    -iminopyridinium ylide intermediates.
    
  • Oxidative Failure: Incomplete aromatization in [3+2] cycloadditions.

This guide moves beyond generic textbook methods, focusing on the Metal-Free Oxidative [3+2] Cycloaddition —currently the most robust, scalable, and environmentally benign protocol for pharmaceutical applications.

The Gold Standard Protocol: Metal-Free Oxidative [3+2] Cycloaddition

This workflow replaces older copper-catalyzed methods, eliminating heavy metal contamination risks in late-stage functionalization.

Mechanism of Action

The reaction proceeds via the in situ generation of an


-iminopyridinium ylide, which undergoes a 1,3-dipolar cycloaddition with an alkyne or alkene, followed by oxidative aromatization.

Mechanism Start N-Aminopyridine Salt Base Base Deprotonation Start->Base Ylide N-Iminopyridinium Ylide (1,3-Dipole) Base->Ylide -HX Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne/Alkene Inter Dihydropyrazolo Intermediate Cyclo->Inter Ox Oxidative Aromatization (PIDA/TEMPO) Inter->Ox Product Pyrazolo[1,5-a]pyridine Ox->Product - 2H

Figure 1: Mechanistic pathway for the oxidative [3+2] cycloaddition of N-aminopyridines.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate A:

    
    -aminopyridinium salt (1.0 equiv)
    
  • Substrate B: Electron-deficient alkyne or alkene (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DBU (for sensitive substrates)
    
  • Oxidant: PIDA (Phenyliodine(III) diacetate) (1.2 equiv) OR TEMPO (catalytic) +

    
    
    
  • Solvent: DCM (Dichloromethane) or NMP (

    
    -methyl-2-pyrrolidone)
    

Step-by-Step Workflow:

  • Salt Suspension: Suspend the

    
    -aminopyridinium salt in DCM (0.1 M concentration).
    
  • Base Activation: Add

    
     at 0°C. Stir for 15 minutes. Critical: The solution should turn yellow/orange, indicating ylide formation.
    
  • Dipolarophile Addition: Add the alkyne/alkene dropwise.

  • Oxidant Spike: Add PIDA in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Dilute with water, extract with DCM.

Troubleshooting Guide: Diagnosing Failure Modes

Ticket #1: "My Yield is Stuck at <40%"

Diagnosis: This usually stems from the instability of the


-iminopyridinium ylide. If the ylide is generated too fast without the dipolarophile present, it dimerizes.

Solution Matrix:

VariableStandard ConditionOptimization for Low YieldRationale
Base Addition All at onceSyringe Pump Slow addition of base keeps ylide concentration low, favoring cross-reaction over dimerization.
Solvent DCMNMP or DMF Polar aprotic solvents stabilize the zwitterionic ylide intermediate.
Oxidant PIDATEMPO (20 mol%) / Air PIDA can be too aggressive for electron-rich rings; TEMPO provides a milder oxidative drive.
Counter-ion Iodide (

)
Mesylate (

)
Iodide can act as a nucleophile or radical scavenger, interfering with the oxidation. Switch salt forms.
Ticket #2: "I'm Getting the Wrong Regioisomer"

Diagnosis: In [3+2] cycloadditions, regioselectivity is governed by the interplay between Electronic (HOMO-LUMO overlap) and Steric factors.

  • Standard Outcome: The

    
    -carbon of the alkyne (relative to EWG) usually attacks the pyridinium nitrogen.
    

Decision Tree for Regiocontrol:

Regio Issue Regioselectivity Issue Check Check Alkyne Substituents Issue->Check Type1 Electron-Deficient Alkyne (EWG at one end) Check->Type1 Type2 Internal Alkyne (Steric vs Electronic conflict) Check->Type2 Sol1 Electronic Control Dominates (High Selectivity) Type1->Sol1 Sol2 Steric Control Required Type2->Sol2 Action1 Lower Temp to 0°C Switch to bulky base (t-BuOK) Sol2->Action1 Action2 Use Cu(I) Catalyst (Switch to Click-like mechanism) Sol2->Action2

Figure 2: Decision logic for addressing regioselectivity issues.

Corrective Actions:

  • Temperature: Lowering the temperature to 0°C or -10°C enhances the selectivity for the kinetically favored product (usually the sterically less encumbered isomer).

  • Ligand Control (If using metal): If the metal-free route fails to give single isomers, switch to a Copper(I) system with a bulky ligand (e.g.,

    
     + Xantphos) to enforce steric steering.
    

FAQ: Specific Reagent & Condition Queries

Q: Can I use this protocol for large-scale synthesis (>10g)? A: Caution is advised. PIDA releases acetic acid and is exothermic. For scale-up:

  • Switch to Iodine (

    
    ) mediated  cyclization in DMSO. It is cheaper and easier to manage thermally.
    
  • Ensure adequate venting; nitrogen gas evolution occurs during the reaction.

Q: My


-aminopyridinium salt is hygroscopic and hard to handle. What do I do? 
A:  Switch the anion.
  • Standard: Iodide (Hygroscopic, light sensitive).

  • Upgrade:Mesitylenesulfonate (Mes) . These salts are crystalline, non-hygroscopic, and bench-stable. Prepare them using O-mesitylenesulfonylhydroxylamine (MSH).

Q: The reaction works for esters but fails for nitro-alkenes. A: Nitro-alkenes are highly electrophilic and can polymerize.

  • Fix: Change the solvent to Acetonitrile .

  • Fix: Use a weaker base like Sodium Bicarbonate (

    
    )  to prevent polymerization of the nitroalkene while still deprotonating the pyridinium salt.
    

References

  • Review of Scaffold Utility: Priya, D. D., et al. (2020). "Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles." Synthetic Communications.

  • PIDA-Mediated Protocol (The "Gold Standard"): Wang, J., et al. (2024).[1] "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides." Synlett.

  • Metal-Free / Solvent Effects: Ravi, C., et al. (2017).[1] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines through Oxidative [3+2] Cycloaddition." Synthesis.

  • Regioselectivity Mechanisms: Sletten, E. M., et al. (2011). "A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry." Organic Letters (Context on alkyne reactivity/strain).

Sources

Improving selectivity of Pyrazolo[1,5-a]pyridin-7-ylmethanamine for specific kinases

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for improving the selectivity of Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives.

Topic: Selectivity Optimization of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Scaffolds

Executive Technical Overview

The Pyrazolo[1,5-a]pyridine core is a privileged ATP-competitive scaffold. Its planar heteroaromatic system mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

However, the "naked" scaffold is often promiscuous (pan-kinase inhibition) due to the high conservation of the ATP-binding pocket across the kinome.[1] The specific moiety —7-ylmethanamine (a primary amine attached to the C7 position via a methylene linker)—is your primary vector for dialing in selectivity.

The Structural Logic:

  • C3 Position: Typically engages the Gatekeeper residue or Hinge region.

  • C7 Position (The Vector): In many binding modes, the C7 substituent points toward the Solvent Front or the Ribose Binding Pocket .

  • The Amine Handle: The methanamine provides a nucleophilic handle to extend the molecule out of the hydrophobic pocket and interact with non-conserved surface residues (e.g., specific Asp, Glu, or Lys residues on the P-loop or catalytic loop).

Interactive Troubleshooting Guide
Scenario A: "My compound inhibits the target (IC50 < 10 nM) but hits 50+ other kinases."

Diagnosis: You are likely relying solely on the hinge-binding motif (e.g., the pyrazolo-pyridine core) for potency. The molecule fits too well into the conserved ATP pocket without exploiting unique steric or electrostatic features of your target.

Protocol: The "Solvent-Reach" Extension Use the 7-ylmethanamine to reach the "selectivity filter" residues at the pocket rim.

  • Analyze the Crystal Structure: Align your target kinase with its closest off-targets (e.g., CDK2 vs. CDK9, or PI3K isoforms). Look for residues within 5–8 Å of the ribose pocket that differ.

  • Chemical Modification: Convert the primary amine into:

    • Ureas/Amides: To engage hydrogen bond acceptors (Asp/Glu) on the kinase surface.

    • Sulfonamides: To induce a twist in the geometry, potentially forcing a specific P-loop conformation.

  • Validation: Run a Thermal Shift Assay (TSA). A selective binder often stabilizes the protein significantly more (>5°C shift) than a promiscuous binder due to specific enthalpy-driven interactions.

Scenario B: "Cellular potency is 100x lower than biochemical potency."

Diagnosis: This is often a permeability or ATP-competition issue. The primary amine at C7 might be highly protonated at physiological pH (pKa ~9-10), preventing membrane crossing, or the compound cannot compete with millimolar intracellular ATP.

Protocol: pKa Modulation & K_ATP Determination

  • Reduce Basicity: Derivatize the 7-ylmethanamine to lower the pKa.

    • Strategy: Acylation (Amide) or formation of a heteroaryl amine (via SnAr).

    • Target pKa: Aim for 6.5–7.5 to balance solubility and permeability.

  • Determine ATP Competitiveness:

    • Measure IC50 at

      
       and 
      
      
      
      .[2]
    • If IC50 shifts linearly with ATP concentration, you are purely ATP-competitive. To improve cellular potency, you must increase residence time (slow off-rate).

Scenario C: "The compound precipitates in the assay buffer."

Diagnosis: Pyrazolo[1,5-a]pyridines are flat and lipophilic (


 rich). Aggregation leads to false positives (pan-assay interference).

Protocol: The Detergent Challenge

  • Add 0.01% Triton X-100 or CHAPS to your kinase buffer.

  • Re-run the IC50.

    • Result: If potency disappears, your compound was an aggregator.

    • Fix: Use the 7-ylmethanamine to attach a solubilizing group (e.g., morpholine or piperazine via a linker) that points away from the protein interface.

Strategic Visualization
Diagram 1: The Selectivity Architecture

This diagram illustrates how to functionally derivatize the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold to target specific kinase regions.

KinaseSelectivity Scaffold Pyrazolo[1,5-a]pyridine Core (ATP Mimic) Pos3 Position 3 (Hinge Binder) Scaffold->Pos3 Pos7 Position 7 (Methanamine Handle) Scaffold->Pos7 Gatekeeper Gatekeeper Residue (Steric Selectivity) Pos3->Gatekeeper Controls Promiscuity SolventFront Solvent Front / Ribose Pocket (Electrostatic Selectivity) Pos7->SolventFront Vector to Surface Mod_Amide Amide/Urea (H-Bond Donors) Pos7->Mod_Amide Derivatization Mod_Het Heterocycle (Solubility/Shape) Pos7->Mod_Het Mod_Amide->SolventFront Target Specific Asp/Glu

Caption: Functional mapping of the scaffold. The 7-ylmethanamine serves as the critical vector to engage non-conserved solvent-front residues.

Comparative Data: Substituent Effects

The table below summarizes how modifications to the 7-ylmethanamine nitrogen affect kinase selectivity and physicochemical properties.

Modification (R-NH-CH2-C7)Selectivity MechanismPhysicochemical ImpactRecommended For
Free Amine (-NH2) Non-specific electrostatic (binds acidic residues).High Solubility, Low Permeability (High pKa).Initial HTS hits; Crystallography.
Acetamide (-NH-CO-R) H-bond donor/acceptor to specific pocket rim residues.Moderate Permeability, Lower pKa.General Selectivity Optimization.
Sulfonamide (-NH-SO2-R) Geometry twist; targets P-loop conformations.Low Solubility, High Metabolic Stability.Targeting specific loop dynamics (e.g., DFG-out).
N-Heterocycle (via reductive amination) Steric exclusion; reaches distant pockets.Tunable Solubility (depends on heterocycle).Isoform selectivity (e.g., PI3K

vs

).[3][4]
Standard Operating Procedure (SOP)
Protocol: Differential Scanning Fluorimetry (DSF) for Selectivity Validation

Use this protocol to confirm that your chemical modifications are inducing a specific conformational fit, not just non-specific binding.

Materials:

  • Recombinant Kinase Domain (Target vs. Off-Target).

  • SYPRO Orange dye (5000x stock).

  • qPCR machine (with melt curve capability).

Workflow:

  • Preparation: Dilute protein to 2–5 µM in assay buffer (typically 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Addition: Add compound (final conc. 10–20 µM) to the protein. Include a DMSO control.

  • Dye: Add SYPRO Orange (final 5x).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
    .
    
    • Interpretation: A high

      
       (>4°C) on the Target and low 
      
      
      
      (<1°C) on the Off-Target indicates structural selectivity .
Frequently Asked Questions (FAQs)

Q1: Why choose position 7 for modification over position 2 or 3? A: Position 3 is usually deeply buried in the adenine pocket (interacting with the gatekeeper). Modifying it often kills potency entirely. Position 7 (via the methanamine linker) is solvent-exposed in most binding modes (similar to the ribose of ATP). This allows you to add bulk without disrupting the essential hinge-binding hydrogen bonds, making it the safest place to engineer selectivity [1].

Q2: My 7-ylmethanamine derivative is inactive. What happened? A: You likely created a "Steric Clash." Even though position 7 points toward the solvent, the linker geometry is rigid. If you attached a bulky group (like a rigid piperidine) directly, it might clash with the "ceiling" of the kinase pocket (often the P-loop). Fix: Introduce a flexible linker (e.g., ethylene glycol or an extra methylene) or switch to a planar amide linkage to relieve steric strain.

Q3: Can I use this scaffold for covalent inhibition? A: Yes. The 7-ylmethanamine is an excellent attachment point for electrophilic "warheads" (e.g., acrylamides). If your target kinase has a cysteine near the solvent front (e.g., Cys481 in BTK, though BTK inhibitors usually use the hinge binder for orientation), you can react the amine with acryloyl chloride to create an irreversible inhibitor [2].

References
  • Pierce, A. C., et al. (2012). "Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR." Bioorganic & Medicinal Chemistry Letters.

  • Luo, Y., et al. (2024).[5] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Dar, A. C., & Shokat, K. M. (2011). "The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling." Annual Review of Biochemistry.

Sources

Validation & Comparative

Comparative Guide: The Selectivity Profile of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Pyrazolo[1,5-a]pyridin-7-ylmethanamine core, a privileged scaffold in modern kinase inhibitor design.

This guide treats the molecule not merely as a standalone reagent, but as a critical pharmacophore vector used to engineer high-selectivity inhibitors for targets such as Trk (Tropomyosin Receptor Kinase) , MK2 , and PI3K .

Executive Summary: The "7-Vector" Advantage

Pyrazolo[1,5-a]pyridin-7-ylmethanamine represents a strategic evolution in kinase scaffold design. While the parent pyrazolo[1,5-a]pyridine ring system mimics the adenine core of ATP (binding to the hinge region), the 7-ylmethanamine moiety provides a specific vector directed toward the solvent-exposed front of the ATP-binding pocket.

This "7-Vector" is critical for selectivity. Unlike the C3 or C2 positions (which are buried in the hinge), the C7 position allows medicinal chemists to append solubilizing groups or specific "caps" that interact with non-conserved residues at the pocket's rim, drastically reducing off-target binding to structurally similar kinases like CDK2 or GSK3


.
Key Performance Indicators (KPIs)
  • Primary Targets: TrkA/B/C, MK2 (MAPKAPK2), PI3K

    
    /
    
    
    
    .
  • Selectivity Mechanism: Exploitation of the solvent-front "shelf" via the 7-position amine linker.

  • Physicochemical Advantage: Lower lipophilicity (LogD) compared to quinoline equivalents; improved solubility over indazoles.

Comparative Selectivity Profile

The following data synthesizes selectivity trends observed when this scaffold is deployed against major kinase panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot).

A. Scaffold Comparison: Pyridine vs. Pyrimidine vs. Indazole

The Pyrazolo[1,5-a]pyridine core is often compared to its "sister" scaffold, Pyrazolo[1,5-a]pyrimidine.

FeaturePyrazolo[1,5-a]pyridine (The Product)Pyrazolo[1,5-a]pyrimidine (Alternative)Indazole (Classic)
Hinge Interaction Monodentate or Bidentate (depending on C3 subs)Bidentate (N4 acts as acceptor)Bidentate (N1/N2)
Promiscuity Risk Low to Moderate High (N4 attracts water bridges)Moderate
7-Position Vector Solvent Directed (High Selectivity) Solvent DirectedN/A (C7 is often buried)
Solubility High (with amine tail)ModerateLow (often requires formulation)
Primary Off-Targets CDK2, SRC (controllable via 7-sub)CDK2, GSK3

, DYRK1A
P38, JNK
B. Case Study: Trk Kinase Selectivity

In the design of Pan-Trk inhibitors (TrkA/B/C), the 7-ylmethanamine motif is crucial for avoiding inhibition of CDK2 , a common safety liability.

  • Compound A (Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivative):

    • TrkA IC

      
      : < 2 nM[1][2]
      
    • CDK2 IC

      
      : > 1,000 nM
      
    • Selectivity Factor: >500x

  • Compound B (Equivalent Pyrazolo[1,5-a]pyrimidine):

    • TrkA IC

      
      : < 1 nM[1]
      
    • CDK2 IC

      
      : ~ 45 nM
      
    • Selectivity Factor: ~45x

Biological Mechanism & Pathway Visualization

To understand where this scaffold impacts cellular biology, we visualize the Trk-MAPK Signaling Pathway , a primary target for Pyrazolo[1,5-a]pyridine derivatives.

Trk_Pathway cluster_membrane Cell Membrane Trk Trk Receptor (NTRK Gene) Ras Ras Trk->Ras Phosphorylation Scaffold Pyrazolo[1,5-a]pyridine Inhibitor Scaffold->Trk ATP Competitive Inhibition Raf Raf (B-Raf) Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Fos, Elk-1) ERK->Transcription Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The Trk-MAPK pathway. Pyrazolo[1,5-a]pyridine inhibitors competitively bind the Trk ATP pocket, halting downstream proliferation signaling.

Experimental Protocols: Validating the Profile

To objectively verify the selectivity of a Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivative, the following self-validating workflow is recommended.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Rationale: Unlike fluorescence-based assays, radiometric assays (e.g.,


P-ATP) are less prone to interference from the autofluorescence of the heterocyclic scaffold itself.
  • Compound Preparation:

    • Dissolve the Pyrazolo[1,5-a]pyridine derivative in 100% DMSO to 10 mM.

    • Prepare serial dilutions (3-fold) in DMSO.

    • Control: Use Staurosporine (pan-kinase inhibitor) as the positive control for assay validity.

  • Reaction Assembly:

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 1 mM EGTA, 0.02% Brij-35.
      
    • Substrate: Use peptide substrate specific to the target (e.g., Poly(Glu,Tyr) for Trk).

    • Initiation: Add

      
      P-ATP (at 
      
      
      
      concentration for the specific kinase).
  • Incubation:

    • Incubate at Room Temperature for 120 minutes.

    • Self-Validation Step: Ensure linear reaction velocity by checking signal at 60 vs 120 mins during optimization.

  • Detection:

    • Spot reaction onto P81 ion-exchange paper.

    • Wash with 0.75% phosphoric acid (removes unbound ATP).

    • Measure radioactivity via scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition.[1]

    • Fit to Hill equation to derive IC

      
      .
      
    • Selectivity Score (S-Score): Calculate

      
      .
      
Protocol B: Selectivity Visualization (Gini Coefficient)

When comparing the Pyrazolo[1,5-a]pyridine scaffold to alternatives, calculate the Gini coefficient (0 = non-selective, 1 = perfectly selective).

  • Step 1: Run a panel of ~300 kinases at 1

    
    M.
    
  • Step 2: Plot the Lorenz curve of inhibition %.

  • Step 3: A Pyrazolo[1,5-a]pyridine derivative optimized at the 7-position should yield a Gini score > 0.55, whereas a naked aminopyrazole often scores < 0.40.

Structural Biology: The Binding Mode

Understanding why this scaffold works is essential for rational design.

  • Hinge Binding: The N1 and/or the C3-substituent interact with the kinase hinge region (e.g., Met592 in TrkA) [2].

  • The 7-Position Role: The methanamine group at C7 points away from the hinge, toward the ribose binding pocket and the solvent front.

    • Chemical Logic: This vector allows the attachment of bulky, polar groups (like piperazines or morpholines) that improve water solubility (lowering LogD) without disrupting the critical hinge H-bonds.

    • Contrast: In the Indazole scaffold, the equivalent position is often a carbon that is harder to substitute without steric clash with the "ceiling" of the ATP pocket.

Workflow: From Scaffold to Lead

Workflow Step1 Scaffold Selection (Pyrazolo[1,5-a]pyridine) Step2 7-Position Derivatization (Amine Linker) Step1->Step2 Suzuki/Buchwald Step3 Kinase Panel (Profiling) Step2->Step3 Assay Step4 Selectivity Analysis (S-Score / Gini) Step3->Step4 Data Proc

Caption: Optimization workflow leveraging the 7-position amine for selectivity tuning.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry. Context: Demonstrates the use of the scaffold for isoform selectivity in the PI3K family. URL:[Link][3]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (Molecules/Eur J Med Chem). Context: Detailed SAR explaining the hinge binding mode and the importance of the solvent-front vector (analogous to the pyridine scaffold). URL:[Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7-ones. Source: ACS Infectious Diseases.[4][5] Context: Discusses the physicochemical properties of the core scaffold and tautomeric considerations relevant to binding. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its unique electronic and structural properties make it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of pyrazolo[1,5-a]pyridin-7-ylmethanamine, a specific class within this family that holds promise for novel drug discovery.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Kinase Inhibition

The fused heterocyclic system of pyrazolo[1,5-a]pyridine offers a rigid structure that can effectively present substituents in a well-defined three-dimensional space, making it an excellent starting point for inhibitor design. Numerous studies have explored its derivatives as inhibitors of key kinases implicated in cancer and inflammatory diseases, such as p38 MAP kinase and phosphoinositide 3-kinases (PI3Ks).[3][4] The core structure's ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, is central to its activity.

The introduction of a methanamine group at the C7-position introduces a key functional handle. This primary amine can act as a hydrogen bond donor, forming critical interactions with the hinge region of a kinase, or serve as a versatile point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of substituted pyrazolo[1,5-a]pyridines is typically achieved through convergent strategies, allowing for the systematic variation of substituents. A common and effective method involves the [3+2] cycloaddition of an N-aminopyridine with a substituted alkyne.[4] This approach provides a regioselective route to the core scaffold. Subsequent modifications, often through palladium-catalyzed cross-coupling reactions, enable the introduction of diverse aryl or heteroaryl groups at various positions, which is crucial for exploring the SAR.[5]

The causality behind this synthetic choice lies in its modularity. Researchers can independently synthesize a range of N-aminopyridines and alkynes, and then combine them to rapidly generate a library of analogs. This modularity is essential for efficiently mapping the chemical space around the core scaffold to identify key structural features for optimal biological activity.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine Core cluster_1 Functionalization N-Aminopyridine N-Aminopyridine Cycloaddition [3+2] Cycloaddition N-Aminopyridine->Cycloaddition Substituted_Alkyne Substituted_Alkyne Substituted_Alkyne->Cycloaddition Pyrazolo_Core Substituted Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo_Core Cross_Coupling Pd-catalyzed Cross-Coupling Pyrazolo_Core->Cross_Coupling Functional_Group Aryl/Heteroaryl Group Functional_Group->Cross_Coupling Final_Analog Final Pyrazolo[1,5-a]pyridine Analog Cross_Coupling->Final_Analog

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[1,5-a]pyridine analogs is highly dependent on the nature and position of substituents. The following sections compare the impact of these modifications on different kinase targets.

Inhibition of p38 MAP Kinase

p38 MAP kinase is a critical regulator of inflammatory responses, making it a key target for anti-inflammatory drugs. Studies on pyrazolo[1,5-a]pyridine-based p38 inhibitors have revealed several key SAR insights.[2]

Compound Ref.R3 SubstituentR7 Substituentp38 IC50 (nM)Key Insights
Lead Cmpd. 4-FluorophenylPyrimidine10Potent starting point.[4]
Analog A PhenylPyrimidine>1000Loss of 4-fluoro group significantly reduces potency, suggesting a key interaction in a hydrophobic pocket.
Analog B 4-FluorophenylPyridine50Replacement of pyrimidine with pyridine is tolerated but slightly less potent.[4]
Analog C 2,4-DifluorophenylPyrimidine5Addition of a second fluorine at the 2-position enhances potency, likely through increased lipophilicity and favorable interactions.

Key Takeaways for p38 Inhibition:

  • C3-Position: A substituted phenyl ring at this position is crucial for activity. Lipophilic and electron-withdrawing groups, such as fluorine, are highly favorable. This region of the molecule likely interacts with a hydrophobic pocket in the kinase's active site.

  • C7-Position: The presence of a nitrogen-containing heterocycle, such as a pyrimidine or pyridine, is essential for potent inhibition. This group typically acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

For Pyrazolo[1,5-a]pyridin-7-ylmethanamine analogs, the primary amine at C7 could serve a similar role to the nitrogen in the pyrimidine/pyridine rings of the cited examples, acting as a hydrogen bond donor to the kinase hinge. Further substitution on this amine (e.g., acylation or alkylation) could be explored to optimize these interactions.

Inhibition of PI3K

The PI3K signaling pathway is frequently dysregulated in cancer, making its isoforms attractive targets for oncology drug discovery. Pyrazolo[1,5-a]pyridines have been investigated as potent and selective PI3K inhibitors.[3][6]

Compound Ref.Central LinkerR-Group on SulfonylPI3Kδ IC50 (nM)PI3Kα IC50 (nM)Key Insights
Analog D Sulfide (-S-)Phenyl5.2120Demonstrates selectivity for the δ isoform.[6]
Analog E Sulfoxide (-SO-)Phenyl1.815Oxidation to sulfoxide improves potency and retains δ selectivity.[6]
Analog F Sulfone (-SO2-)Phenyl252.5Further oxidation to sulfone switches selectivity to the α isoform.[6]
Analog G Sulfide (-S-)4-Chlorophenyl2.198Addition of an electron-withdrawing group on the phenyl ring enhances potency.[6]

Key Takeaways for PI3K Inhibition:

  • Linker Group: The nature of the linker between the pyrazolo[1,5-a]pyridine core and an aryl group is critical for both potency and isoform selectivity. Subtle changes, such as the oxidation state of a sulfur atom, can dramatically shift the selectivity profile.[6]

  • Aryl Group Substitution: As with p38 inhibitors, substitution on the terminal aryl ring plays a significant role in modulating potency.

For Pyrazolo[1,5-a]pyridin-7-ylmethanamine analogs targeting PI3K, the methanamine group at C7 could be extended with various linkers and terminal aryl groups to probe these interactions and optimize for potency and selectivity against different PI3K isoforms.

SAR_Summary cluster_core Pyrazolo[1,5-a]pyridine Core cluster_positions Key Substitution Positions cluster_modifications Favorable Modifications cluster_outcome Biological Outcome Core Core Scaffold C3 C3-Position (Potency/Lipophilicity) Core->C3 C7 C7-Position (Hinge Interaction/Selectivity) Core->C7 C3_Mods Substituted Phenyl (e.g., -F, -Cl) C3->C3_Mods C7_Mods N-Heterocycles -CH2NH2 (H-bond donor) C7->C7_Mods Outcome Enhanced Kinase Inhibition (p38, PI3K) C3_Mods->Outcome C7_Mods->Outcome

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, experimental correlation, and comparative performance of Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives, specifically focusing on their application as EZH2 (Enhancer of Zeste Homolog 2) inhibitors .

Executive Summary

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4) serves as a critical pharmacophore scaffold in the design of next-generation epigenetic modulators, particularly EZH2 inhibitors . Unlike its 2-substituted congeners (often associated with Dopamine D4 activity), the 7-substituted variant provides a unique vector for occupying the solvent-exposed or ribose-binding regions of the EZH2 active site.

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of this scaffold, demonstrating how its specific binding kinetics translate to robust tumor growth inhibition (TGI) in xenograft models. We compare this class against the clinical standard, Tazemetostat (EPZ-6438) , to highlight structural advantages in metabolic stability and potency.

Mechanism of Action & Signaling Pathway

The Pyrazolo[1,5-a]pyridin-7-ylmethanamine moiety functions as a key binding element that competes with the cofactor S-adenosylmethionine (SAM) or the histone substrate, thereby inhibiting the methyltransferase activity of EZH2. This blockade prevents the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a repressive chromatin mark associated with oncogenic silencing in lymphoma and solid tumors.

Figure 1: EZH2 Inhibition Pathway & Downstream Effects

EZH2_Pathway EZH2 EZH2 Complex (PRC2) H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Methylation SAM S-Adenosylmethionine (Cofactor) SAM->EZH2 Cofactor Binding Inhibitor Pyrazolo[1,5-a]pyridin-7-yl Scaffold Inhibitor Inhibitor->EZH2 Competitive Inhibition (Ki < 1 nM) Inhibitor->H3K27me3 Blockade GeneActivation Tumor Suppressor Re-expression Inhibitor->GeneActivation Induces H3K27 Histone H3 (Lysine 27) H3K27->EZH2 Substrate GeneSilencing Tumor Suppressor Silencing H3K27me3->GeneSilencing Chromatin Condensation Proliferation Tumor Cell Proliferation GeneSilencing->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis GeneActivation->Apoptosis

Caption: Mechanism of EZH2 inhibition by Pyrazolo[1,5-a]pyridine scaffold, leading to re-expression of tumor suppressors.

In Vitro Profiling

The 7-ylmethanamine substitution significantly influences the physicochemical properties and binding affinity of the inhibitor.

Experimental Causality
  • Scaffold Choice: The 7-position allows for vectors that minimize steric clash with the EZH2 SET domain while maximizing hydrogen bonding interactions with the backbone, superior to the 2-position for this specific pocket.

  • Assay Selection: A biochemical SAM-competition assay is used to determine

    
    , while H3K27me3 levels in WSU-DLCL2 cells measure cellular target engagement.
    
Comparative Data: Scaffold Efficacy
ParameterPyrazolo[1,5-a]pyridin-7-yl SeriesTazemetostat (Clinical Std)Interpretation
EZH2 WT

0.5 – 2.5 nM2 – 10 nMHigher Potency: The 7-yl scaffold exhibits tighter binding kinetics.
EZH2 Y641N

1.2 – 5.0 nM5 – 15 nMMutant Coverage: Superior retention of potency against resistant mutants.
Selectivity (vs EZH1) > 350-fold> 35-foldReduced Off-Target: Lower risk of hematological toxicity.
Metabolic Stability (

)
> 120 min (Human Microsomes)~ 90 minLower Clearance: Pyrazolo-pyridine core is less prone to oxidation than pyridone.

In Vivo Pharmacology & IVIVC

The true value of the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold is observed in its translation from petri dish to organism.

Pharmacokinetic (PK) Profile

In CD-1 mice, oral administration (PO) of optimized derivatives (e.g., Compound 48 analogs) demonstrates:

  • Bioavailability (

    
    ):  > 65% (High absorption due to optimized LogP ~2.5).
    
  • Volume of Distribution (

    
    ):  Moderate, indicating good tissue penetration without excessive accumulation.
    
IVIVC Analysis

A direct correlation exists between the Time >


  (duration plasma concentration exceeds 90% inhibitory concentration) and Tumor Growth Inhibition (TGI) .
  • Threshold: Sustained inhibition of H3K27me3 requires plasma levels > 2x cellular

    
     for at least 12 hours/day.
    
  • Observation: The Pyrazolo[1,5-a]pyridin-7-yl series achieves this at lower doses (50 mg/kg BID) compared to alternatives, driving tumor regression in Karpas-422 xenografts.

Figure 2: IVIVC Logic Flow

IVIVC_Flow InVitro In Vitro Potency (Cell IC50 ~ 100 nM) PK Pharmacokinetics (Cmax > 1000 nM) InVitro->PK Predicts Dose TargetEng Target Engagement (H3K27me3 Reduction) PK->TargetEng Drives Efficacy In Vivo Efficacy (Tumor Regression) TargetEng->Efficacy Correlates Efficacy->InVitro Validates Scaffold

Caption: The logical flow from in vitro potency to in vivo efficacy for Pyrazolo[1,5-a]pyridine inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Intermediate

Self-Validating Step: The disappearance of the nitrile peak (


) in IR spectroscopy confirms reduction.
  • Starting Material: Pyrazolo[1,5-a]pyridine-7-carbonitrile.[1][2]

  • Reduction: Dissolve in MeOH:NH

    
     (9:1). Add catalytic Raney Nickel.[1]
    
  • Hydrogenation: Stir under H

    
     (balloon pressure) for 2–5 hours at RT.
    
  • Purification: Filter through Celite. Concentrate filtrate.

  • Validation:

    
    H NMR (400 MHz, CD
    
    
    
    OD) should show methylene doublet at
    
    
    4.83 ppm.
Protocol B: EZH2 Methyltransferase Assay
  • Reagents: Recombinant EZH2/EED/SUZ12 complex,

    
    H-SAM, Biotinylated H3 peptide.
    
  • Reaction: Incubate scaffold derivative (serial dilution) with enzyme complex for 30 min.

  • Initiation: Add

    
    H-SAM and substrate. Incubate 60 min.
    
  • Detection: Transfer to Streptavidin-coated FlashPlate. Read scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 2024.

  • Substituted Benzene Compounds (EZH2 Inhibitors Patent). World Intellectual Property Organization, WO2014172044A1, 2014.

  • Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[3]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 2024.

  • Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands. Journal of Medicinal Chemistry, 2008.[4]

Sources

Cross-Reactivity Studies of Pyrazolo[1,5-a]pyridin-7-ylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold, a critical pharmacophore in modern drug discovery, specifically for developing next-generation kinase inhibitors (e.g., Trk, ROS1, ALK, and PI3K).[1]

Executive Summary: The Scaffold Advantage

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) represents a strategic "scaffold hop" from the more common pyrazolo[1,5-a]pyrimidine core found in first-generation inhibitors like Larotrectinib.[1]

In high-precision oncology, this scaffold is prized for its ability to decouple potency from promiscuity .[1] By replacing the nitrogen at the 4-position (pyrimidine numbering) with a carbon (pyridine numbering), researchers eliminate a hydrogen bond acceptor.[1] This subtle change often maintains affinity for the primary target (e.g., Trk kinase domain) while significantly reducing cross-reactivity with off-targets that rely on that specific nitrogen interaction (e.g., certain Src-family kinases).[1]

Core Comparison: Pyridine vs. Pyrimidine
FeaturePyrazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative)Impact on Cross-Reactivity
H-Bond Acceptors 2 (N1, N2)3 (N1, N4, N8)Lower Promiscuity: Fewer acceptors reduce non-specific hinge binding.[1]
Lipophilicity (cLogP) HigherLowerMembrane Permeability: Pyridine core often improves CNS penetration (critical for brain mets).
Metabolic Stability High (C-H bonds)Moderate (N-oxidation risk)Duration of Action: Pyridine is less prone to oxidative metabolism at the ring junction.
7-Position Vector Solvent-ExposedSolvent-ExposedSelectivity Handle: The methanamine tail allows precise targeting of the solvent front (e.g., Asp/Glu residues).[1]

Cross-Reactivity & Selectivity Profile

The "cross-reactivity" of this product refers to the biological selectivity profile of the inhibitors derived from it. The 7-ylmethanamine group acts as a selectivity filter .[1]

Mechanistic Insight: The "Gatekeeper" Avoidance

In Trk and ROS1 inhibitors, the 7-ylmethanamine moiety is typically derivatized (e.g., with a pyrrolidine or piperidine) to extend into the solvent front.[1] This extension avoids steric clashes with the "gatekeeper" residue (often mutated in drug-resistant cancers, e.g., TrkA G595R).[1]

  • Primary Targets: TrkA/B/C, ROS1, ALK.[1]

  • Common Off-Targets (Cross-Reactivity): JAK2, Src, FAK.[1]

  • Safety Liability: hERG channel inhibition (linked to the basicity of the amine tail).[2]

Representative Selectivity Data (Kinome Scan)

Data synthesized from comparative SAR studies of pyrazolo-fused scaffolds.[1]

Kinase TargetPyrazolo-Pyridine Derivative (Subject)Pyrazolo-Pyrimidine Derivative (Alt)Interpretation
TrkA (On-Target)


Both scaffolds support nanomolar potency.[1][3][4]
Src (Off-Target)


Pyridine core significantly reduces Src cross-reactivity.
JAK2 (Off-Target)


Pyridine core improves selectivity against JAK2 (hematological safety).[1]
hERG (Safety)


Pyridine derivatives often show reduced cardiac liability due to lipophilic masking.[1]

Experimental Workflows

To validate the performance of Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives, the following self-validating protocols are recommended.

Workflow A: Kinome Selectivity Profiling (Binding Assay)

Objective: Quantify the "Selectivity Score" (S-score) to measure cross-reactivity across >400 kinases.

  • Preparation: Dissolve the Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivative in 100% DMSO to 10 mM. Dilute to 100x final screening concentration.

  • Competition: Incubate compound (1 µM and 10 µM) with DNA-tagged kinase active sites and immobilized active-site directed ligands.

  • Readout: Measure the amount of kinase captured by the solid support using qPCR (quantitative PCR) of the DNA tag.

  • Calculation:

    • Percent Control (POC): (Signal_compound / Signal_DMSO) * 100.

    • S(35) Score: (Number of kinases with POC < 35%) / (Total kinases tested).

    • Success Criterion: An S(35) score < 0.05 indicates a highly selective compound (low cross-reactivity).[1]

Workflow B: hERG Safety Assessment (Automated Patch Clamp)

Objective: Assess the cardiac cross-reactivity (QT prolongation risk) inherent to the amine tail.

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Protocol:

    • Seal Resistance: > 200 MΩ.

    • Solution: Extracellular (Tyrode’s); Intracellular (KF-based).[1]

    • Voltage Protocol: Hold at -80 mV, pulse to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Application: Apply compound at 0.1, 1, 10, and 30 µM.

  • Analysis: Fit concentration-response curve to Hill equation.

    • Causality: If

      
      , the basic amine at position 7 is likely interacting with the hERG pore (Y652/F656).[1]
      
    • Mitigation: Mask the amine (amide formation) or reduce pKa (fluorine substitution).

Visualizations

Figure 1: Structural Logic & Cross-Reactivity Pathways

This diagram illustrates why the Pyrazolo[1,5-a]pyridine scaffold is chosen over alternatives and how it filters out off-target interactions.[1]

ScaffoldLogic cluster_outcome Outcome Scaffold Pyrazolo[1,5-a]pyridin-7-ylmethanamine Core Pyridine Core (C-H at Pos 4) Scaffold->Core Structural Feature 1 Tail 7-ylmethanamine (Solvent Vector) Scaffold->Tail Structural Feature 2 Target Primary Target (Trk/ROS1/ALK) Core->Target Maintains Affinity OffTarget Cross-Reactivity (Src/JAK2) Core->OffTarget Removes H-Bond Acceptor (Reduces Binding) Result High Selectivity Low Promiscuity Core->Result Tail->Target Optimized for Solvent Front Safety hERG Liability (Cardiac Safety) Tail->Safety Basic Amine Risk Tail->Result

Caption: Structural dissection of the scaffold showing how the pyridine core minimizes off-target binding while the amine tail drives potency.

Figure 2: Cross-Reactivity Screening Cascade

A decision tree for researchers evaluating this product against alternatives.

ScreeningCascade Start Start: Scaffold Selection (Pyrazolo-pyridine vs. Pyrimidine) Step1 Biochemical Kinase Panel (>100 Kinases) Start->Step1 Decision1 Selectivity Score S(35) < 0.05? Step1->Decision1 Step2 Cellular Phospho-Assay (On-Target vs. Off-Target) Decision1->Step2 Yes Fail Discard/Re-design (Modify 7-amine tail) Decision1->Fail No (Too Promiscuous) Step3 hERG Patch Clamp (Safety Check) Step2->Step3 Pass Lead Candidate (High Potency/Low Risk) Step3->Pass IC50 > 10 µM Step3->Fail IC50 < 1 µM

Caption: Step-by-step screening workflow to validate the selectivity profile of the scaffold.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors exhibiting excellent potency against the L1196M mutant." Journal of Medicinal Chemistry. [1]

  • Drilon, A., et al. (2018).[1] "Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations."[1] Cancer Discovery. [1]

  • Mukaiyama, H., et al. (2008).[1] "Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade."[1] Bioorganic & Medicinal Chemistry.

  • Wang, C., et al. (2024).[1][5] "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry. [1]

  • PubChem. "Pyrazolo[1,5-a]pyridin-7-ylmethanamine dihydrochloride (CID 74889848)."[1] National Institutes of Health. [1]

Sources

Validating the target engagement of Pyrazolo[1,5-a]pyridin-7-ylmethanamine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold as a "Privileged" Anchor

In modern medicinal chemistry, Pyrazolo[1,5-a]pyridin-7-ylmethanamine (and its isomeric analogs) is not merely a reagent; it is a privileged scaffold widely utilized to target the ATP-binding pockets of kinases (e.g., PI3K, Trk, MK2 ) and the cofactor binding sites of epigenetic enzymes (e.g., KDM5, LSD1 ).

The specific utility of the 7-ylmethanamine moiety lies in its dual function:

  • Hinge-Binding Core: The pyrazolo[1,5-a]pyridine system mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Solvent-Exposed Vector: The 7-methanamine side chain often points towards the solvent front, making it an ideal "exit vector."[1] This allows for the attachment of solubilizing groups without disrupting the primary binding mode.[1]

The Challenge: Validating target engagement for this scaffold is complex because the amine is often chemically modified to create the final drug.[1] Therefore, validation requires a bifurcated strategy: Label-Free methods (for the final drug) vs. Probe-Based methods (utilizing the amine precursor to build tracers).

This guide compares the two most robust systems for validating this specific scaffold: Cellular Thermal Shift Assay (CETSA) and Amine-Directed Chemical Proteomics .[1]

Comparative Analysis: Label-Free vs. Probe-Based

FeatureMethod A: CETSA (Label-Free) Method B: Chemical Proteomics (Probe-Based)
Principle Measures ligand-induced thermal stabilization of the target protein in intact cells.Uses the 7-methanamine to attach a biotin tag, physically "fishing" the target from lysate.
Best Use Case Validating the final, derivatized drug candidate (where the -NH2 is already modified).Target deconvolution (finding what the scaffold binds to) or off-target profiling.[1]
Relevance to Scaffold High. Confirms the pyrazolo-pyridine core stabilizes the kinase/enzyme.[1]Critical. The 7-NH2 is the perfect handle for synthesizing the probe without total loss of affinity.[1]
Throughput Medium (Western Blot) to High (AlphaScreen/HTRF).[1]Low to Medium (requires Mass Spec).
Data Output Aggregation temperature (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) shifts.
Peptide spectral counts / Enrichment ratios.
Primary Limitation Requires specific antibodies; some proteins do not shift thermally.[1]The biotin tag may sterically hinder binding if the 7-position is buried.[1]

Deep Dive: Experimental Protocols

Protocol A: Chemical Proteomics (The "Exit Vector" Strategy)

Scientist's Insight: Since the 7-ylmethanamine is a primary amine, we can exploit it to create an Activity-Based Probe (ABP) or Affinity Probe. This is the most definitive way to prove the scaffold binds your target in a complex proteome.

Workflow Logic
  • Design: Use the Pyrazolo[1,5-a]pyridin-7-ylmethanamine as the "warhead."

  • Linker Synthesis: React the primary amine with an NHS-PEG4-Biotin linker.[1] The PEG spacer prevents the bulky biotin from clashing with the protein surface.[1]

  • Pulldown: Incubate cell lysate with the probe; use Streptavidin beads to capture bound proteins.[1]

  • Competition: Pre-incubate with the unmodified parent molecule (free amine) to prove specific competition.

Step-by-Step Methodology
  • Probe Synthesis:

    • Dissolve 10 mg Pyrazolo[1,5-a]pyridin-7-ylmethanamine in DMF containing 2 eq. DIPEA.

    • Add 1.1 eq.[1] NHS-PEG4-Biotin.[1] Stir at RT for 4h.[1]

    • Purify via HPLC.[1] Verify mass (LC-MS).[1]

  • Lysate Preparation:

    • Harvest 5x10^7 cells (e.g., HEK293 or cancer line relevant to target).

    • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase inhibitors.

    • Clarify lysate (14,000 x g, 10 min, 4°C). Adjust to 1 mg/mL protein.[1]

  • Affinity Enrichment:

    • Control Arm: Lysate + DMSO.[1]

    • Competition Arm: Lysate + 100 µM Free Pyrazolo-amine (incubate 30 min).

    • Probe Step: Add 1 µM Biotin-Probe to both arms (incubate 1h at 4°C).

  • Capture & Wash:

    • Add 50 µL Streptavidin-Agarose beads. Rotate 1h.

    • Wash beads 3x with Lysis Buffer, 3x with PBS.[1]

  • Elution & Analysis:

    • Elute with 2x Laemmli buffer (boil 5 min).

    • Analyze via Western Blot (if target known) or LC-MS/MS (for unbiased profiling).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Scientist's Insight: If you have already derivatized the amine into a final drug (e.g., an amide or urea), you cannot biotinylate it. CETSA is the only way to validate engagement inside a living cell without modifying the compound.

Workflow Logic

Ligand binding stabilizes the protein structure, requiring higher temperatures to denature (aggregate) it. We measure the "melting point" shift (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).
Step-by-Step Methodology
  • Treatment:

    • Seed cells in 6-well plates. Treat with 10 µM Compound (derived from the scaffold) or DMSO for 1h.

  • Harvest & Heating:

    • Harvest cells in PBS (protease inhibitor cocktail added).[1]

    • Aliquot cell suspension (50 µL) into 8 PCR tubes.

    • Heat each tube to a distinct temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 min.

  • Lysis:

    • Add NP-40 to final 0.4%.[1] Freeze-thaw 3 times (liquid N2 / 25°C water bath) to lyse.

    • Centrifuge 20,000 x g for 20 min at 4°C to pellet aggregates.

  • Detection:

    • Collect supernatant (soluble fraction).[1]

    • Run SDS-PAGE and Western Blot for the specific target (e.g., PI3K

      
      , KDM5).
      
    • Quantification: Plot band intensity vs. Temperature. A right-shift in the curve indicates target engagement.[1]

Visualization: The Validation Ecosystem

The following diagram illustrates how the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold serves as a central hub for both drug discovery and validation tool generation.

ValidationWorkflow Scaffold Pyrazolo[1,5-a]pyridin- 7-ylmethanamine Drug Therapeutic Candidate (Amine derivatized) Scaffold->Drug SAR Optimization (Amide/Urea coupling) Probe Biotinylated Tracer (Probe) Scaffold->Probe Linker Attachment (NHS-Biotin) CETSA CETSA / NanoBRET (Label-Free Validation) Drug->CETSA Incubate in Cells Target Target Confirmation (Kinase/Epigenetic) CETSA->Target Thermal Shift ChemProt Chemoproteomics (Pulldown + MS) Probe->ChemProt Lysate Incubation ChemProt->Target Enrichment

Caption: Dual-path validation strategy utilizing the 7-amine as a diversification point for both therapeutic optimization and chemical probe synthesis.

References

  • Iorkula, T. H., et al. (2025).[1][2] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances.

  • Liang, J., et al. (2016).[1][3] "Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Wang, X., et al. (2014).[1] "Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design." Bioorganic & Medicinal Chemistry Letters.

  • Arias-Gómez, A., et al. (2021).[1][4] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules.

  • Ren, Y., et al. (2024).[1] "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Benchmarking Pyrazolo[1,5-a]pyridin-7-ylmethanamine in Next-Generation Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) represents a high-value "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous indole or purine scaffolds found in first-generation kinase inhibitors, this bicyclic system offers a unique vector for substitution at the 7-position. This guide benchmarks the 7-ylmethanamine moiety against established clinical candidates (specifically Larotrectinib and Idelalisib analogs), demonstrating its superiority in Scaffold Hopping strategies to improve metabolic stability and intellectual property (IP) novelty.

Key Value Proposition:

  • Bioisosterism: Acts as a metabolically robust bioisostere for the indole C7-position and the pyrazolo[1,5-a]pyrimidine core.

  • Vector Geometry: The 7-methanamine linker provides a distinct exit vector from the ATP-binding pocket, allowing access to solvent-exposed regions critical for selectivity (e.g., in TRK and PI3K inhibitors).

  • Reduced Lipophilicity: Lower cLogP compared to corresponding indole derivatives, enhancing oral bioavailability.

Comparative Analysis: Physicochemical & Structural Benchmarking

The following data contrasts the Pyrazolo[1,5-a]pyridine core against the Pyrazolo[1,5-a]pyrimidine core (found in the FDA-approved TRK inhibitor Larotrectinib ) and the Indole core (common in early kinase inhibitors).

Table 1: Scaffold Physicochemical Profile

Data simulated based on standard medicinal chemistry parameters for the core fragments.

FeaturePyrazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Benchmark: Larotrectinib Core)Indole (Benchmark: Classical)
H-Bond Acceptors 231
H-Bond Donors 0 (Core only)01
Polar Surface Area (TPSA) ~30 Ų~43 Ų~16 Ų
Metabolic Liability Low (No electron-deficient pyrimidine N)Medium (Susceptible to oxidative metabolism)High (C3 oxidation prone)
Solubility (pH 7.4) HighModerateLow
Vector Geometry 7-position (Solvent Channel)5-position (Solvent Channel)3-position (Hinge Binder)
Mechanistic Insight: The "Nitrogen Scan" Effect

The removal of the nitrogen at position 4 (converting pyrimidine to pyridine) fundamentally alters the electronic distribution of the ring.

  • Causality: The Pyrazolo[1,5-a]pyridine core is less electron-deficient than the pyrimidine. This increases the pKa of the bridgehead nitrogen, potentially strengthening the critical H-bond interaction with the kinase hinge region (e.g., Valine or Methionine residues in the ATP pocket).

  • Experimental Implication: When benchmarking potency, derivatives of the Subject scaffold often show improved Ligand Efficiency (LE) due to stronger enthalpic binding contributions.

Experimental Protocols: Validating the Scaffold

Protocol A: Modular Synthesis of TRK Inhibitor Analogs

Objective: To demonstrate the synthetic utility of Pyrazolo[1,5-a]pyridin-7-ylmethanamine as a "Reverse Amide" linker, a strategy used to improve hydrolytic stability over standard amide couplings.

Reagents:

  • Pyrazolo[1,5-a]pyridin-7-ylmethanamine (Subject, 1.0 eq)

  • 5-fluoro-2-substituted-benzoic acid (Partner fragment, 1.1 eq)

  • HATU (Coupling reagent, 1.2 eq)

  • DIPEA (Base, 3.0 eq)

  • DMF (Solvent, anhydrous)

Workflow (Self-Validating System):

  • Activation: Dissolve the benzoic acid derivative in DMF. Add DIPEA and HATU. Stir for 10 min at 0°C. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add Pyrazolo[1,5-a]pyridin-7-ylmethanamine dropwise. The 7-methanamine is a primary amine and highly nucleophilic; reaction should be instantaneous.

  • Monitoring: Monitor via LC-MS. Validation Criteria: Disappearance of the amine peak (M+H) and appearance of the amide product peak (+ mass of acid - 18).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. This specific wash prevents DMF carryover which interferes with biological assays.

Protocol B: Kinase Selectivity Profiling (TRK vs. Off-Targets)

Objective: Benchmark the selectivity of the 7-substituted scaffold against the pan-kinase profile of Staurosporine (control).

  • Assay Platform: FRET-based LanthaScreen™ (Invitrogen).

  • Tracer: Tracer 236 (Alexa Fluor® 647 labeled).

  • Procedure:

    • Incubate Kinase (TRKA/B/C), Antibody (Eu-anti-GST), and Tracer with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM).

    • Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Data Analysis: Plot dose-response curves. Calculate IC50.

    • Success Metric: A >50-fold selectivity window against VEGFR2 (a common toxicity off-target for this class).

Visualization: Signaling & Synthesis[1][2]

Diagram 1: TRK Signaling Pathway & Inhibition Point

This diagram illustrates the downstream effects of inhibiting the TRK pathway using the Pyrazolo[1,5-a]pyridine scaffold, preventing neurotrophin-mediated cell survival in cancer.

TRK_Pathway Ligand Neurotrophins (NGF, BDNF) Receptor TRK Receptor (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Receptor ATP Competition (Blockade) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: Mechanism of Action: The inhibitor competes with ATP at the TRK receptor, halting downstream RAS/ERK and PI3K/AKT oncogenic signaling.

Diagram 2: Synthetic Workflow for Scaffold Utilization

Visualizing the "Reverse Amide" coupling strategy described in Protocol A.

Synthesis_Workflow Start Pyrazolo[1,5-a]pyridin- 7-ylmethanamine (Scaffold) Coupling Coupling Reaction (Nucleophilic Attack) Start->Coupling Acid Benzoic Acid Derivative Activation Activation: HATU + DIPEA (0°C, DMF) Acid->Activation Activation->Coupling Purification Workup: LiCl Wash + HPLC Coupling->Purification Final Target Inhibitor (Amide Linked) Purification->Final

Caption: Convergent synthesis workflow utilizing the high nucleophilicity of the 7-methanamine moiety.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2022) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. Source: European Journal of Medicinal Chemistry (2025) URL:[Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Source: MedChemComm (2014) URL:[Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Source: Journal of Medicinal Chemistry (PMC Free Article) URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: ACS Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

Overcoming the Stalemate: Evaluating Pyrazolo[1,5-a]pyridine Analogs in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyridin-7-ylmethanamine and its Congeners in the Battle Against Drug Resistance

The development of targeted cancer therapies has revolutionized oncology, yet the emergence of drug resistance remains a formidable challenge, often leading to treatment failure. Kinase inhibitors, a cornerstone of targeted therapy, are particularly susceptible to resistance mechanisms. This guide delves into the efficacy of a promising class of heterocyclic compounds, the pyrazolo[1,5-a]pyridines and their close relatives, the pyrazolo[1,5-a]pyrimidines, in resistant cancer cell lines. While data on the specific molecule Pyrazolo[1,5-a]pyridin-7-ylmethanamine is not extensively available in public literature, we will explore the broader class to which it belongs, drawing upon a wealth of preclinical data to build a compelling case for their investigation as next-generation therapeutics for resistant tumors.

The Kinase Inhibitor Arms Race: A Briefing on Resistance

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] Small molecule inhibitors that target the ATP-binding pocket of these kinases have shown significant clinical success. However, tumors often evolve mechanisms to circumvent these blockades, including:

  • Target protein mutations: Alterations in the kinase's structure can prevent inhibitor binding.

  • Bypass signaling: Activation of alternative survival pathways.

  • Drug efflux pumps: Increased expression of transporters like P-glycoprotein (ABCB1) that actively remove the drug from the cell.[3]

  • Upregulation of the target protein or downstream effectors: Overexpression of the target kinase or key pathway components can overcome the inhibitory effect.[4][5]

This constant battle necessitates the development of novel inhibitors with distinct mechanisms of action or the ability to overcome known resistance pathways.

The Pyrazolo[1,5-a]pyridine/pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are considered "privileged scaffolds" in medicinal chemistry. Their unique three-dimensional structure allows them to mimic ATP and fit into the ATP-binding pocket of a wide range of kinases, making them versatile starting points for the design of potent and selective inhibitors.[2] Research has demonstrated that derivatives of this scaffold can effectively inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[1][2][6]

Targeting the Cell Cycle Engine: CDK Inhibition

A key area of interest for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of CDKs, which are master regulators of the cell cycle.[7] Dysregulation of the CDK-cyclin-Retinoblastoma (Rb) pathway is a common event in cancer, leading to uncontrolled cell proliferation.[8]

Below is a simplified representation of the CDK4/6-Rb pathway, a critical checkpoint in the G1 phase of the cell cycle that is often targeted in cancer therapy.

CDK_Pathway cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulate CDK46 CDK4/6 CyclinD->CDK46 Activate Rb Rb CDK46->Rb Phosphorylate (inactivate) E2F E2F Rb->E2F Inhibit S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Promote PoloPy Pyrazolo[1,5-a]pyridine Derivatives PoloPy->CDK46 Inhibit

Caption: Simplified CDK4/6-Rb signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

Resistance to first-generation CDK4/6 inhibitors can arise from the loss of Rb or the upregulation of other CDKs, such as CDK2, that can compensate for CDK4/6 inhibition.[5] This has spurred the development of pan-CDK inhibitors or dual-inhibitors.

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Resistant Cell Lines

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives to overcome resistance. A novel, unnamed pyrazolo[1,5-a]pyrimidine, designated 4k , has demonstrated potent antiproliferative activity across a panel of 60 cancer cell lines with a mean GI₅₀ of 280 nmol/L.[9] This compound inhibits CDK1, 2, and 9, suggesting a broad activity that could be advantageous in resistant settings.

Another promising strategy is the development of dual inhibitors. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to dually target CDK2 and TRKA.[6] This approach could simultaneously block cell cycle progression and a key survival signaling pathway, potentially preventing the emergence of resistance.

The table below summarizes hypothetical and literature-derived data comparing the efficacy of a representative Pyrazolo[1,5-a]pyrimidine derivative with a standard-of-care CDK4/6 inhibitor in both sensitive and resistant breast cancer cell lines.

CompoundCell LineResistance MechanismIC₅₀ (µM)Citation
Palbociclib MCF-7 (Parental)-0.1[4][5]
Palbociclib MCF-7 (Resistant)CDK6 Upregulation>10[4]
Pyrazolo[1,5-a]pyrimidine (Compound 6t) -CDK2 Inhibition0.09[6]
Pyrazolo[1,5-a]pyrimidine (Compound 6s) -CDK2 Inhibition0.23[6]
Pyrazolo[1,5-a]pyrimidine (PRT2527) MZL (Resistant)BTK, PI3K, or BCL2 inhibitor resistanceNanomolar range[10]
Pyrazolo[1,5-a]pyrimidine (Compound 16q) MCF-7/ADRABCB1 OverexpressionReverses Paclitaxel resistance[3]

Note: Data for compounds 6t, 6s and PRT2527 are from studies on their respective targets and resistant models, not necessarily in direct comparison with Palbociclib-resistant MCF-7 cells. Compound 16q is a resistance reversal agent.

Experimental Protocol: Assessing Cell Viability in Resistant Cell Lines

To evaluate the efficacy of a novel Pyrazolo[1,5-a]pyridine derivative against a resistant cancer cell line, a robust and reproducible cell viability assay is essential. The following is a standard protocol for a luminescence-based ATP assay (e.g., CellTiter-Glo®).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a resistant cancer cell line compared to its parental, sensitive counterpart.
Materials:
  • Parental and resistant cancer cell lines (e.g., MCF-7 and Palbociclib-resistant MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Pyrazolo[1,5-a]pyridine derivative) and reference compound (e.g., Palbociclib)

  • 96-well clear-bottom, white-walled plates

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Workflow Diagram:

Workflow A 1. Cell Seeding (Parental & Resistant Lines) B 2. Cell Adherence (24h Incubation) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (72h) C->D E 5. Add Luminescence Reagent D->E F 6. Incubate & Lyse Cells (10 min) E->F G 7. Read Luminescence F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for determining IC₅₀ using a luminescence-based cell viability assay.

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest logarithmically growing parental and resistant cells.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Include wells for "no cell" and "vehicle control" blanks.

  • Cell Adherence:

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test and reference compounds in complete medium.

    • Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations.

    • Add vehicle control (e.g., 0.1% DMSO in medium) to the control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luminescence Measurement:

    • Equilibrate the plates and the luminescence reagent to room temperature.

    • Add a volume of the luminescence reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no cell" blank from all other readings.

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Future Directions and Conclusion

The pyrazolo[1,5-a]pyridine/pyrimidine scaffold represents a highly versatile platform for the development of novel kinase inhibitors with the potential to overcome drug resistance. The ability to generate pan-CDK inhibitors, dual-target inhibitors, or even agents that reverse multidrug resistance highlights the broad utility of this chemical class.[3][6][9]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds against specific resistance-driving kinases.[11]

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of resistant cancers.

  • Combination therapies: To explore synergistic effects with existing standard-of-care treatments.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. PMC. [Link]

  • Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms. Frontiers. [Link]

  • Emerging Therapeutic Role of CDK Inhibitors in Targeting Cancer Stem Cells. [Link]

  • Pyrazolo[1,5-a]pyrimidin-7-ones as promising antimicrobial scaffolds: In vitro and in vivo evaluation. ResearchGate. [Link]

  • Inhibition of Wnt/β-catenin Signaling by p38 MAP Kinase Inhibitors Is Explained by Cross-Reactivity With Casein Kinase Iδ/ɛ. PubMed. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • CDK9 pharmacological inhibition with PRT2527 has antitumor activity in marginal zone lymphoma models and can improve the effects of BTK, PI3K, and BCL2 inhibitors. bioRxiv. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. ChEMBL - EMBL-EBI. [Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. PubMed. [Link]

  • Generated CDK4/6 Inhibitor-Resistant Cell Lines Have Dramatically Increased CDK6 Protein Expression. ResearchGate. [Link]

Sources

Regioisomeric Profiling: Pyrazolo[1,5-a]pyridin-7-ylmethanamine vs. 3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-fused heterocycles, the pyrazolo[1,5-a]pyridine scaffold has historically been dominated by C3-functionalization, yielding potent kinase inhibitors (PI3K, CDK) and GPCR ligands (Dopamine D4). However, recent medicinal chemistry campaigns have pivoted toward the 7-position , specifically pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives. This shift is driven by the need to access novel chemical space for epigenetic targets (EZH2) and nuclear receptors (PPAR


/RXR

), while circumventing the metabolic liabilities associated with the electron-rich C3 site.

This guide provides a head-to-head technical comparison between the emerging 7-ylmethanamine (Series A) and the established 3-ylmethanamine (Series B) classes, offering rationale for scaffold selection in early-stage drug discovery.

Part 1: Head-to-Head Comparison

Physicochemical & Synthetic Profile
ParameterSeries A: 7-ylmethanamine Derivatives Series B: 3-ylmethanamine Derivatives
Primary Utility Epigenetics & Immuno-oncology (EZH2, PPAR

)
Kinase Inhibition & GPCRs (PI3K, Trk, D4)
Electronic Character Electron-deficient vector; lower

of the amine.
Electron-rich vector; higher

, prone to oxidation.
Synthetic Accessibility Moderate. Requires reduction of 7-CN or C-H functionalization.High. Facile electrophilic substitution (nitration/formylation) at C3.
Metabolic Stability Enhanced. 7-position substitution blocks a secondary metabolic soft spot.Variable. C3 is highly reactive; often requires blocking groups (e.g., F, Cl).
Key Building Block Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4)Pyrazolo[1,5-a]pyridin-3-ylmethanamine (CAS: 1187932-00-8)
Structural & Mechanistic Divergence

The choice between the 7- and 3-position dictates the binding mode.

  • Series A (7-position): The amine extends into solvent-exposed regions or specific polar pockets (e.g., the substrate channel of EZH2), acting as a "anchoring" H-bond donor without disrupting the core's hydrophobic stacking.

  • Series B (3-position): The amine typically mimics the ribose moiety of ATP in kinase pockets or interacts with Asp residues in GPCRs (e.g., D4 receptor).

Part 2: Decision Logic & SAR Visualization

The following diagram illustrates the decision matrix for selecting the appropriate regioisomer based on target class and required physicochemical properties.

SAR_Decision_Tree Start Target Identification Kinase Target: Kinase (ATP Site) (PI3K, CDK, Trk) Start->Kinase ATP-Competitive Epigenetic Target: Epigenetic/Nuclear (EZH2, PPARg) Start->Epigenetic Protein-Protein / Allosteric Route3 Select 3-ylmethanamine (Series B) Kinase->Route3 Route7 Select 7-ylmethanamine (Series A) Epigenetic->Route7 Mech3 Mechanism: Hinge Binder / Ribose Mimic Route3->Mech3 Mech7 Mechanism: Solvent Channel / Allosteric Route7->Mech7 Opt3 Optimization Focus: Block C3 Oxidation Mech3->Opt3 Opt7 Optimization Focus: Linker Rigidity (Amide/Urea) Mech7->Opt7

Figure 1: Strategic decision tree for scaffold selection based on biological target class.

Part 3: Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridin-7-ylmethanamine

This protocol describes the critical reduction step to access the Series A building block, as utilized in EZH2 inhibitor synthesis.

Objective: Convert pyrazolo[1,5-a]pyridine-7-carbonitrile to the primary amine. Reagents: Raney Nickel, Methanol, Aqueous Ammonia, Hydrogen gas.[1][2]

  • Preparation: Charge a hydrogenation vessel with pyrazolo[1,5-a]pyridine-7-carbonitrile (1.0 equiv) dissolved in a mixture of Methanol and Aqueous Ammonia (9:1 ratio).

    • Note: The ammonia is crucial to suppress the formation of secondary amines (dimers) during reduction.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10-20 wt%) under an inert atmosphere (Argon/Nitrogen).

    • Safety: Raney Nickel is pyrophoric. Keep wet and handle under inert gas.

  • Hydrogenation: Seal the vessel and purge with Hydrogen (

    
    ) three times. Pressurize to balloon pressure  (approx. 1 atm) or low pressure (1-3 bar) depending on scale.
    
  • Reaction: Stir vigorously at room temperature for 2–5 hours. Monitor reaction progress via LC-MS (Target Mass:

    
    ).
    
  • Work-up: Filter the reaction mixture through a Celite bed to remove the catalyst. Wash the pad with Methanol.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrazolo[1,5-a]pyridin-7-ylmethanamine .

    • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH3) or proceed directly to coupling (e.g., amide bond formation).

Biological Validation: EZH2 Methyltransferase Assay

To validate the activity of 7-substituted derivatives (Series A), use the following biochemical assay standard.

Objective: Measure inhibition of EZH2-mediated H3K27 methylation.

  • Reagent Setup: Prepare Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Mix: Dilute the EZH2 mutant complex (e.g., EZH2 Y641N, EED, SUZ12, RbAp48) to 5 nM in Assay Buffer.

  • Substrate Mix: Prepare a mixture of Histone H3 peptide (substrate) and

    
    -SAM  (S-Adenosylmethionine, methyl donor).
    
  • Compound Treatment:

    • Dispense 100 nL of test compound (Series A derivative) in DMSO into 384-well plates.

    • Add 5

      
      L of Enzyme Mix. Incubate for 15 min at RT.
      
  • Reaction Initiation: Add 5

    
    L of Substrate Mix.
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop reaction with TCA (Trichloroacetic acid). Transfer to filter plates, wash unbound

    
    -SAM, and measure CPM (Counts Per Minute) via liquid scintillation.
    
  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit. Potent Series A compounds typically exhibit 
    
    
    
    nM.

Part 4: Synthetic Pathway Comparison

The following diagram contrasts the synthetic entry points for both series, highlighting the divergent chemistry.

Synthesis_Pathways Precursor Pyrazolo[1,5-a]pyridine Core Nitration Nitration / Formylation (Electrophilic Subst.) Precursor->Nitration Direct Functionalization Intermed3 3-NO2 / 3-CHO Nitration->Intermed3 Product3 Series B: 3-ylmethanamine Intermed3->Product3 Reduction Cyclization De Novo Synthesis (N-aminopyridine + Alkyne) Intermed7 7-CN / 7-CO2R Cyclization->Intermed7 Ring Formation Reduction Raney Ni Reduction Intermed7->Reduction Product7 Series A: 7-ylmethanamine Reduction->Product7

Figure 2: Synthetic divergence. Series B is accessed via direct functionalization of the core, while Series A often requires pre-functionalized precursors or de novo ring synthesis.

References

  • Campbell, J. E., et al. (2014). Substituted Benzene Compounds. WO2014172044A1. (Describes the synthesis of pyrazolo[1,5-a]pyridin-7-ylmethanamine for EZH2 inhibitors). Link

  • Kuntz, K. W., et al. (2023).[4] PPARg Modulators and Methods of Use. US20230062861A1. (Utilizes the 7-ylmethanamine scaffold for nuclear receptor modulation). Link

  • Löber, S., et al. (2001). Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists Including 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113). Journal of Medicinal Chemistry. (Establishes the 3-position SAR for GPCRs). Link

  • Wang, C., et al. (2024).[5] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. (Recent example of kinase inhibitors in this class). Link

  • Fluorochem . Product Specification: Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4). (Commercial source for the building block). Link

Sources

Assessing the Therapeutic Index of Pyrazolo[1,5-a]pyridin-7-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Advantage

In modern drug discovery, Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) has emerged as a critical pharmacophore, serving as a bioisostere to the classic imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. While the naked amine functions primarily as a chemical building block, its incorporation into kinase inhibitors (e.g., Trk, PI3K) and GPCR ligands allows for the modulation of the Therapeutic Index (TI) by altering metabolic stability, solubility, and kinase selectivity profiles.

This guide details the experimental framework for assessing the TI of lead compounds derived from this scaffold. It contrasts the pyrazolo[1,5-a]pyridine core with its primary market competitors, providing a self-validating protocol for determining whether this moiety expands the safety window (


) of a drug candidate.

Comparative Analysis: Scaffold Performance

The choice of the central heterocycle dictates the baseline toxicity and physicochemical properties of the ligand. The table below compares the Pyrazolo[1,5-a]pyridine core against standard alternatives used in FDA-approved drugs (e.g., Zolpidem, Alpidem).

Table 1: Physicochemical & Safety Profile Comparison
FeaturePyrazolo[1,5-a]pyridine (Subject)Imidazo[1,2-a]pyridine (Comparator A)Pyrazolo[1,5-a]pyrimidine (Comparator B)[1]
Electronic Character Electron-rich; susceptible to electrophilic attack at C-3.Electron-rich; prone to rapid oxidative metabolism (CYP3A4).Electron-deficient (extra N); higher polarity.
H-Bonding Potential 2 Acceptors (N1, N2).2 Acceptors.3 Acceptors; improved solubility.
Metabolic Liability Moderate: C-3 oxidation is slower than Imidazo- analogs.High: C-3 is a metabolic "hotspot" (rapid clearance).Low: Pyrimidine ring deactivates oxidation.
hERG Inhibition Risk Moderate: Planar lipophilic core can π-stack in hERG pore.High: Classic hERG liability in many series.Low-Moderate: Higher polarity reduces hERG binding.
Kinase Selectivity High: C-7 amine vector allows unique hinge-binding modes.Moderate: Promiscuous binding common.High: Often used for ATP-mimetic inhibitors.
Primary Utility Scaffold hopping to improve

and reduce CYP inhibition.
CNS penetration (sedatives/anxiolytics).Oncology (Kinase inhibitors like Dinaciclib).

Key Insight: Switching from Imidazo[1,2-a]pyridine to Pyrazolo[1,5-a]pyridine often maintains potency while improving metabolic stability, thereby increasing the


 (toxic dose) denominator of the TI equation.

Experimental Protocol: The TI Assessment Pipeline

To rigorously assess the Therapeutic Index of a Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivative, a parallel workflow quantifying both Efficacy (


) and Toxicity (

) is required.
Phase A: Efficacy Assessment (The Numerator)

Objective: Determine the Effective Concentration (


) or Dose (

) for the primary target (e.g., Trk kinase or PI3K).
  • Target Engagement Assay (FRET/TR-FRET):

    • Protocol: Incubate the compound (0.1 nM – 10 µM) with the recombinant kinase domain and a fluorescent tracer.

    • Readout: Measure displacement of the tracer.

    • Relevance: The C-7 aminomethyl group often projects into the solvent-exposed region or interacts with the gatekeeper residue, enhancing specificity.

  • Cellular Potency (CellTiter-Glo):

    • Cell Line: Target-dependent (e.g., KM12 for Trk fusion cancers).

    • Protocol: 72h incubation. Calculate

      
      .
      
Phase B: Toxicity Assessment (The Denominator)

Objective: Determine the Toxic Dose (


) using in vitro surrogates before in vivo escalation.
  • Hepatotoxicity Screen (HepG2/HepaRG):

    • Rationale: Pyrazolo-pyridines can form reactive metabolites if not substituted correctly.

    • Protocol: Incubate cells with compound (1–100 µM) for 48h. Measure ATP depletion.

    • Threshold:

      
       is required for a viable TI.
      
  • hERG Inhibition (Patch Clamp):

    • Rationale: The flat aromatic core is a risk factor for QT prolongation.

    • Protocol: Automated patch clamp on CHO-hERG cells.

    • Acceptance Criteria: hERG

      
       / Therapeutic 
      
      
      
      .
Phase C: In Vivo TI Calculation

Formula:



  • Step 1: Administer compound to mice (IV/PO) in a dose-escalation study (e.g., 10, 30, 100 mg/kg).

  • Step 2: Measure efficacy in a xenograft model (Tumor Volume reduction).

  • Step 3: Monitor safety biomarkers (ALT/AST for liver, body weight loss).

  • Step 4: Calculate the ratio. A TI > 10 is generally required for early-stage leads.

Visualizing the Assessment Logic

The following diagram illustrates the decision matrix for evaluating the Pyrazolo[1,5-a]pyridin-7-ylmethanamine scaffold during lead optimization.

TI_Assessment_Flow Start Candidate: Pyrazolo[1,5-a]pyridin-7-yl-R Efficacy Phase A: Efficacy (IC50) Start->Efficacy Toxicity Phase B: Toxicity (TD50) Start->Toxicity Target_Assay Biochemical Assay (Kinase/GPCR) Efficacy->Target_Assay Cell_Assay Cellular Proliferation (On-Target) Target_Assay->Cell_Assay Calc_TI Calculate In Vitro TI (Tox IC50 / Eff IC50) Cell_Assay->Calc_TI HepG2 Hepatotoxicity (ATP Depletion) Toxicity->HepG2 hERG Cardiotoxicity (hERG Channel) Toxicity->hERG HepG2->Calc_TI hERG->Calc_TI Decision Decision Gate Calc_TI->Decision Proceed Proceed to In Vivo (PK/PD) Decision->Proceed TI > 10 & hERG > 30µM Optimize Optimize Substituents (Block Metabolic Hotspots) Decision->Optimize TI < 10 or hERG Liability

Figure 1: Decision matrix for assessing the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives. The workflow integrates efficacy and safety data to calculate an early in vitro Therapeutic Index.

Mechanistic Justification for the Scaffold

Why utilize the Pyrazolo[1,5-a]pyridin-7-ylmethanamine core?

  • Vector Control: The 7-position amine provides a unique vector for extending into the ribose-binding pocket of kinases, distinct from the 3- or 5-positions used in classic inhibitors. This often results in improved selectivity against off-target kinases, directly improving the Safety-Based TI .

  • Solubility vs. Permeability: Unlike the highly lipophilic imidazo[1,2-a]pyridine, the pyrazolo[1,5-a]pyridine core offers a balanced LogP (typically 1.5–2.5 for fragments), ensuring the compound is soluble enough for oral delivery (high

    
    ) but permeable enough to reach intracellular targets.
    
  • Metabolic Stability: The bridgehead nitrogen in the pyrazolo-pyridine system reduces the electron density at the 3-position compared to imidazo-pyridines, potentially reducing the rate of oxidative metabolism and extending the half-life (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). Pyrazolo[1,5-a]pyridin-7-ylmethanamine - PubChem Compound Summary. PubChem.[2] [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[3] RSC Advances. [Link]

  • Wang, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative Guide: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Derivatives vs. Tracazolate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the established anxiolytic Tracazolate and the emerging scaffold class derived from Pyrazolo[1,5-a]pyridin-7-ylmethanamine .

Executive Summary & Strategic Positioning

Tracazolate is a reference standard in anxiolytic research—a pyrazolo[3,4-b]pyridine derivative known for its unique subtype-selective modulation of GABA-A receptors (specifically


-subunit selectivity). It produces anxiolysis with reduced sedative side effects compared to classical benzodiazepines.

Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4) is not a drug itself but a critical pharmacophore/building block . It serves as the primary scaffold for synthesizing Pyrazolo[1,5-a]pyridine ligands. While this scaffold is heavily utilized in kinase inhibition (e.g., PI3K, EZH2), it acts as a bioisostere to the pyrazolo[1,5-a]pyrimidine class (e.g., Ocinaplon), making it a high-potential candidate for novel GABAergic anxiolytics with improved metabolic stability.

Key Distinction:

  • Tracazolate : Validated GABA-A modulator (Benchmark).

  • Pyrazolo[1,5-a]pyridin-7-ylmethanamine : The "Challenger" scaffold. Researchers use this amine to construct ligands that mimic Tracazolate’s efficacy while attempting to eliminate its adenosine antagonism side effects or improve oral bioavailability.

Chemical & Pharmacological Profile

Structural Divergence

The core difference lies in the ring fusion and nitrogen placement, which dictates the binding pose within the GABA-A benzodiazepine (


) or non-canonical (

) sites.
FeatureTracazolatePyrazolo[1,5-a]pyridin-7-ylmethanamine Derivatives
Core Scaffold Pyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine
Key Substituent 4-butylamino (critical for lipophilicity)7-methanamine (linker for functional diversity)
Primary Target GABA-A Receptor (

selective)
GABA-A (Bioisostere) or PI3K/EZH2 (Off-target)
Secondary Targets Adenosine

antagonist (Side effect source)
Kinases (Requires counter-screening)
Metabolic Liability Ester hydrolysis (rapid clearance)High stability (if amide/urea linked)
Mechanism of Action: The GABA-A Interface
  • Tracazolate : Acts as a positive allosteric modulator (PAM). Uniquely, its efficacy is highly dependent on the

    
     subunit isoform. It potentiates 
    
    
    
    -containing receptors significantly more than
    
    
    or
    
    
    , which contributes to its "anxioselective" profile (sparing severe sedation).
  • Pyrazolo[1,5-a]pyridine Derivatives : Designed to bind the benzodiazepine site (

    
    ). The 7-position amine allows for the attachment of aryl/heteroaryl groups that extend into the "L2" lipophilic pocket of the receptor, potentially mimicking the binding mode of Ocinaplon but with a more stable pyridine core.
    

Experimental Validation: Protocols & Data

To validate a new ligand derived from Pyrazolo[1,5-a]pyridin-7-ylmethanamine against Tracazolate, you must execute a Self-Validating Screening Cascade .

Phase 1: In Vitro Binding & Selectivity (The "Go/No-Go" Step)

Objective: Determine if the new derivative binds GABA-A and if it avoids Kinase off-targets.

  • GABA-A Affinity Assay :

    • Ligand : [³H]Flumazenil (Antagonist) or [³H]Muscimol (Agonist).

    • Tissue : Rat cortical membranes or HEK293 cells expressing recombinant

      
      .
      
    • Protocol : Incubate membranes with radioligand ± test compound (0.1 nM – 10 µM). Terminate by rapid filtration.

    • Success Metric :

      
      .
      
  • Kinase Liability Screen (Critical) :

    • Since the Pyrazolo[1,5-a]pyridine scaffold is a privileged kinase inhibitor structure, you must screen against PI3K

      
      .
      
    • Assay : ADP-Glo™ Kinase Assay.

    • Success Metric :

      
       (to ensure anxiolysis is not confounded by kinase toxicity).
      
Phase 2: Electrophysiology (Subtype Selectivity)

Objective: Confirm "Tracazolate-like"


 selectivity.
  • System : Xenopus laevis oocytes (Two-electrode voltage clamp).[1]

  • Comparison :

    • Control : GABA

      
      .
      
    • Test : GABA

      
       + Tracazolate (1 µM) vs. GABA 
      
      
      
      + New Ligand (1 µM).
  • Readout : % Potentiation of Chloride Current (

    
    ).
    
Phase 3: In Vivo Anxiolysis (Behavioral)

Objective: Differentiate anxiolysis from sedation.

Protocol: Elevated Plus Maze (EPM)

  • Subjects : Male C57BL/6J mice (n=10/group).

  • Dosing : Vehicle, Tracazolate (10 mg/kg i.p.), Test Compound (3, 10, 30 mg/kg).

  • Procedure : Place mouse in center facing open arm.[2] Record for 5 min.

  • Metrics :

    • % Open Arm Time (Anxiety index).

    • Total Entries (Locomotor activity/Sedation index).

Data Interpretation Table:

OutcomeTracazolate (Ref)Ideal CandidateSedative Failure
Open Arm Time High IncreaseHigh IncreaseLow/No Change
Locomotor Activity UnchangedUnchangedDecreased (Ataxia)
Rotarod Latency No DeficitNo DeficitSignificant Drop

Visualizing the Mechanism & Workflow

Pathway Diagram: GABA-A Modulation Logic

The following diagram illustrates the differential subunit engagement strategy.

GABAModulation Compound Ligand Input Tracazolate Tracazolate (Pyrazolo[3,4-b]pyridine) Compound->Tracazolate Candidate New Derivative (Pyrazolo[1,5-a]pyridine) Compound->Candidate Subunit_Beta Beta Subunit (Tracazolate Site) Tracazolate->Subunit_Beta High Affinity (Beta3) Subunit_Alpha Alpha Subunit (Benzodiazepine Site) Candidate->Subunit_Alpha Classic BZD Site? Candidate->Subunit_Beta Novel Interface? Receptor GABA-A Receptor Effect_Sedation Sedation (Cortical) Subunit_Alpha->Effect_Sedation Alpha1 Activation Effect_Anxiety Anxiolysis (Limbic System) Subunit_Beta->Effect_Anxiety Selective Modulation Subunit_Beta->Effect_Sedation Weak Link

Caption: Differential binding logic. Tracazolate exploits the Beta-subunit interface to decouple anxiolysis from sedation, a property the new scaffold must replicate.

Workflow Diagram: Synthesis & Screening Cascade

This workflow details how to utilize the 7-ylmethanamine building block to reach a lead compound.

Workflow Start Start: Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS 885276-16-4) Step1 1. Chemical Diversification (Amide Coupling / Urea Formation) Start->Step1 Library Library of 7-Substituted Analogs Step1->Library Screen1 2. Primary Screen: GABA Binding ([3H]-Flumazenil Displacement) Library->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Decision1->Step1 No (Redesign) Screen2 3. Counter-Screen: Kinase Panel (Exclude PI3K Activity) Decision1->Screen2 Yes Decision2 Clean Profile? Screen2->Decision2 Decision2->Step1 No (Toxic) InVivo 4. In Vivo Validation (Elevated Plus Maze vs Tracazolate) Decision2->InVivo Yes

Caption: Development pipeline transforming the raw amine building block into a validated anxiolytic candidate.

References

  • Thompson, S. A., et al. (2002).[3] "Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors."[3] Molecular Pharmacology. Link

    • Core Reference for Tracazolate mechanism and beta-subunit selectivity.
  • Lippa, A., et al. (2005). "Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator." Proceedings of the National Academy of Sciences. Link

    • Establishes the pyrazolo-pyrimidine/pyridine scaffold as a viable anxiolytic class.
  • Bare, T. M., et al. (1989). "Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents." Journal of Medicinal Chemistry. Link

    • Found
  • BenchChem Database . "Pyrazolo[1,5-a]pyridin-7-ylmethanamine hydrochloride Properties." Link

    • Verification of the amine as a chemical building block.
  • Korpi, E. R., et al. (2002). "GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands." Annals of Medicine. Link

    • Review of subtype selectivity str

Sources

Safety Operating Guide

Pyrazolo[1,5-a]pyridin-7-ylmethanamine: Comprehensive Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Proper disposal of Pyrazolo[1,5-a]pyridin-7-ylmethanamine (CAS: 885276-16-4) requires strict adherence to protocols governing organic amines and nitrogen-containing heterocycles. As a building block frequently used in kinase inhibitor development, this compound presents specific risks related to skin/eye irritation and potential acute toxicity.

This guide moves beyond generic advice, providing a self-validating workflow for the safe sequestration, labeling, and destruction of this specific chemical scaffold.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name Pyrazolo[1,5-a]pyridin-7-ylmethanamine
CAS Number 885276-16-4
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Physical State Solid (typically off-white to brown powder)
Acidity/Basicity Basic (Primary amine functionality)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Hazard Assessment & Safety Architecture

Before disposal can occur, the risk profile must be understood to select the correct waste stream. This compound is classified under GHS as an Irritant with potential Acute Toxicity .[1]

GHS Hazard Classification[4]
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][1][3]

  • H319: Causes serious eye irritation.[2][1][3][4][5]

  • H335: May cause respiratory irritation.[2][1][3]

Critical Segregation Logic
  • Incompatibility: As a primary amine, this compound is incompatible with strong acids (exothermic neutralization), acid chlorides, and acid anhydrides.

  • Oxidation Risk: Store and dispose away from strong oxidizers (e.g., permanganates, nitrates) to prevent the formation of nitrogen oxides (NOx) during uncontrolled reactions.

Operational Disposal Protocol

This protocol uses a "Cradle-to-Grave" tracking approach. The logic is defined by the physical state of the waste and its chemical environment (solvated vs. neat).

A. Solid Waste (Neat Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and paper towels.

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Double Bagging: If the waste is the pure compound (>1g), double bag to prevent particulate dispersion.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Pyrazolo[1,5-a]pyridin-7-ylmethanamine (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[2][1][3][4]

  • Bin Selection: Dispose of in the Solid Hazardous Waste Drum (typically black or blue barrel). Do not place in regular trash or biohazard bins.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC eluents, reaction workups, and dissolved stock solutions.

  • Stream Identification: Determine the primary solvent.

    • Scenario A (Halogenated): DCM, Chloroform.

    • Scenario B (Non-Halogenated): Methanol, DMSO, Ethyl Acetate.

  • pH Check: Ensure the solution pH is > 7. If acidic aqueous waste is mixed, neutralize slowly to pH 7–9 to prevent heat generation in the drum.

  • Transfer: Pour into the appropriate HDPE carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add rinsate to the waste carboy.

C. Final Destruction Method

The ultimate disposal method for this scaffold is High-Temperature Incineration equipped with an afterburner and scrubber. This ensures the complete oxidation of the pyridine-pyrazole core and the safe capture of nitrogen oxides.

Visualizing the Waste Logic

The following diagram illustrates the decision matrix for segregating Pyrazolo[1,5-a]pyridin-7-ylmethanamine waste streams.

Disposal_Logic Start Waste Generation: Pyrazolo[1,5-a]pyridin-7-ylmethanamine State_Check Determine Physical State Start->State_Check Solid_Path Solid Waste (Pure/Debris) State_Check->Solid_Path Powder/Gloves Liquid_Path Liquid Waste (Solutions) State_Check->Liquid_Path Mother Liquor Bagging Double Bag in 6-mil Polyethylene Solid_Path->Bagging Solvent_Check Check Solvent Type Liquid_Path->Solvent_Check Solid_Bin Solid Hazardous Waste Drum Bagging->Solid_Bin Halo Halogenated Solvent (DCM, CHCl3) Solvent_Check->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) Solvent_Check->NonHalo No Halogens Halo_Carboy Halogenated Waste Carboy Halo->Halo_Carboy NonHalo_Carboy Organic Combustible Waste Carboy NonHalo->NonHalo_Carboy

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure RCRA and EHS compliance.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to the dust.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Evacuate->PPE Contain 3. Cover with Damp Absorbent Pads PPE->Contain Clean 4. Wipe with Dilute Acetic Acid (1%) Contain->Clean Dispose 5. Place in Hazardous Waste Bag Clean->Dispose

Figure 2: Step-by-step spill response workflow minimizing aerosolization risks.

Technical Note on Cleanup: Because the compound is an amine, using a slightly acidic cleaning solution (e.g., 1% acetic acid) on the final wipe-down can help solubilize and remove trace residues more effectively than water alone. However, the bulk material should be removed via damp absorbent pads first to avoid creating a large volume of liquid waste.

Regulatory & Compliance Framework

While this specific CAS is not explicitly listed on the EPA's P-list or U-list (RCRA), it must be treated as a Characteristic Hazardous Waste due to its toxicity and flammability (if solvated).

  • RCRA Classification: Generators must make a hazardous waste determination (40 CFR 262.11). Treat as D001 (Ignitable) if in flammable solvent, and potentially toxic based on LD50 proxies for pyridine derivatives.

  • Waste Code Assignment: If unlisted, default to the waste codes of the solvent carrier (e.g., F002 for halogenated solvents, F003 for non-halogenated ignitables).

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[6] Retrieved from [Link]

Sources

Operational Safety Protocol: Handling Pyrazolo[1,5-A]pyridin-7-ylmethanamine in R&D Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

This guide defines the operational safety standards for handling Pyrazolo[1,5-A]pyridin-7-ylmethanamine , a fused heterocyclic primary amine frequently utilized as a scaffold in medicinal chemistry (specifically for kinase inhibitor development).

The Core Hazard: Unlike standard reagents, this compound presents a dual-threat profile :

  • Chemical Reactivity: The methanamine side chain (

    
    ) imparts basicity and nucleophilicity, classifying it as a potential corrosive and respiratory sensitizer.
    
  • Biological Potency: As a "privileged structure" in drug discovery, the pyrazolo[1,5-a]pyridine core is designed to interact with biological targets (enzymes/receptors). Until full toxicological profiling is complete, it must be treated as a high-potency bioactive agent.

Risk Assessment & PPE Matrix

Effective protection requires matching the Personal Protective Equipment (PPE) to the operational intensity. The primary failure mode in handling amines is relying on standard nitrile gloves for prolonged contact; amines can permeate thin nitrile rapidly.

PPE Selection Table
Protection ZoneStandard Handling (Weighing/Transfer < 1g)High Intensity (Synthesis/Work-up > 1g)Rationale
Respiratory Fume Hood Only (Sash at 18")Fume Hood + N95 (if dust risk exists)Primary amines are respiratory irritants. Vapor pressure is low for solids, but dust is critical.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or Double Nitrile (Change every 15 mins)Causality: Amines degrade nitrile over time. Double gloving provides a "shedding layer" for immediate removal upon splash.
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesStandard safety glasses fail against aerosols/dust. Alkaline dust causes severe corneal damage.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek Sleeves + Lab CoatProtects forearms during reach-ins. Cotton minimizes static buildup (crucial for dry powders).

Operational Workflow: The "Safe Handling Loop"

The following diagram illustrates the mandatory decision-making process before and during the handling of this compound.

SafeHandlingLoop Start START: Task Definition RiskAssess Risk Assessment: Quantity & State (Solid/Soln) Start->RiskAssess HoodCheck Engineering Control: Verify Airflow (80-100 fpm) RiskAssess->HoodCheck PPE_Select PPE Donning: Double Glove Protocol HoodCheck->PPE_Select Handling Active Handling: Pyrazolo[1,5-A]pyridin-7-ylmethanamine PPE_Select->Handling Contamination Is Glove Contaminated? Handling->Contamination ChangeGloves IMMEDIATE ACTION: Shed Outer Glove -> Dispose -> Re-don Contamination->ChangeGloves YES Decon Decontamination: Wipe surfaces with weak acid (Citric) or EtOH Contamination->Decon NO ChangeGloves->Handling Waste Disposal: Segregated Basic Organic Waste Decon->Waste

Caption: The "Safe Handling Loop" emphasizes the critical decision point of glove contamination. With amines, visual cleanliness is not an indicator of safety; immediate shedding upon contact is required.[1]

Detailed Technical Protocols

Protocol A: Weighing & Transfer (Critical Step)

Why this matters: The methanamine moiety can form carbonate salts upon exposure to air, making the solid sticky or electrostatic. This increases the risk of dispersion.

  • Static Control: Place an ionizing bar or antistatic gun inside the balance enclosure. Static charge can cause the light powder to "jump" onto gloves.

  • The "Boat-to-Vial" Technique:

    • Tare a glass weighing boat (avoid plastic if possible to reduce static).

    • Transfer solid using a clean spatula.

    • Do not tap the spatula on the side of the boat (creates aerosol).

    • Transfer to the reaction vessel via a wide-mouth funnel.

  • Solvent Addition: Add solvent slowly.

    • Mechanism:[2] Solubilization of primary amines is often exothermic. If using an acidic solvent (e.g., acetic acid), the heat of neutralization can cause rapid boiling/splashing.

Protocol B: Emergency Response

Self-Validating System: Your emergency kit must be physically separate from your standard spill kit to prevent cross-contamination.

  • Skin Contact:

    • Action: Wash with copious water for 15 minutes.[1][3][4]

    • Contraindication: DO NOT use vinegar or acidic neutralizers on the skin. The neutralization reaction generates heat, which can exacerbate the chemical burn.

  • Spill Cleanup (Solid):

    • Cover with a dry absorbent pad to prevent dust generation.

    • Wipe up with a damp paper towel (water or ethanol).

    • Dispose of as hazardous waste.

Waste Disposal & Deactivation

Proper disposal prevents downstream exposure to facilities staff.

Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous OrganicDouble-bag in clear polyethylene. Label "Contains Pyrazolo-pyridine Amine."[5]
Liquid Waste Basic OrganicSegregate from acidic waste streams to prevent heat generation/fumes.
Sharps/Glass Contaminated SharpsRinse with ethanol before disposal if heavily contaminated.

Deactivation Solution for Surfaces: For benchtop cleaning, use a 1% Citric Acid solution followed by an Ethanol wipe. The acid protonates the amine, rendering it non-volatile and water-soluble for easier removal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 51358526, Pyrazolo[1,5-a]pyridin-7-ylmethanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.